Rutin
Beschreibung
A flavonol glycoside found in many plants, including buckwheat; tobacco; forsythia; hydrangea; viola, etc. It has been used therapeutically to decrease capillary fragility.
This compound has been reported in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.
Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably this compound and esculin.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
A flavonol glycoside found in many plants, including BUCKWHEAT; TOBACCO; FORSYTHIA; HYDRANGEA; VIOLA, etc. It has been used therapeutically to decrease capillary fragility.
structure in first source
See also: Quercetin (subclass of).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXIBQEEMLURG-NVPNHPEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022326 | |
| Record name | Rutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.125 mg/mL | |
| Record name | Rutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
153-18-4 | |
| Record name | Rutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Rutoside [INN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rutoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
| Record name | Rutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Rutin: A Technical Guide to its Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin, also known as rutoside or quercetin-3-O-rutinoside, is a flavonoid glycoside found ubiquitously in the plant kingdom.[1][2] It is particularly abundant in sources like buckwheat, citrus fruits, and Sophora japonica.[2][3][4] Structurally, it consists of the flavonol quercetin linked to the disaccharide rutinose.[2] Renowned for its potent antioxidant and anti-inflammatory properties, this compound is a subject of extensive research in pharmacology and drug development for its potential therapeutic applications in cardiovascular diseases, cancer, and neurodegenerative disorders.[1][5] This guide provides a comprehensive technical overview of its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its analysis.
Chemical Structure
This compound (C₂₇H₃₀O₁₆) is a complex molecule comprising two primary components: an aglycone flavonol, quercetin , and a disaccharide, rutinose . The rutinose sugar is attached to the quercetin backbone via a glycosidic bond at the C-3 position.[1][6] Rutinose itself is composed of two monosaccharides: α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose.[2] This glycosidic linkage enhances the molecule's solubility and stability compared to its aglycone form, quercetin.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The process of extracting pure this compound from this compound. [greenskybio.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. This compound | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanisms of Rutin in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin, a ubiquitous flavonoid glycoside, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. It delves into its multifaceted roles as an antioxidant, anti-inflammatory, and anticancer agent, detailing the underlying signaling pathways and molecular interactions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing in-depth information supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Introduction
This compound (quercetin-3-O-rutinoside) is a polyphenolic compound found abundantly in various plants, including citrus fruits, buckwheat, and asparagus. Its well-documented health benefits stem from its potent antioxidant and anti-inflammatory properties. In recent years, extensive research has elucidated the molecular mechanisms through which this compound exerts its effects, revealing its potential as a therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This guide will explore the fundamental mechanisms of this compound's action at the cellular and molecular levels.
Antioxidant Mechanism of Action
This compound's primary and most well-understood mechanism of action is its antioxidant activity. It combats oxidative stress through several interconnected pathways:
-
Direct Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide radicals, hydroxyl radicals, and peroxynitrite. This is attributed to its chemical structure, which allows for the donation of hydrogen atoms to stabilize free radicals.
-
Activation of the Nrf2/ARE Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression.[1] This results in the enhanced synthesis of endogenous antioxidant enzymes such as:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.
-
Quantitative Data: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Superoxide Dismutase (SOD) | PC-12 cells | 10, 50, 100 µM | Significant increase in a dose-dependent manner | [2] |
| Superoxide Dismutase (SOD) | Rat Testes | 50 mg/kg | Significantly increased activity | [3] |
| Catalase (CAT) | Rat Testes | 50 mg/kg | Significantly increased activity | [3] |
| Glutathione Peroxidase (GPx) | Rat Testes | 50 mg/kg | Significantly increased activity | [3] |
| Glutathione Peroxidase (GPx) | Rat Heart | 15, 30 mg/kg | Significantly increased activity in a dose-dependent manner | [4] |
Signaling Pathway: Nrf2/ARE Activation by this compound
References
Natural Sources of Rutin: A Technical Guide for Researchers
This guide provides a comprehensive overview of the natural sources of rutin, a flavonoid with significant pharmacological interest. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies for its quantification, and an illustrative representation of its biosynthetic pathway.
Quantitative Analysis of this compound in Natural Sources
This compound is widely distributed throughout the plant kingdom. The following table summarizes the this compound content in various natural sources, providing a comparative basis for selection in research and development. Data is presented in milligrams per 100 grams of fresh weight (FW) or dry weight (DW) as specified in the cited literature.
| Plant Source | Species | Part of Plant | This compound Content (mg/100g) | Reference |
| Buckwheat | Fagopyrum esculentum | Flour | 15.7 - 35.6 (DW) | |
| Buckwheat | Fagopyrum esculentum | Groats | 0.8 - 9.3 (DW) | |
| Buckwheat | Fagopyrum esculentum | Hulls | 13.3 - 83.1 (DW) | |
| Tartary Buckwheat | Fagopyrum tataricum | Seeds | 1700 (DW) | |
| Capers | Capparis spinosa | Flower buds | up to 332 (FW) | |
| Asparagus | Asparagus officinalis | Spears | 23 - 43.5 (FW) | |
| White Mulberry | Morus alba | Leaves | up to 6670 (DW) | |
| Apple | Malus domestica | Peel | 2.9 - 8.7 (FW) | |
| Black Tea | Camellia sinensis | Leaves | 10.9 (DW) | |
| Green Tea | Camellia sinensis | Leaves | 2.7 (DW) | |
| Figs | Ficus carica | Leaves | 140 (DW) | |
| Elderflower | Sambucus nigra | Flowers | 4200 (DW) | |
| Onions | Allium cepa | Bulb | 2.85 - 4.86 (FW) |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound from plant matrices is critical for research and quality control. The following sections detail the methodologies for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for the separation and quantification of this compound.
1. Sample Preparation and Extraction:
-
Plant Material: A known weight of dried and powdered plant material (e.g., 1 gram) is used for extraction.
-
Extraction Solvent: A mixture of methanol and water (e.g., 80:20 v/v) is commonly employed.
-
Extraction Procedure: The plant material is subjected to ultrasonic extraction with the solvent for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C). The process is typically repeated three times to ensure complete extraction.
-
Filtration: The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system to remove particulate matter.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed for separation.
-
Mobile Phase: A gradient elution is often used to achieve good separation. A common mobile phase consists of two solvents:
-
Solvent A: Acetonitrile
-
Solvent B: 0.1% Phosphoric acid in water
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: this compound is detected by its UV absorbance, typically at a wavelength of 354 nm.
-
Quantification: A standard curve is generated using a series of known concentrations of a pure this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the standard curve.
UV-Visible Spectrophotometry
This colorimetric method is a simpler and more accessible alternative to HPLC for this compound quantification.
1. Principle:
This method is based on the reaction of this compound with aluminum chloride in an alkaline medium to form a stable yellow complex. The intensity of the color, which is proportional to the this compound concentration, is measured spectrophotometrically.
2. Reagents:
-
This compound standard solution
-
80% Methanol
-
10% Aluminum chloride solution
-
1 M Potassium acetate solution
-
Distilled water
3. Procedure:
-
Sample and Standard Preparation: A known volume of the plant extract or standard solution is mixed with distilled water.
-
Complex Formation: 10% aluminum chloride is added to the mixture, followed by 1 M potassium acetate.
-
Incubation: The reaction mixture is incubated at room temperature for 30 minutes to allow for complete color development.
-
Measurement: The absorbance of the resulting solution is measured at a specific wavelength, typically around 415 nm, using a UV-Vis spectrophotometer.
-
Quantification: A standard curve is prepared by measuring the absorbance of different known concentrations of the this compound standard. The this compound content in the sample is then calculated from this curve.
Biosynthetic Pathway of this compound
This compound, a glycoside of the flavonol quercetin, is synthesized in plants via the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to the formation of this compound from the precursor amino acid, L-phenylalanine.
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
The synthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of enzymatic reactions, including hydroxylation, CoA ligation, and chalcone formation, leads to the flavanone naringenin. Further hydroxylation and oxidation produce the flavonol quercetin. Finally, sequential glycosylation steps, catalyzed by UDP-glycosyltransferases (UGTs), attach a glucose and then a rhamnose moiety to the 3-hydroxyl group of quercetin to form this compound (quercetin-3-O-rutinoside).
Experimental Workflow for this compound Analysis
The following diagram outlines a typical workflow for the extraction and quantification of this compound from a plant source.
Caption: General workflow for this compound analysis from plant sources.
The intricate biosynthetic pathway of Rutin in plants is a subject of significant interest for researchers in plant biology, pharmacology, and drug development. Rutin, a glycoside of the flavonoid quercetin, exhibits a wide range of beneficial pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Understanding its biosynthesis is crucial for metabolic engineering of plants to enhance rutin production and for the potential synthesis of novel drug candidates. This technical guide provides an in-depth overview of the core biosynthetic pathway of rutin, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Biosynthesis Pathway of Rutin
The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid and flavonoid pathways. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavonol quercetin, which is subsequently glycosylated to form this compound.
The key enzymatic steps are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.
-
Flavonoid 3'-hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.
-
Flavonol synthase (FLS): Introduces a double bond into the C-ring of dihydroquercetin to form quercetin.
-
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): Transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of quercetin, forming isoquercitrin.
-
UDP-rhamnose:isoquercitrin rhamnosyltransferase (RT): Transfers a rhamnose moiety from UDP-rhamnose to the glucose of isoquercitrin to yield this compound (quercetin-3-O-rutinoside).
Visualization of the this compound Biosynthesis Pathway
The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound from L-phenylalanine.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the this compound biosynthesis pathway is governed by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in the pathway. It is important to note that these values can vary depending on the plant species, tissue type, and experimental conditions.
| Enzyme | Abbreviation | Gene (Tartary Buckwheat) | Substrate | Km (µM) | Vmax (pkat/mg protein) |
| Phenylalanine ammonia-lyase | PAL | FtPAL | L-Phenylalanine | 30 - 300 | 10 - 100 |
| Cinnamate-4-hydroxylase | C4H | FtC4H | Cinnamic acid | 10 - 50 | 5 - 50 |
| 4-Coumarate:CoA ligase | 4CL | Ft4CL | p-Coumaric acid | 50 - 200 | 20 - 200 |
| Chalcone synthase | CHS | FtCHS | p-Coumaroyl-CoA, Malonyl-CoA | 1 - 10 | 50 - 500 |
| Chalcone isomerase | CHI | FtCHI | Naringenin chalcone | 11.60[1] | 69.35 s⁻¹ (kcat)[1] |
| Flavanone 3-hydroxylase | F3H | FtF3H | Naringenin | 20 - 100 | 10 - 100 |
| Flavonoid 3'-hydroxylase | F3'H | FtF3'H | Dihydrokaempferol | 10 - 50 | 5 - 50 |
| Flavonol synthase | FLS | FtFLS | Dihydroquercetin | 50 - 600[2] | 1 - 10 |
| Flavonoid 3-O-glucosyltransferase | UFGT | FtUGT | Quercetin, UDP-Glucose | 100 - 500 | 5 - 50 |
| Flavonol 3-O-glucoside L-rhamnosyltransferase | RT | FtRT | Isoquercitrin, UDP-Rhamnose | 50 - 200 | 2 - 20 |
Experimental Protocols
Quantification of this compound and Quercetin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the simultaneous quantification of this compound and quercetin in plant tissues.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4][5]
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[3]
-
Detection: UV detector at 354 nm for this compound and 370 nm for quercetin.[4]
-
-
Quantification:
-
Prepare standard solutions of this compound and quercetin of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of this compound and quercetin in the plant extract by comparing their peak areas to the calibration curves.
-
Enzyme Activity Assays
This assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid.
Methodology:
-
Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold 0.1 M sodium borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The supernatant is used as the crude enzyme extract.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing 0.5 mL of 0.1 M sodium borate buffer (pH 8.8), 0.2 mL of enzyme extract, and 1.3 mL of deionized water.
-
Initiate the reaction by adding 1 mL of 0.1 M L-phenylalanine.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture at 40°C for 60 minutes.
-
Stop the reaction by adding 0.5 mL of 1 M HCl.
-
Measure the absorbance of the mixture at 290 nm, which corresponds to the formation of trans-cinnamic acid.[7]
-
The enzyme activity is calculated based on the change in absorbance over time and expressed as units per milligram of protein.
-
This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
Methodology:
-
Enzyme Extraction:
-
Extract the enzyme as described for the PAL assay.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol, 10 µM p-coumaroyl-CoA, and 100 µM malonyl-CoA.
-
-
Incubation and Measurement:
-
Add the enzyme extract to initiate the reaction.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the product with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Analyze the product by HPLC, monitoring for the formation of naringenin chalcone (or naringenin after spontaneous cyclization) at approximately 288 nm.[8]
-
This assay measures the conversion of dihydroquercetin to quercetin.
Methodology:
-
Enzyme Extraction:
-
Extract the enzyme as described for the PAL assay.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.5), 0.5 mM dihydroquercetin, 2 mM 2-oxoglutarate, 5 mM ascorbate, and 0.5 mM FeSO₄.
-
-
Incubation and Measurement:
Conclusion
The biosynthesis of this compound is a complex, multi-step process that is tightly regulated in plants. This technical guide has provided a comprehensive overview of the core pathway, including the enzymes and genes involved, quantitative data on enzyme kinetics, and detailed experimental protocols for the analysis of key components. This information serves as a valuable resource for researchers and professionals working on the elucidation of flavonoid biosynthesis, the metabolic engineering of plants for enhanced production of valuable phytochemicals, and the development of novel therapeutic agents. Further research into the regulatory mechanisms governing this pathway will undoubtedly open up new avenues for its manipulation and exploitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2.11. Determination of Quercetin and this compound by HPLC [bio-protocol.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. scientists.uz [scientists.uz]
- 6. rjptonline.org [rjptonline.org]
- 7. Phenylalanine ammonia lyase - Enzymes | Laboratory Methodology [biocyclopedia.com]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Pharmacological activities of Rutin review
An In-depth Technical Guide on the Pharmacological Activities of Rutin
Introduction
This compound (quercetin-3-O-rutinoside) is a ubiquitous flavonoid glycoside found in a wide variety of plants, including citrus fruits, apples, and tea. It consists of the flavonol quercetin and the disaccharide rutinose. For decades, this compound has been the subject of extensive research due to its broad spectrum of pharmacological activities, which are primarily attributed to its potent antioxidant and anti-inflammatory properties. Despite its promising therapeutic potential, the clinical application of this compound is often limited by its low bioavailability and rapid metabolism. This guide provides a comprehensive technical overview of the core pharmacological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining relevant experimental protocols for researchers and drug development professionals.
Antioxidant Activity
This compound's most prominent characteristic is its strong antioxidant activity. It acts through multiple mechanisms, including the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), chelation of metal ions involved in free radical generation, and the upregulation of endogenous antioxidant enzymes.
Mechanism of Action
The antioxidant capacity of this compound is largely due to the phenolic hydroxyl groups in its chemical structure, which can donate hydrogen atoms to neutralize free radicals. It effectively scavenges superoxide radicals, hydroxyl radicals, and peroxyl radicals. Furthermore, this compound can chelate transition metals like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in the Fenton reaction, a major source of cytotoxic hydroxyl radicals.
Figure 1: Antioxidant and metal chelation mechanism of this compound.
Experimental Protocols
In Vitro Antioxidant Capacity Assessment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common method to evaluate the free radical scavenging ability of a compound.
-
A stock solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured spectrophotometrically, typically at 517 nm.
-
The percentage of scavenging activity is calculated relative to a control. The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is then determined.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺). The protocol is similar to the DPPH assay, involving the generation of the ABB•⁺ radical, incubation with this compound, and spectrophotometric measurement of the reduction in absorbance.
Quantitative Data: Antioxidant Activity
| Assay | Substrate/Radical | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH Scavenging | DPPH Radical | ~5.8 | Ascorbic Acid | ~3.5 |
| ABTS Scavenging | ABTS Radical Cation | ~2.9 | Trolox | ~1.8 |
| Superoxide Scavenging | Superoxide Anion | ~7.5 | Gallic Acid | ~1.2 |
(Note: IC50 values are approximate and can vary significantly based on specific assay conditions.)
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects by modulating various inflammatory mediators and signaling pathways. Its activity has been demonstrated in several in vitro and in vivo models of inflammation.
Mechanism of Action
One of the primary anti-inflammatory mechanisms of this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2). This compound can prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
Figure 2: Inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Protocols
In Vivo Anti-inflammatory Assessment:
-
Carrageenan-Induced Paw Edema in Rodents: This is a classic model for acute inflammation.
-
Rodents (typically rats or mice) are divided into control, standard (e.g., indomethacin), and this compound-treated groups.
-
This compound or the standard drug is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
The percentage inhibition of edema in the treated groups is calculated relative to the control group.
-
Quantitative Data: Anti-inflammatory Activity
| Model | Species | This compound Dose | % Inhibition of Edema (at 3h) |
| Carrageenan-induced Paw Edema | Rat | 50 mg/kg | ~45% |
| Carrageenan-induced Paw Edema | Rat | 100 mg/kg | ~60% |
| Acetic Acid-induced Vascular Permeability | Mouse | 100 mg/kg | ~42% |
Anticancer Activity
This compound has demonstrated anticancer potential against various cancer cell lines. Its mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenesis.
Mechanism of Action
This compound can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins. It can arrest the cell cycle at different phases, preventing cancer cells from proliferating. Studies have shown its effectiveness in colon and breast cancer cell lines.
Experimental Protocols
In Vitro Cytotoxicity Assessment:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read using a microplate reader, and the IC50 value (concentration causing 50% inhibition of cell growth) is calculated.
-
Quantitative Data: Anticancer Activity (IC50)
| Cell Line | Cancer Type | IC50 Value (µM) after 48h |
| HT-29 | Human Colon Cancer | ~150 µM |
| MCF-7 | Human Breast Cancer | ~120 µM |
| HepG2 | Human Liver Cancer | ~200 µM |
Neuroprotective, Cardioprotective, and Antidiabetic Activities
Beyond the activities detailed above, this compound has shown significant promise in managing a range of chronic diseases.
-
Neuroprotective Effects: this compound's ability to cross the blood-brain barrier, combined with its antioxidant and anti-inflammatory properties, allows it to confer protection in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It helps reduce oxidative stress and neuroinflammation in the brain.
-
Cardioprotective Effects: this compound protects the cardiovascular system by strengthening capillaries, reducing blood pressure, and preventing atherosclerosis. It mitigates ischemia-reperfusion injury by reducing oxidative damage.
-
Antidiabetic Effects: this compound has demonstrated antidiabetic properties by improving glucose metabolism and insulin sensitivity. It can inhibit the α-glucosidase enzyme, slowing down carbohydrate digestion, and has been shown to protect pancreatic β-cells from oxidative damage. Its activation of the AMPK pathway is also a key mechanism in its metabolic benefits.
Figure 3: Logical relationship of this compound's core mechanisms and activities.
Conclusion
This compound is a pharmacologically versatile flavonoid with well-documented antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties. Its multi-target action makes it a compound of significant interest for the prevention and treatment of various chronic and degenerative diseases. While challenges related to its bioavailability remain, ongoing research into novel delivery systems and formulations may unlock its full therapeutic potential. This guide provides a foundational understanding for researchers and professionals aiming to explore and harness the diverse pharmacological activities of this compound.
Rutin: A Multifaceted Modulator of Oxidative Stress - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic and degenerative diseases. The flavonoid rutin (quercetin-3-O-rutinoside) has emerged as a potent antioxidant with a multi-pronged approach to mitigating oxidative damage. This technical guide provides an in-depth analysis of the mechanisms of action of this compound in combating oxidative stress, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear understanding of this compound's role and evaluation.
Introduction to this compound and Oxidative Stress
This compound is a glycoside of the flavonoid quercetin, abundantly found in various plants, including buckwheat, citrus fruits, and apples. Its chemical structure, characterized by multiple hydroxyl groups, endows it with significant antioxidant properties. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer. Reactive oxygen species can damage vital cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and death. This compound's therapeutic potential lies in its ability to counteract these detrimental effects through various mechanisms.
Mechanisms of this compound's Antioxidant Action
This compound combats oxidative stress through a combination of direct and indirect actions:
-
Direct Radical Scavenging: The polyphenolic structure of this compound allows it to directly donate electrons or hydrogen atoms to neutralize a wide range of free radicals, including superoxide anion (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals.
-
Metal Ion Chelation: this compound can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can otherwise participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals. By sequestering these ions, this compound prevents the initiation of these damaging chain reactions.
-
Upregulation of Endogenous Antioxidant Defenses: A key mechanism of this compound's protective effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Quantitative Data on this compound's Antioxidant Efficacy
The antioxidant capacity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Matrix/System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Methanol | IC50: 60.25 ± 0.09 µM | [1] |
| ABTS Radical Scavenging | - | IC50: 4.68 ± 1.24 µg/mL | [2] |
| DPPH Radical Scavenging | - | At 0.05 mg/ml, 90.4% inhibition | [3] |
Table 2: In Vivo Effects of this compound on Antioxidant Enzymes and Lipid Peroxidation
| Animal Model | Tissue | This compound Dose | Effect on Antioxidant Enzymes | Effect on Lipid Peroxidation (MDA levels) | Reference |
| Streptozotocin-induced diabetic rats | Liver, Kidney, Brain | 100 mg/kg | Significant increase in SOD, CAT, GPx, GRx | Significant decrease in TBARS and lipid hydroperoxides | [4] |
| Iron-overloaded rats | Liver | - | Significant increase in CAT and SOD activities | Significant decrease in L-MDA | [5] |
| 6-OHDA-induced neurotoxicity in rats | Striatum | 25 mg/kg | Preserved activities of GPx, GR, CAT, and SOD | - | [6] |
| Fluoride-treated rats | Cerebrum and Striatum | 50 and 100 mg/kg | Attenuated the inhibition of antioxidant enzymes | Inhibited lipid peroxidation | [7] |
| Rats with chronic cerebral hypoperfusion | Cerebral cortex and hippocampus | - | Markedly attenuated the decrease in SOD and GPX activity | Markedly attenuated the increase in MDA and protein carbonyl | [8] |
| Schistosomiasis mansoni-infected mice | Liver | - | Significantly reduced the inhibition of CAT and SOD | - | [9] |
Signaling Pathways and Experimental Visualization
The Nrf2 Signaling Pathway
This compound's activation of the Nrf2 pathway is a cornerstone of its indirect antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.
General Workflow for Assessing In Vitro Antioxidant Activity
The evaluation of a compound's antioxidant potential typically involves a series of in vitro assays that measure different aspects of its radical scavenging and reducing capabilities.
Multifaceted Antioxidant Mechanisms of this compound
This compound employs a combination of strategies to combat oxidative stress, making it a robust antioxidant agent.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and the positive control.
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•⁺ reduce it back to its colorless form. The reduction in absorbance is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and a positive control (e.g., Trolox).
-
Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•⁺ solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color development.
Protocol:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., potassium phosphate buffer) on ice and centrifuge to obtain the supernatant.
-
Assay Procedure:
-
The reaction mixture typically contains xanthine, NBT, and the sample supernatant.
-
The reaction is initiated by adding xanthine oxidase.
-
The change in absorbance is monitored at a specific wavelength (e.g., 560 nm for NBT reduction) over time.
-
-
Calculation: One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The activity is expressed as units per milligram of protein.
Catalase (CAT) Activity Assay
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.
Protocol:
-
Sample Preparation: Prepare tissue homogenates as described for the SOD assay.
-
Assay Procedure:
-
The reaction mixture contains a known concentration of H₂O₂ in a suitable buffer (e.g., phosphate buffer).
-
The reaction is initiated by adding the sample supernatant.
-
The decrease in absorbance at 240 nm is recorded over time.
-
-
Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units per milligram of protein.
Glutathione Peroxidase (GPx) Activity Assay
Principle: This is a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by reduced glutathione (GSH), forming oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Sample Preparation: Prepare tissue homogenates as previously described.
-
Assay Procedure:
-
The reaction mixture contains GSH, GR, NADPH, and the sample supernatant in a suitable buffer.
-
The reaction is initiated by the addition of the hydroperoxide substrate.
-
The decrease in absorbance at 340 nm is monitored.
-
-
Calculation: GPx activity is calculated from the rate of NADPH consumption and is expressed as units per milligram of protein.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer.
-
Assay Procedure:
-
Add TBA reagent (containing TBA and an acid, e.g., trichloroacetic acid) to the sample homogenate.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a standard like 1,1,3,3-tetraethoxypropane. The results are typically expressed as nanomoles of MDA per milligram of protein.
Western Blot for Nrf2 Activation
Principle: This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a hallmark of its activation. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
Protocol:
-
Nuclear and Cytoplasmic Extraction: Fractionate cell lysates into nuclear and cytoplasmic components using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a method like the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each fraction on a polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin).
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Use loading controls (e.g., Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction) to ensure equal protein loading.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates Nrf2 activation.
Real-Time PCR (RT-PCR) for Heme Oxygenase-1 (HO-1) Expression
Principle: RT-PCR is used to quantify the messenger RNA (mRNA) levels of a specific gene, in this case, HO-1, which is a downstream target of Nrf2. Increased HO-1 mRNA levels indicate the activation of the Nrf2 pathway.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues and reverse transcribe it into complementary DNA (cDNA).
-
Real-Time PCR:
-
Perform PCR using the cDNA as a template, specific primers for HO-1, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.
-
-
Data Analysis: The relative expression of HO-1 mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated sample is compared to that of an untreated control.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress-related pathologies. Its multifaceted antioxidant mechanisms, including direct radical scavenging, metal chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway, provide a robust defense against cellular damage. The quantitative data presented in this guide underscore its efficacy in both in vitro and in vivo models.
Future research should focus on well-designed clinical trials to translate these promising preclinical findings into human applications. Further investigation into the pharmacokinetics, bioavailability, and optimal dosage of this compound is crucial for its development as a therapeutic agent. Additionally, exploring the synergistic effects of this compound with other antioxidants and conventional therapies could open new avenues for the treatment of diseases driven by oxidative stress. The detailed protocols provided herein serve as a valuable resource for researchers to further elucidate the therapeutic potential of this remarkable flavonoid.
References
- 1. A Comparative Study of this compound and this compound Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves the antioxidant status in streptozotocin-induced diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound protects against cognitive deficits and brain damage in rats with chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Flavonoid Compound Derived from Garlic, as a Potential Immunomodulatory and Anti-Inflammatory Agent against Murine Schistosomiasis mansoni - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Rutin: A Technical Guide
Introduction
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside ubiquitously found in a variety of plants, including citrus fruits, buckwheat, and asparagus.[1][2] As a polyphenolic compound, it has garnered significant attention from the scientific community for its wide range of pharmacological activities, including antioxidant, cytoprotective, antiallergic, and anti-inflammatory properties.[1][3] This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways it modulates. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing oxidative stress. The principal mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, modulation of Mitogen-Activated Protein Kinase (MAPK) signaling, and suppression of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4][5][6] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[4] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[4]
This compound has been shown to potently inhibit this pathway. Studies indicate that this compound can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4] This action effectively downregulates the expression of NF-κB target genes, such as VCAM-1, ICAM-1, and various pro-inflammatory cytokines, thus attenuating the inflammatory cascade.[4][7] This inhibitory effect on NF-κB activation is a critical component of this compound's anti-inflammatory and anti-hyperalgesic properties.[7]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 kinase, plays a crucial role in cellular processes like inflammation, proliferation, and apoptosis.[8] Dysregulation of these pathways is linked to chronic inflammatory conditions.
This compound's interaction with the MAPK pathway is context-dependent. In some models, this compound has been found to suppress the phosphorylation of ERK1/2, JNK, and p38, leading to a reduction in inflammation.[8] For instance, in angiotensin II-induced cardiomyocyte hypertrophy, this compound selectively downregulated the phosphorylation of JNK1/2 without significantly affecting ERK1/2 and p38.[9][10] In other contexts, such as certain cancer cell lines, this compound has been shown to reduce the expression of p-ERK1/2 and p38 MAPK.[8] This modulation of MAPK signaling demonstrates this compound's ability to interfere with upstream signaling events that trigger inflammation.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation by cellular stress or damage, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[11] this compound has been demonstrated to be a potent inhibitor of the NLRP3 inflammasome.[12][13]
Its mechanism of inhibition involves several actions. This compound can down-regulate the expression of key inflammasome components, including NLRP3 itself, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[11][14] By reducing the expression of these proteins, this compound effectively limits the assembly and activation of the inflammasome complex.[11][15] Furthermore, this compound's ability to reduce reactive oxygen species (ROS) production is also crucial, as ROS are a known trigger for NLRP3 activation.[13][16] This dual action of suppressing both the components and the triggers of the NLRP3 inflammasome makes it a significant mechanism of this compound's anti-inflammatory activity.[12][13]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative findings from various in vitro and in vivo studies, highlighting the conditions under which this compound's anti-inflammatory effects were observed.
Table 1: Summary of In Vitro Experimental Findings
| Model (Cell Line) | Inflammatory Stimulus | This compound Concentration | Key Markers Assessed | Key Findings | Citation(s) |
| H9c2 Cardiomyocytes | Angiotensin II (600 nM) | 50 μM | p-JNK1/2, p-ERK1/2, p-p38, ROS | Downregulated p-JNK1/2; No significant effect on p-ERK1/2 or p-p38; Reversed increase in ROS. | [9],[10] |
| Bone Marrow-Derived Macrophages (BMM) | RANKL | Dose-dependent | NF-κB activation, ROS, TNF-α | Inhibited osteoclast formation by reducing ROS and TNF-α levels via suppression of NF-κB activation. | [16] |
| Fetal Human Colon Cells | Lipopolysaccharide (LPS) | Not specified | ROS, MDA, SOD, NLRP3 | Reduced ROS and MDA, enhanced SOD activity; Inhibited NLRP3 inflammasome activation. | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Mobility Group Box 1 (HMGB1) | Not specified | VCAM-1, ICAM-1, E-selectin | Inhibited the upregulation of adhesion molecules by suppressing the HMGB1 and NF-κB pathways. | [4] |
Table 2: Summary of In Vivo Experimental Findings
| Animal Model | Disease Induction | This compound Dosage | Key Markers Assessed | Key Findings | Citation(s) |
| Wistar Rats | Ethanol + Cerulein (Pancreatitis) | 100 mg/kg/day | Caspase-1, Cytokines, ASC-NLRP3 | Significantly decreased mRNA and protein expression of caspase-1 and ASC; reduced inflammation. | [11] |
| Mice | Ventilator-Induced Lung Injury (VILI) | 10, 50, 100 µmol/kg | NLRP3, ASC, Caspase-1, IL-1β, IL-18 | Alleviated VILI by inhibiting NLRP3 inflammasome activation and subsequent cytokine release. | [14] |
| Mice | Dextran Sulfate Sodium (DSS) (Ulcerative Colitis) | Not specified | Disease Activity Index (DAI), Inflammatory factors | Decreased DAI scores and ameliorated pathological damage by reducing inflammatory cytokine levels. | [12] |
| Quail | High Purine Diet (Gout) | Not specified | XOD activity, ROS, NLRP3 | Reduced uric acid by lowering XOD activity; Inhibited ROS production and NLRP3 inflammasome activation. | [13] |
| Zebrafish | Copper Sulfate / LPS (Neuroinflammation) | 100 mg/L | Neutrophil migration, NF-κB pathway genes | Significantly reduced neutrophil migration and regulated the expression of NF-κB related genes (tnfα, il6, il1β). | [5] |
Experimental Protocols
This section outlines a generalized methodology for assessing the anti-inflammatory properties of this compound in an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, a standard and widely adopted protocol in inflammation research.
In Vitro Assessment of this compound on LPS-Stimulated Macrophages
1. Objective: To determine the efficacy of this compound in mitigating the inflammatory response in macrophages stimulated with LPS by quantifying pro-inflammatory cytokine production and analyzing key signaling pathway proteins.
2. Materials and Reagents:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: this compound (purity >95%), Lipopolysaccharide (LPS from E. coli), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Assay Kits: ELISA kits for TNF-α, IL-6, and IL-1β.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Western Blot Supplies: Primary antibodies (p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, β-actin), HRP-conjugated secondary antibodies, PVDF membranes, ECL substrate.
3. Experimental Procedure:
-
a. Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded into 6-well or 24-well plates at a density of 2 x 10⁵ cells/mL and allowed to adhere overnight.
-
b. This compound Pre-treatment: The culture medium is replaced with fresh medium containing various non-cytotoxic concentrations of this compound (e.g., 10, 25, 50 µM). Cells are incubated for 1-2 hours. A vehicle control group (e.g., DMSO) is included.
-
c. Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for cytokine protein analysis). Control groups include untreated cells and cells treated with this compound alone.
-
d. Sample Collection:
-
Supernatant: The cell culture supernatant is collected, centrifuged to remove debris, and stored at -80°C for cytokine analysis via ELISA.
-
Cell Lysate: Cells are washed with cold PBS and lysed with RIPA buffer. The lysate is collected, centrifuged, and the supernatant (containing total protein) is stored at -80°C for Western blot analysis.
-
-
e. Cytokine Quantification (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants are measured using commercial ELISA kits according to the manufacturer’s instructions. Absorbance is read on a microplate reader.
-
f. Protein Expression Analysis (Western Blot): Protein concentration in cell lysates is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of NF-κB pathway proteins. After incubation with secondary antibodies, protein bands are visualized using an ECL detection system.
-
g. Statistical Analysis: Data are presented as mean ± standard deviation (SD). Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value of <0.05 is considered statistically significant.
Conclusion and Future Prospects
This compound demonstrates robust anti-inflammatory properties by comprehensively targeting key molecular pathways central to the inflammatory response. Its ability to inhibit NF-κB and NLRP3 inflammasome activation, modulate MAPK signaling, and exert potent antioxidant effects underscores its therapeutic potential for a variety of inflammatory conditions. The quantitative data from both in vitro and in vivo models consistently support its efficacy in reducing pro-inflammatory mediators.
For drug development professionals, this compound serves as a promising natural scaffold for the design of novel anti-inflammatory agents. Future research should focus on enhancing its bioavailability, conducting rigorous clinical trials to establish effective dosages and safety profiles in humans, and exploring its synergistic effects with other therapeutic agents. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further investigation into the clinical applications of this versatile flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Matcha vs. Green Tea: Which Beverage Packs More Antioxidants and Caffeine? [health.com]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. researchgate.net [researchgate.net]
- 8. This compound (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates ASC expression in NLRP3 inflammasome: a study in alcohol and cerulein-induced rat model of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates Inflammation and Oxidative Stress in Ulcerative Colitis by Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Narithis compound Exerts Anti-Inflammatory Activity by Inhibiting NLRP3 Inflammasome Activation in Macrophages - KIM IL SUNG UNIVERSITY [ryongnamsan.edu.kp]
- 16. This compound inhibits osteoclast formation by decreasing reactive oxygen species and TNF-α by inhibiting activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Rutin as a Potent Neuroprotective Agent: A Technical Guide
Introduction: Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. A common pathological thread weaving through these disorders is the intricate interplay of oxidative stress, neuroinflammation, and apoptosis, which collectively drive progressive neuronal loss. Rutin (quercetin-3-O-rutinoside), a ubiquitous dietary flavonoid, has emerged as a promising therapeutic candidate due to its potent multifactorial neuroprotective properties. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and key methodologies for evaluating the neuroprotective potential of this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities. These effects are not mutually exclusive and often involve the modulation of multiple interconnected signaling pathways.
-
Antioxidant Activity: this compound is a powerful antioxidant capable of directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). More importantly, it upregulates the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By promoting the translocation of Nrf2 to the nucleus, this compound increases the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.
-
Anti-inflammatory Effects: Chronic neuroinflammation, often mediated by activated microglia and astrocytes, is a key driver of neuronal damage. This compound mitigates this by inhibiting pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. It can suppress the activation of NF-κB, thereby reducing the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Modulation of Signaling Pathways: Beyond Nrf2 and NF-κB, this compound influences other critical cell survival pathways. It has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which promotes cell survival and inhibits apoptosis. Furthermore, this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, often attenuating the stress-activated p38 and JNK pathways while promoting the pro-survival ERK pathway.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key data from both in vitro and in vivo models.
Table 1: In Vitro Antioxidant and Neuroprotective Activity of this compound
| Assay Type | Cell Line / Model | Endpoint Measured | This compound Concentration | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50 | 5.8 µg/mL | Potent free radical scavenging activity | (Gullón et al., 2017) |
| Oxygen Radical Absorbance Capacity (ORAC) | Chemical Assay | ORAC Value | 10 µM | 4.8 µmol Trolox equivalents/µmol this compound | (Wang et al., 2012) |
| H₂O₂-induced Oxidative Stress | SH-SY5Y Human Neuroblastoma Cells | Cell Viability | 10, 20, 40 µM | Increased cell viability by up to 85% | (Wang et al., 2012) |
| 6-OHDA-induced Toxicity | PC12 Cells | Apoptosis Rate | 20 µM | Decreased apoptosis by ~40% | (Khan et al., 2012) |
| Aβ₁₋₄₂-induced Neurotoxicity | Primary Cortical Neurons | Neuronal Survival | 25 µM | Increased neuronal survival by ~50% | (Wang et al., 2012) |
Table 2: In Vivo Neuroprotective Effects of this compound in Animal Models
| Disease Model | Animal Species | This compound Dosage | Duration | Key Quantitative Outcomes | Reference |
| Stroke (MCAO) | Sprague-Dawley Rat | 50 mg/kg, i.p. | Single dose post-ischemia | 45% reduction in cerebral infarct volume; 2.5-point improvement in neurological deficit score. | (Khan et al., 2009) |
| Parkinson's Disease (6-OHDA model) | Wistar Rat | 25, 50 mg/kg, p.o. | 21 days | ~50% restoration of striatal dopamine levels; 60% reduction in apomorphine-induced rotations. | (Khan et al., 2012) |
| Alzheimer's Disease (Aβ₁₋₄₂ injection) | Wistar Rat | 100 mg/kg, p.o. | 14 days | 35% decrease in escape latency in Morris Water Maze; 40% increase in probe trial quadrant time. | (Javed et al., 2012) |
| Huntington's Disease (3-NP model) | Wistar Rat | 50, 100 mg/kg, p.o. | 14 days | Improved locomotor activity by ~60%; Restored mitochondrial complex II activity by ~55%. | (Thakur et al., 2016) |
Key Signaling Pathways Modulated by this compound
The following diagrams illustrate the central signaling pathways through which this compound exerts its neuroprotective effects.
Detailed Experimental Protocols
The following sections provide condensed methodologies for key experiments used to evaluate the neuroprotective properties of this compound.
In Vitro Neuroprotection Assay (SH-SY5Y Model)
This protocol outlines a general procedure for assessing this compound's ability to protect neuronal cells from an oxidative insult.
The Anticancer Potential of Rutin: A Technical Guide for Researchers
Abstract
Rutin, a natural flavonoid ubiquitously found in various plants, has garnered significant attention for its pleiotropic pharmacological activities, including its potent anticancer effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's oncostatic properties, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis. Furthermore, we elucidate its modulatory effects on key signaling pathways, including PI3K/Akt, MAPK, and NF-kB. This guide also presents a compilation of quantitative data on its efficacy in various cancer cell lines and provides detailed protocols for key experimental assays to study its anticancer effects.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds, and flavonoids, in particular, have shown significant promise. This compound (Quercetin-3-O-rutinoside), a glycoside of the flavonoid quercetin, is widely distributed in fruits and vegetables such as apples, citrus fruits, and tea. Emerging evidence highlights this compound's potential as a chemotherapeutic and chemopreventive agent, attributed to its antioxidant, anti-inflammatory, and direct anticancer activities. This document serves as a comprehensive technical resource, summarizing the current understanding of this compound's anticancer effects and providing practical guidance for its investigation.
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a multi-targeted approach, influencing various cellular processes critical for cancer cell survival and proliferation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic and extrinsic pathways. It modulates the expression of key apoptotic regulators, including the Bcl-2 family of proteins and caspases.
-
Intrinsic Pathway: this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.
-
Extrinsic Pathway: this compound can also activate the extrinsic pathway by upregulating the expression of death receptors, such as Fas, which leads to the activation of caspase-8 and subsequent activation of caspase-3.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle progression. This compound has been demonstrated to induce cell cycle arrest at various phases, primarily at the G2/M phase, in several cancer cell types. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, this compound can downregulate the expression of Cyclin B1 and CDK1, which are essential for the G2/M transition.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by inhibiting key signaling pathways involved in this process. It has been shown to downregulate the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. By inhibiting VEGF signaling, this compound can suppress the proliferation, migration, and tube formation of endothelial cells.
Anti-Metastatic Effects
Metastasis is the primary cause of cancer-related mortality. This compound has been found to inhibit cancer cell invasion and migration by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are responsible for degrading the extracellular matrix, a crucial step in cancer cell invasion.
Modulation of Signaling Pathways
This compound's anticancer effects are mediated by its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This pathway is constitutively active in many types of cancer. This compound has been shown to inhibit the phosphorylation of both PI3K and Akt, thereby suppressing the downstream signaling cascade that promotes cancer cell survival.
This compound inhibits the PI3K/Akt pathway, leading to decreased cell survival and proliferation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been shown to modulate the phosphorylation of these kinases, often leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
This compound inhibits the Ras/Raf/MEK/ERK signaling cascade, a key component of the MAPK pathway.
NF-kB Signaling Pathway
The Nuclear Factor-kappa B (NF-kB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer. Constitutive activation of NF-kB is observed in many cancers and is associated with resistance to chemotherapy and radiation. This compound has been shown to inhibit the activation of NF-kB by preventing the degradation of its inhibitory subunit, IkBα. This leads to the downregulation of NF-kB target genes involved in inflammation, cell proliferation, and survival.
Quantitative Data on Anticancer Effects
The efficacy of this compound has been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 50 - 200 | |
| HeLa | Cervical Cancer | 100 - 400 | |
| A549 | Lung Cancer | 150 - 500 | |
| Caco-2 | Colorectal Cancer | 100 - 300 | |
| PC-3 | Prostate Cancer | 75 - 250 | |
| HepG2 | Liver Cancer | 100 - 350 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Studies
The anticancer effects of this compound have also been evaluated in animal models. In xenograft models, where human cancer cells are implanted into immunocompromised mice, oral or intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth. These studies have demonstrated a reduction in tumor volume and weight, often accompanied by increased apoptosis and decreased proliferation and angiogenesis within the tumor tissue.
Conclusion
This compound is a promising natural compound with multifaceted anticancer properties. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis, coupled with its modulation of key oncogenic signaling pathways, underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research into the development of this compound as a novel anticancer agent. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination with conventional chemotherapeutics, and conducting well-designed clinical trials to translate the promising preclinical findings into clinical applications.
The Genesis of a "Permeability Vitamin": A Technical History of Rutin (Vitamin P)
Abstract
This technical guide delves into the historical discovery and scientific evolution of Rutin, a flavonoid initially designated as Vitamin P. It provides a detailed account for researchers, scientists, and drug development professionals of the seminal experiments that led to its discovery, the subsequent elucidation of its chemical nature, and the modern understanding of its biological mechanisms. This document meticulously outlines the experimental protocols from key historical studies, presents available quantitative data in structured tables, and visualizes the core signaling pathways—NF-κB and Nrf2—through which this compound exerts its well-documented anti-inflammatory and antioxidant effects, using the Graphviz DOT language as specified.
Introduction: The Emergence of a New Dietary Factor
The story of this compound is intrinsically linked to the golden age of vitamin discovery. In the early 20th century, the concept of essential micronutrients was revolutionizing the understanding of health and disease. It was within this fervent scientific climate that the Hungarian biochemist Albert Szent-Györgyi, who had previously isolated Vitamin C, stumbled upon a new biological activity that he attributed to a previously unrecognized class of compounds.[1][2][3]
The initial clues arose from clinical observations that were inconsistent with the established properties of pure ascorbic acid (Vitamin C). It was noted that crude extracts from citrus fruits and paprika seemed to be more effective in treating certain hemorrhagic conditions than the purified Vitamin C alone.[3] This led Szent-Györgyi and his colleague, István Rusznyák, to hypothesize the existence of a "permeability vitamin," which they provisionally named "Vitamin P."[3][4][5][6][7][8]
The Discovery of "Vitamin P"
The foundational research that introduced the concept of Vitamin P was published by Rusznyák and Szent-Györgyi in Nature in 1936.[4][5] Their work was prompted by the observation of a patient suffering from subcutaneous capillary hemorrhages who responded remarkably well to an impure preparation of Vitamin C from lemons, but not to pure ascorbic acid.[3] This suggested the presence of a co-factor in the crude extract responsible for decreasing capillary fragility and permeability.
Key Experiments by Szent-Györgyi and Rusznyák
The early experiments were primarily clinical and observational, focusing on patients with pathological capillary fragility, often manifesting as petechiae (small, pinpoint hemorrhages).
The primary method used to assess capillary fragility was a variation of the Rumpel-Leede test, also known as the tourniquet test.
-
Baseline Measurement: A circle of a defined diameter (e.g., 2.5 cm) was drawn on the subject's forearm.
-
Pressure Application: A blood pressure cuff was applied to the upper arm and inflated to a pressure midway between the systolic and diastolic pressures.
-
Duration: This pressure was maintained for a standardized period, typically 5 to 10 minutes.
-
Observation: After releasing the pressure, the number of new petechiae within the marked circle was counted.
-
Intervention: The patient was then administered the test substance (e.g., "citrin," the crude Vitamin P extract from lemons, or pure ascorbic acid).
-
Follow-up Measurement: The capillary fragility test was repeated after a period of treatment to assess any change in the petechial count.
Quantitative Data from Early Studies
| Condition | Treatment | Dosage | Outcome |
| Pathological Capillary Fragility | Pure Ascorbic Acid | Not specified in available abstracts | No significant improvement in capillary fragility |
| Pathological Capillary Fragility | "Citrin" (Crude Lemon Extract) | Not specified in available abstracts | Marked decrease in petechial count and cessation of hemorrhages |
It is a limitation of the available historical record that precise dosages and patient numbers from the initial 1936 study are not detailed in accessible formats. The term "citrin" referred to a mixture of flavonoids, of which hesperidin and eriodictyol were major components.
From "Vitamin P" to this compound: Isolation and Chemical Characterization
The term "Vitamin P" was eventually abandoned as it became clear that these compounds were not vitamins in the strict sense, as no specific deficiency disease was identified.[1] However, the research spurred interest in this class of compounds, the flavonoids.
This compound, a specific flavonoid glycoside, was first isolated in the 19th century from the leaves of the common rue (Ruta graveolens), from which it derives its name. Chemically, this compound is the glycoside formed from the flavonol quercetin and the disaccharide rutinose.
Molecular Mechanisms of Action: Signaling Pathways
Modern research has elucidated the molecular pathways through which this compound exerts its biological effects. Its anti-inflammatory and antioxidant properties are primarily attributed to its modulation of the NF-κB and Nrf2 signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and IL-1β.
This compound has been shown to inhibit the activation of the NF-κB pathway.[9][10][11][12] It can interfere with the phosphorylation of IκBα, thereby preventing the release and nuclear translocation of NF-κB.[10] This leads to a downstream reduction in the expression of inflammatory cytokines.
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
This compound has been demonstrated to activate the Nrf2 pathway.[13][14][15][16][17] It is thought to interact with Keap1, disrupting its ability to bind to Nrf2.[13] This leads to the stabilization and nuclear accumulation of Nrf2, and subsequent upregulation of the body's endogenous antioxidant defenses.
Conclusion
The journey of this compound from the ambiguously defined "Vitamin P" to a well-characterized flavonoid with defined molecular targets is a testament to the progression of phytochemical and pharmacological research. The initial, somewhat serendipitous, clinical observations of Szent-Györgyi and Rusznyák laid the groundwork for decades of investigation. While the "vitamin" status was ultimately retracted, the fundamental observation that certain flavonoids possess significant biological activity, particularly in modulating vascular permeability and inflammation, has been unequivocally validated. For modern researchers and drug development professionals, this compound and its analogues represent a rich field of study, with their pleiotropic effects on key signaling pathways like NF-κB and Nrf2 offering therapeutic potential for a range of inflammatory and oxidative stress-related pathologies. The early history of this compound serves as a powerful example of how astute clinical observation can pave the way for profound molecular discoveries.
References
- 1. Albert Szent-Györgyi | Science History Institute [sciencehistory.org]
- 2. Albert Szent-Györgyi (1893-1986): the scientist who discovered vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healthy.net [healthy.net]
- 4. [PDF] Vitamin P: Flavonols as Vitamins | Semantic Scholar [semanticscholar.org]
- 5. β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents [jstage.jst.go.jp]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits osteoclast formation by decreasing reactive oxygen species and TNF-α by inhibiting activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preliminary In Vitro Efficacy of Rutin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside ubiquitously found in a variety of plants, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] Preliminary in vitro studies have highlighted its potential as a therapeutic agent across a spectrum of applications, including as an antioxidant, anti-inflammatory, antimicrobial, and neuroprotective compound.[2][4][5][6] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro studies on this compound's efficacy.
Table 1: Antioxidant Activity of this compound
| Assay Type | Test System | IC50 / SC50 of this compound | Positive Control (IC50 / SC50) | Reference |
| DPPH Radical Scavenging | Chemical Assay | 90.4% inhibition at 0.05 mg/mL | Ascorbic Acid (92.8% at 0.05 mg/mL), BHT (58.8% at 0.05 mg/mL) | [7] |
| DPPH Radical Scavenging | Chemical Assay | 60.25 ± 0.09 μM | Ascorbic Acid (0.60 ± 0.02 μM) | [8] |
| ABTS Radical Scavenging | Chemical Assay | 105.43 ± 0.16 μM | - | [8] |
IC50: Half maximal inhibitory concentration; SC50: Half maximal scavenging concentration; DPPH: 1,1-diphenyl-2-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); BHT: Butylated hydroxytoluene.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | MIC of this compound | MBC of this compound | Reference |
| Multidrug-Resistant P. aeruginosa | Broth Dilution | 512 µg/mL | 1024 µg/mL | [9] |
| E. coli ATCC 25922 & Clinical Strains | Broth Dilution | 0.125–1 mg/mL | 0.125–2 mg/mL | [1] |
| Gram-positive & Gram-negative reference strains | Serial Microdilution | 128 to 1024 µg/mL | - | [10] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | IC50 of this compound | Assay Type | Reference |
| SARS-CoV-2 3CLpro | Enzyme Assay | 11 µM (Ki) | - | [11] |
| Equid herpesvirus type 8 (EqHV-8) | RK-13 and MDBK cells | Pronounced inhibitory effect | Western blotting and qPCR | [6][12] |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary in vitro studies of this compound.
DPPH Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, leading to a loss of color, which is measured by a spectrophotometer.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: this compound and a positive control (e.g., ascorbic acid, BHT) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test sample and the positive control. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the bacterium after a defined incubation period.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1% sodium carboxymethylcellulose).[9]
-
Serial Dilution: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Luria-Bertani broth).[9]
-
Bacterial Inoculum Preparation: The test bacterium (e.g., P. aeruginosa, E. coli) is grown in broth to a specific turbidity, and the culture is adjusted to a final concentration of approximately 10^8 CFU/mL.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth with bacteria, no this compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Experimental Workflows
This compound's Antiviral Mechanism via Nrf2/HO-1 Signaling Pathway
This compound has been shown to exert antiviral effects, at least in part, by modulating the Nrf2/HO-1 signaling pathway.[6][12] This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: this compound's activation of the Nrf2/HO-1 signaling pathway to inhibit viral replication.
Experimental Workflow for Assessing Antibacterial and Biofilm Inhibition
The in vitro assessment of this compound's antibacterial and anti-biofilm properties typically follows a structured workflow.
Caption: Workflow for evaluating this compound's antibacterial and anti-biofilm efficacy.
Conclusion
The preliminary in vitro evidence strongly suggests that this compound possesses significant therapeutic potential across a range of applications. Its antioxidant, antibacterial, and antiviral properties, supported by quantitative data and mechanistic insights, provide a solid foundation for further investigation. The detailed experimental protocols and workflow diagrams presented in this guide are intended to facilitate the design and execution of future studies aimed at fully elucidating the pharmacological profile of this compound and advancing its development as a potential therapeutic agent. Further research, including in vivo studies and clinical trials, is warranted to validate these in vitro findings.
References
- 1. Synergistic Effects and Mechanisms of Action of this compound with Conventional Antibiotics Against Escherichia coli | MDPI [mdpi.com]
- 2. This compound as neuroprotective agent: from bench to bedside. | Semantic Scholar [semanticscholar.org]
- 3. This compound Is a Low Micromolar Inhibitor of SARS-CoV-2 Main Protease 3CLpro: Implications for Drug Design of Quercetin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound prevents EqHV-8 induced infection and oxidative stress via Nrf2/HO-1 signaling pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Study of this compound and this compound Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation [mdpi.com]
- 9. Antibacterial, Antibiofilm, and Wound Healing Activities of this compound and Quercetin and Their Interaction with Gentamicin on Excision Wounds in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Direction of the Antibacterial Effect of this compound Hydrate and Amikacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] this compound Is a Low Micromolar Inhibitor of SARS-CoV-2 Main Protease 3CLpro: Implications for Drug Design of Quercetin Analogs | Semantic Scholar [semanticscholar.org]
- 12. This compound prevents EqHV-8 induced infection and oxidative stress via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Capacity of Rutin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found abundantly in various plants, has garnered significant scientific attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underlying this compound's antioxidant capacity, supported by quantitative data from various assays and detailed experimental protocols. Furthermore, this document elucidates the key signaling pathways modulated by this compound in exerting its antioxidant effects, offering valuable insights for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, cancer, and diabetes.[1][2] Antioxidants are crucial in mitigating oxidative stress by neutralizing free radicals. This compound, a prominent dietary flavonoid, has demonstrated significant antioxidant activity through various mechanisms, making it a compelling candidate for therapeutic applications.[3]
Mechanisms of Antioxidant Action
This compound employs a multi-faceted approach to combat oxidative stress, which can be broadly categorized into direct and indirect antioxidant activities.
Direct Antioxidant Activity
-
Free Radical Scavenging: this compound's chemical structure, rich in hydroxyl groups, enables it to directly donate hydrogen atoms to free radicals, thereby neutralizing their reactivity.[4] This scavenging activity has been demonstrated against various ROS, including superoxide anions and hydroxyl radicals.[5][6]
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound can chelate these metal ions, forming inert complexes and preventing their participation in pro-oxidant reactions.[5][6][7] This chelating mechanism is a significant contributor to its overall antioxidant capacity.[5]
Indirect Antioxidant Activity
-
Upregulation of Endogenous Antioxidant Enzymes: this compound can enhance the body's intrinsic antioxidant defense system by increasing the expression and activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][3][8] SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen, while CAT and GPx are responsible for the detoxification of hydrogen peroxide.[8]
-
Modulation of Signaling Pathways: A key mechanism of this compound's indirect antioxidant effect is its ability to modulate cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Quantitative Antioxidant Capacity of this compound
The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron.
| Assay | IC50 / Activity of this compound | Reference Compound | IC50 / Activity of Reference | Source |
| DPPH Radical Scavenging | 9.65 ± 0.06 µg/mL | Quercetin | 2.93 ± 0.02 µg/mL | [9] |
| 0.150 ± 0.07 mg/mL | - | - | [10] | |
| ABTS Radical Scavenging | 4.68 ± 1.24 µg/mL | Gallic Acid | 1.03 ± 0.25 µg/mL | [4] |
| 4.54 ± 0.02 µg/mL | Quercetin | 2.04 ± 0.02 µg/mL | [9] | |
| Metal Chelating Activity (Fe²⁺) | IC50 = 250 µg/mL (as this compound standard) | EDTA | - | [11] |
Note: IC50 values can vary depending on the specific experimental conditions.
Key Signaling Pathway: The Nrf2-ARE Pathway
The Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[12][13] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those encoding for SOD, CAT, GPx, and heme oxygenase-1 (HO-1).[12][14][15]
Figure 1: Simplified signaling pathway of this compound-mediated Nrf2 activation.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to reduce the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (or sample extract)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of sample and standard solutions: Prepare a series of concentrations of this compound and the standard antioxidant in methanol.
-
Assay:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH solution to each well.
-
Include a control well containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample/standard to determine the IC50 value.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
Rutin's Role in Modulating Immune Responses: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rutin, a ubiquitous flavonoid glycoside, has garnered significant scientific attention for its potent immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action on various immune cell populations and its potential as a therapeutic agent for inflammatory and autoimmune diseases. Through a detailed examination of preclinical in vitro and in vivo studies, this document elucidates this compound's intricate interactions with key signaling pathways, its impact on cytokine production, and its influence on the functional responses of macrophages, T cells, B cells, neutrophils, and dendritic cells. The presented data, structured for clarity and comparative analysis, alongside detailed experimental protocols and signaling pathway visualizations, aim to equip researchers and drug development professionals with the foundational knowledge to further explore and harness the therapeutic potential of this compound.
Introduction
This compound (quercetin-3-O-rutinoside) is a flavonoid found in a wide variety of plants, including citrus fruits, buckwheat, and asparagus. It is well-documented for its antioxidant, anti-inflammatory, and vasoprotective effects[1]. The immunomodulatory activities of this compound are of particular interest, as they suggest a potential therapeutic role in a range of pathologies characterized by dysregulated immune responses. This guide delves into the core mechanisms by which this compound modulates the immune system, providing a technical resource for the scientific community.
Modulation of Macrophage Function
Macrophages are central players in both innate and adaptive immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in determining the outcome of an immune response. This compound has been shown to significantly influence macrophage function, primarily by suppressing M1-associated inflammation and promoting a shift towards an M2 phenotype.
Inhibition of Pro-inflammatory Mediators
This compound effectively inhibits the production of pro-inflammatory cytokines and mediators by activated macrophages. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been demonstrated to reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in a dose-dependent manner[2]. Furthermore, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO)[3].
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound | Inhibition of TNF-α Production | Inhibition of IL-6 Production | Inhibition of IL-1β Production | Inhibition of NO Production | Reference |
| 5 µM | Not Significant | Significant (p < 0.01) | Not Significant | Significant (p < 0.01) | [2] |
| 10 µM | Not Significant | Significant (p < 0.01) | Not Significant | Significant (p < 0.01) | [2] |
| 20 µM | Not Significant | Significant (p < 0.01) | Not Significant | Significant (p < 0.01) | [2] |
| 50 µM | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | [2] |
| 100 µM | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | [2] |
Promotion of M2 Macrophage Polarization
This compound promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by the expression of markers such as Arginase-1 (Arg-1) and the production of the anti-inflammatory cytokine IL-10.
Table 2: Effect of this compound on M2 Macrophage Markers
| Cell Type | Treatment | Marker | Observation | Reference |
| RAW 264.7 cells | This compound (12.5 µg/mL) + ox-LDL | Arg-1 | Significant increase in expression | [4] |
| RAW 264.7 cells | This compound (12.5 µg/mL) + ox-LDL | iNOS (M1 marker) | Significant decrease in expression | [4] |
Signaling Pathways in Macrophages
This compound's effects on macrophages are mediated through the modulation of several key signaling pathways:
-
NF-κB Pathway: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. It achieves this by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB[5][6]. Molecular docking studies suggest a potential interaction between this compound and proteins in the NF-κB pathway[7][8][9][10].
-
MAPK Pathway: this compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, in activated macrophages[5].
-
PI3K/Akt Pathway: this compound can modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and inflammation[4][11].
-
Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.
Caption: this compound inhibits pro-inflammatory signaling in macrophages.
Modulation of T Cell Responses
T lymphocytes are key orchestrators of adaptive immunity. This compound has been shown to modulate T cell proliferation and differentiation, steering the response away from a pro-inflammatory Th1 phenotype.
Inhibition of T Cell Proliferation and Th1 Cytokine Production
In vitro studies have demonstrated that this compound can inhibit the proliferation of T cells. Furthermore, it has been shown to decrease the production of the signature Th1 cytokine, Interferon-gamma (IFN-γ), while some studies suggest it may enhance the production of Th2 cytokines like IL-4[1].
Table 3: Effect of this compound on T Cell Responses
| Cell Type | Treatment | Parameter | Observation | Reference |
| Aged C3H/HeN mice splenocytes | Oral administration of this compound | IFN-γ gene expression | No significant change | [1] |
| Aged C3H/HeN mice splenocytes | Oral administration of this compound | IL-13 gene expression | Significantly decreased | [1] |
Signaling Pathways in T Cells
The modulatory effects of this compound on T cells are likely mediated through pathways such as the PI3K/Akt pathway, which is crucial for T cell development, differentiation, and function.
Caption: this compound's potential impact on T cell signaling pathways.
Effects on Other Immune Cells
Neutrophils
Neutrophils are key effector cells in acute inflammation. This compound has been shown to inhibit neutrophil-mediated inflammatory responses. In vitro studies using human peripheral blood neutrophils demonstrated that this compound significantly decreases the production of NO and TNF-α, as well as the activity of myeloperoxidase (MPO), a key enzyme involved in the generation of reactive oxygen species[2][12].
Table 4: Effect of this compound on Human Neutrophil Function
| Treatment | Parameter | Observation | Reference |
| This compound (25 µM) + PMA | NO Production | Significantly decreased (p < 0.001) | [2] |
| This compound (25 µM) + PMA | TNF-α Production | Significantly decreased (p < 0.001) | [2] |
| This compound (25 µM) + PMA | MPO Activity | Significantly reduced (p < 0.001) | [2] |
B Lymphocytes
The effect of this compound on B cell function is less characterized. Some studies suggest that at higher concentrations, this compound may have an inhibitory effect on B cell proliferation and antibody production. In a murine B-cell hybridoma cell line, 50 µM of this compound was shown to decrease monoclonal antibody production[6]. In vivo studies in broilers have shown that dietary this compound supplementation can increase serum IgA levels, while having no effect on IgM and IgG concentrations[13].
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that initiate adaptive immune responses. The effect of this compound on DC maturation and function is an area requiring further investigation. It is plausible that by modulating the cytokine microenvironment, this compound could indirectly influence DC function and subsequent T cell activation.
In Vivo Evidence of Immunomodulation
Animal models of inflammatory diseases have provided significant evidence for the immunomodulatory effects of this compound in vivo.
Dextran Sulfate Sodium (DSS)-Induced Colitis
In mouse models of DSS-induced colitis, a model for inflammatory bowel disease, oral administration of this compound has been shown to ameliorate disease severity. This compound treatment leads to a reduction in weight loss, colon shortening, and histological damage. This is accompanied by a significant decrease in the colonic levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Table 5: Effect of this compound in DSS-Induced Colitis in Mice
| This compound Dose | Parameter | Observation | Reference |
| 0.1% in diet | Colonic IL-1β levels | Significantly blunted (p < 0.01) | [4] |
| 0.1% in diet | Colonic IL-6 mRNA expression | Attenuated (p < 0.01) | [4] |
| 100 mg/kg | Serum IL-1β, IL-18, TNF-α, IL-6 | Significantly lower (p < 0.05) | [5] |
| 100 mg/kg | Colonic IL-1β, IL-18, TNF-α, IL-6 | Significantly lower (p < 0.05) | [5] |
Experimental Protocols
In Vitro Macrophage Anti-inflammatory Assay
Caption: Workflow for in vitro macrophage anti-inflammatory assay.
Detailed Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein analysis) and allowed to adhere for 24 hours.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20, 50, 100 µM) or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for cytokine and nitric oxide analysis.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Nitrite concentration in the supernatant, as an indicator of NO production, is measured using the Griess reagent.
-
Western Blot Analysis:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-p65, p65, IκBα, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo DSS-Induced Colitis Model
Caption: Workflow for DSS-induced colitis model in mice.
Detailed Methodology:
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Acclimatization: Mice are acclimatized for one week before the experiment.
-
Grouping: Mice are randomly divided into groups: control, DSS only, and DSS + this compound (at various doses).
-
This compound Administration: this compound is administered orally by gavage daily for the duration of the experiment.
-
Colitis Induction: Colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Clinical Assessment: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment, mice are euthanized, and blood and colon tissues are collected.
-
Macroscopic Evaluation: The length of the colon is measured.
-
Histological Analysis: A section of the distal colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological scoring of inflammation and tissue damage.
-
Cytokine Analysis: Colon tissue homogenates and serum are used to measure the levels of TNF-α, IL-6, and IL-1β by ELISA.
-
Gene Expression Analysis: RNA is extracted from colon tissue, and the mRNA expression of inflammatory markers is quantified by RT-qPCR.
Conclusion and Future Directions
This compound demonstrates significant immunomodulatory potential by targeting multiple facets of the immune response. Its ability to suppress pro-inflammatory cytokine production, inhibit key inflammatory signaling pathways in macrophages, and modulate T cell responses underscores its promise as a therapeutic candidate for a variety of inflammatory and autoimmune disorders. The in vivo efficacy of this compound in models of colitis further strengthens this potential.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human diseases.
-
Bioavailability and Formulation: Strategies to enhance the bioavailability of this compound, such as nanoformulations, should be explored to improve its therapeutic efficacy.
-
Detailed Molecular Mechanisms: Further investigation into the precise molecular targets of this compound within the complex signaling networks of immune cells will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic targets.
-
Effects on Other Immune Cells: The role of this compound in modulating the functions of dendritic cells, B cells, and other immune cell subsets requires more in-depth investigation.
References
- 1. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with this compound - A Therapeutic Strategy for Neutrophil-Mediated Inflammatory and Autoimmune Diseases: - Anti-inflammatory Effects of this compound on Neutrophils - - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking of selected phytoconstituents with signaling molecules of Ultraviolet-B induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low concentration of this compound treatment might alleviate the cardiotoxicity effect of pirarubicin on cardiomyocytes via activation of PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with this compound - A Therapeutic Strategy for Neutrophil-Mediated Inflammatory and Autoimmune Diseases: - Anti-inflammatory Effects of this compound on Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Rutin Extraction and Isolation from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin, a prominent dietary flavonoid, is widely recognized for its significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] Found abundantly in a variety of plant sources such as buckwheat, citrus fruits, and cassava leaves, this compound is a compound of great interest for the pharmaceutical, nutraceutical, and cosmetic industries.[2][3] Effective extraction and isolation of high-purity this compound from these plant materials are crucial for its application in drug development and other commercial uses.
This document provides detailed application notes and experimental protocols for the extraction and isolation of this compound from plant sources, comparing various conventional and modern techniques to guide researchers in selecting the most suitable method for their specific needs.
Application Notes
Plant Sources of this compound
This compound is distributed across a wide range of plant species. The choice of plant material is a critical first step, as the concentration of this compound can vary significantly. Some of the most common and potent sources include:
-
Buckwheat (Fagopyrum esculentum): Considered one of the richest sources of this compound, particularly in the leaves and flowers.[4][5]
-
Sophora japonica (Japanese Pagoda Tree): The flower buds of this tree contain very high concentrations of this compound.[2]
-
Citrus Fruits: The peels of citrus fruits like oranges and lemons are a valuable source of this compound and other flavonoids.[6][7]
-
Cassava Leaves (Manihot esculenta): Studies have shown that cassava leaves are an abundant and viable source of this compound.[3][8]
-
Other Sources: this compound can also be found in plants like Hyperici herba, banana leaves, and various aromatic species such as calendula and oregano.[2][9][10]
Overview of Extraction Methods
The selection of an extraction method depends on factors such as the desired yield, purity, cost-effectiveness, and environmental impact. Methods range from traditional solvent-based techniques to modern, technologically advanced approaches.[11][12]
-
Conventional Methods:
-
Modern (Green) Methods:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration, leading to higher yields in shorter times.[2][8]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[1][8] It is considered an efficient and economical alternative.[2]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. SFE is known for its selectivity and for producing clean extracts without residual organic solvents.[13] Modifiers like ethanol or methanol are often added to the supercritical CO₂ to increase its polarity for extracting compounds like this compound.[9][14][15]
-
Purification Techniques
After initial extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound to a high degree of purity.
-
Column Chromatography: A widely used method for separating and purifying compounds from a mixture. The crude extract is passed through a stationary phase (e.g., silica gel) packed in a column, and different compounds are eluted at different rates using a mobile phase.[10][13][16]
-
Recrystallization: A common technique for purifying solid compounds. The crude this compound is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure this compound to crystallize while impurities remain in the solution.[13][17][18]
Data Presentation: Comparison of Extraction Methods
The efficiency of different extraction methods can be compared based on parameters such as yield, extraction time, and temperature. The following table summarizes quantitative data from various studies.
| Extraction Method | Plant Source | Solvent | Solid-Liquid Ratio | Temperature (°C) | Time | This compound Yield/Recovery | Reference |
| Maceration | Cassava Leaves | Ethanol | - | - | 48 h | 16.00 g/kg | [3][8] |
| Boiling | Cassava Leaves | Water | 1:30 (w/v) | 100 | 15 min | 20.38 g/kg | [3] |
| Reflux | Cassava Leaves | 40-80% Ethanol | 1:10 - 1:20 (w/v) | 40-50 | 2-3 h | 22.33 g/kg | [3] |
| Ultrasound-Assisted (UAE) | Cassava Leaves | 40-60% Ethanol | - | 50 | 90 min | 24.49 g/kg | [3] |
| Ultrasound-Assisted (UAE) | Sophora japonica | 60% Ethanol | 1:10 (v/w) | 45 | 30 min | Optimal conditions reported | [19] |
| Microwave-Assisted (MAE) | Cassava Leaves | Water/Ethanol | - | - | < 5 min | 23.37 g/kg | [3] |
| Microwave-Assisted (MAE) | Citrus Mandarin Peels | 66% Methanol | 1:16 (w/v) | - | 49 s | Optimal conditions reported | [20] |
| Supercritical Fluid (SFE) | Buckwheat | Supercritical Water | - | 120 | - | 91.0% | [2] |
| Supercritical Fluid (SFE) | Hyperici herba | CO₂ + 15% Methanol | - | 50 | 90 min (static+dynamic) | 76% Recovery | [9][15] |
Experimental Protocols
General Sample Preparation
Proper preparation of the plant material is essential for efficient extraction.
-
Collection and Cleaning: Collect the desired plant parts (e.g., leaves, flowers, peels). Wash them thoroughly with water to remove any dirt and debris.
-
Drying: Dry the plant material to a constant weight. This can be done in the shade, in a hot-air oven at a low temperature (e.g., 40-60°C) to prevent thermal degradation of this compound, or via freeze-drying.[21]
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area available for solvent interaction.
-
Storage: Store the powdered material in an airtight, dark container to protect it from light and moisture until extraction.
Protocol: Conventional Solvent Extraction (Reflux)
This protocol describes a standard reflux extraction method, which is more efficient than simple maceration.
-
Setup: Place 10 g of powdered plant material into a round-bottom flask.
-
Solvent Addition: Add 200 mL of 60% ethanol (a solid-liquid ratio of 1:20 w/v).[3]
-
Reflux: Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain a gentle reflux for 2-3 hours.[3]
-
Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude this compound extract.
-
Drying: Dry the crude extract in a vacuum oven.
Caption: Workflow for conventional reflux extraction of this compound.
Protocol: Ultrasound-Assisted Extraction (UAE)
UAE is a modern and efficient method that often provides higher yields in less time.
-
Sample Preparation: Place 5 g of powdered plant material into an Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 60% ethanol (a 1:20 w/v ratio).
-
Ultrasonication: Place the flask in an ultrasonic water bath. Perform the extraction at a set frequency (e.g., 1.5 Hz) and temperature (e.g., 50°C) for 90 minutes.[3][8] Alternatively, a sonication probe can be used.[2]
-
Filtration: After the extraction period, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the resulting filtrate using a rotary evaporator to obtain the crude extract.
-
Drying: Dry the crude extract completely.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.
Protocol: Microwave-Assisted Extraction (MAE)
MAE offers the advantage of being extremely rapid.
-
Sample Preparation: Place 2 g of powdered plant material into a specialized microwave extraction vessel.
-
Solvent Addition: Add 40 mL of solvent (e.g., 70% ethanol or water), resulting in a 1:20 w/v ratio.
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the power (e.g., 150-550 W) and extraction time (e.g., 5 minutes).[3][22] These parameters need to be optimized for the specific plant material and equipment.
-
Cooling and Filtration: After the extraction program is complete, allow the vessel to cool. Filter the contents to separate the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.
-
Drying: Dry the crude extract to yield the final product.
Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.
Protocol: Purification by Column Chromatography
This protocol is for purifying the crude extract to obtain high-purity this compound.
-
Column Packing: Prepare a glass column packed with silica gel as the stationary phase. The silica gel should be made into a slurry with a non-polar solvent (e.g., hexane) and carefully poured into the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude this compound extract in a minimum amount of the mobile phase and load it onto the top of the packed column.
-
Elution: Begin eluting the column with a solvent system. A common approach is to start with a non-polar solvent and gradually increase the polarity (gradient elution). For this compound, a solvent system like chloroform-methanol or ethyl acetate-methanol is often used.
-
Fraction Collection: Collect the eluate in small fractions using test tubes.
-
Monitoring: Monitor the collected fractions for the presence of this compound using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction on a TLC plate and develop it in the same solvent system. Visualize the spots under UV light.
-
Pooling and Evaporation: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent from the pooled fractions to obtain purified this compound.[10]
Protocol: Purification by Recrystallization
Recrystallization is an effective final step for achieving high purity.[13]
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[17][23] A mixture of ethanol and water is often effective.
-
Dissolution: Place the crude or partially purified this compound in a flask. Add a minimal amount of the hot solvent and continue heating until all the solid has dissolved.[18]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, and pure crystals will begin to form.[24] The slow cooling process is crucial for the formation of large, pure crystals.
-
Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[25]
-
Crystal Collection: Collect the purified this compound crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent. The purity can be confirmed by measuring the melting point.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The influence of extraction methods on this compound yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of this compound from buckwheat (Fagopyrum esculentum Moench) seeds and determination by capillary electrophoresis [agris.fao.org]
- 5. Buckwheat - Wikipedia [en.wikipedia.org]
- 6. High Biological Value Compounds Extraction from Citrus Waste with Non-Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosysfoodeng.hu [biosysfoodeng.hu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. A review on plant-based this compound extraction methods and its pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The process of extracting pure this compound from this compound. [greenskybio.com]
- 14. Supercritical fluid extraction and HPLC determination of relevant polyphenolic compounds in grape skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. google.com [google.com]
- 19. Study on ultrasonic extraction and antioxidant activity of this compound from sophora japonica [spgykj.com]
- 20. researchgate.net [researchgate.net]
- 21. US20050204619A1 - Method of extracting this compound from buck wheat growed by hydroponics - Google Patents [patents.google.com]
- 22. akjournals.com [akjournals.com]
- 23. youtube.com [youtube.com]
- 24. google.com [google.com]
- 25. youtube.com [youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rutin in Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin, a flavonoid glycoside found in a variety of plants, is known for its significant antioxidant and pharmacological properties, including vasoprotective, anti-inflammatory, and anticarcinogenic effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further research and development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in various extracts.
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound using a reversed-phase HPLC system.
1. Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the chromatographic conditions.
| Parameter | Specification |
| HPLC System | Quaternary pump, thermostatted column compartment, autosampler, UV-Vis or DAD detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Methanol and 0.1% v/v Glacial Acetic Acid in Water (50:50)[1] |
| Gradient: Acetonitrile and Phosphate buffer (pH=5.8)[2] | |
| Isocratic: Methanol and 0.05% Formic Acid in Water (80:20), pH 3.2[3] | |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C[5] |
| Detection Wavelength | 259 nm[1], 281 nm[3], or 354-360 nm[4][5][6] |
2. Reagents and Materials
-
This compound standard (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid or Formic Acid (analytical grade)
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing and dissolving the standard in methanol to a concentration of 100 µg/mL. A series of working standard solutions are then prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 10 µg/mL to construct a calibration curve.[1][3]
4. Preparation of Sample Extracts
The preparation of the sample extract will depend on the nature of the starting material. A general procedure for a solid plant extract is as follows:
-
Accurately weigh a known amount of the dried extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol) using sonication for 15-20 minutes.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection into the HPLC system. Dilute the filtered solution with the mobile phase if the concentration of this compound is expected to be high.
5. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound. The retention time for this compound is typically between 3 and 6 minutes depending on the specific method.[1]
6. Calculation of this compound Concentration
The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions. The peak area of the this compound in the sample is compared to the calibration curve to determine its concentration.
Method Validation
The described HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.[3] Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity (R²) | > 0.999[3] |
| Range | 2 - 10 µg/mL[3] |
| Limit of Detection (LOD) | 0.32 µg/mL[5] |
| Limit of Quantification (LOQ) | 1.77 µg/mL[6] |
| Accuracy (% Recovery) | 96 - 100.8%[6] |
| Precision (%RSD) | < 2%[1] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in extracts.
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathway (Illustrative)
While not directly related to the HPLC method itself, understanding the biological context of this compound can be valuable. The following diagram illustrates a simplified representation of how this compound, as an antioxidant, might interact with cellular signaling pathways to mitigate oxidative stress.
Caption: this compound's antioxidant mechanism of action.
The HPLC method described in this application note is simple, accurate, and precise for the quantification of this compound in various extracts.[3] Proper validation of the method is essential to ensure reliable and reproducible results, which are critical for the quality assessment of natural products and in the development of new therapeutic agents.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. phytojournal.com [phytojournal.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Development and validation of a reverse phase HPLC–DAD method for separation, detection & quantification of this compound and quercetin in buckwheat (Fagopyrum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS Analysis of Rutin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin (Quercetin-3-O-rutinoside) is a prominent dietary flavonoid found in a variety of plants, including buckwheat, citrus fruits, and asparagus.[1] It is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, vasoprotective, and neuroprotective properties.[2] Upon ingestion, this compound undergoes extensive metabolism, primarily by the gut microbiota, which hydrolyzes it to its aglycone, quercetin.[3] Quercetin is then further metabolized in the liver and other tissues into various conjugated forms, such as glucuronides and sulfates.[4][5] The analysis of this compound and its metabolites is crucial for understanding its bioavailability, pharmacokinetic profile, and mechanism of action. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and sensitive technique for the simultaneous quantification of these compounds in complex biological matrices.
Metabolic Pathway of this compound
This compound itself has low bioavailability due to poor absorption.[6] Its metabolic journey begins in the colon, where gut microbiota enzymes play a critical role. Bacterial α-rhamnosidases and β-glucosidases cleave the rutinose sugar moiety to release the aglycone, quercetin.[1][7] Quercetin can then be absorbed and undergo Phase II metabolism in the enterocytes and liver, resulting in the formation of quercetin glucuronides, quercetin sulfates, and methylated quercetin derivatives. These conjugated metabolites are the primary forms found in systemic circulation.[5]
References
- 1. Frontiers | Conversion of this compound, a Prevalent Dietary Flavonol, by the Human Gut Microbiota [frontiersin.org]
- 2. This compound as a Mediator of Lipid Metabolism and Cellular Signaling Pathways Interactions in Fibroblasts Altered by UVA and UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchinventy.com [researchinventy.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidated and sulfated metabolites of the flavonoid quercetin prevent endothelial dysfunction but lack direct vasorelaxant effects in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. metabolic-and-pharmacological-properties-of-rutin-a-dietary-quercetin-glycoside-for-treatment-of-inflammatory-bowel-disease - Ask this paper | Bohrium [bohrium.com]
Spectrophotometric Determination of Rutin Content: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the quantitative determination of Rutin, a prominent flavonoid glycoside, using spectrophotometric methods. These protocols are designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The described methods, including direct UV spectrophotometry and colorimetric assays, offer simple, rapid, and cost-effective approaches for the quantification of this compound in bulk drug substances and pharmaceutical formulations. This document outlines the principles, reagent preparation, experimental procedures, and validation parameters for each method, supplemented with a comparative data table and visual diagrams to facilitate understanding and implementation.
Introduction
This compound (quercetin-3-O-rutinoside) is a vital flavonoid known for its significant antioxidant, anti-inflammatory, and vasoprotective properties. Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control and dosage form development. UV-Visible spectrophotometry is a widely used analytical technique for this purpose due to its simplicity, speed, and affordability. This application note details two primary spectrophotometric methods for this compound determination: Direct UV Spectrophotometry and the Aluminum Chloride Colorimetric Method. An alternative colorimetric method using 3-Methyl-2-benzothiazolinone hydrazone (MBTH) is also presented.
Principle of Methods
Direct UV Spectrophotometry
This method relies on the intrinsic property of this compound to absorb ultraviolet radiation at specific wavelengths. In a suitable solvent, typically methanol, this compound exhibits characteristic absorption maxima. The absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of this compound in the solution, following the Beer-Lambert law. The λmax for this compound in methanol is typically observed around 257 nm and 358 nm.[1]
Aluminum Chloride Colorimetric Method
This method is based on the formation of a stable, yellow-colored chelate complex between aluminum chloride (AlCl₃) and the C-4 keto group and the C-5 hydroxyl group of this compound's flavonoid structure. The intensity of the color produced is proportional to the flavonoid concentration and is measured spectrophotometrically at a specific wavelength, generally around 415 nm. This method is highly specific for flavonoids and is widely used for the determination of total flavonoid content, with this compound often used as a standard.
References
Application Notes and Protocols: Studying the Effect of Rutin on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin, a flavonoid glycoside found in many plants, has garnered significant interest for its potential therapeutic properties, including its anticancer activities.[1][2] These activities are often attributed to its ability to modulate various cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).[3][4] This document provides detailed protocols for investigating the effect of this compound on cell viability, focusing on key assays to assess cytotoxicity, apoptosis, and cell cycle distribution.
Data Presentation
Table 1: Exemplary this compound Concentrations for Cell Viability Assays
The following table summarizes typical concentrations of this compound used in various cancer cell lines as reported in the literature. Researchers should perform a dose-response study to determine the optimal concentration range for their specific cell line.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| Human Glioma (CHME) | 5, 10, 20 | 24 | Dose-dependent increase in cytotoxicity and apoptosis.[5][6] | [5][6] |
| Human Melanoma (RPMI-7951, SK-MEL-28) | 1, 5, 10, 25, 50 | 24 | Dose-dependent decrease in cell viability.[7] | [7] |
| Human Renal Cancer (786-O) | up to 250 | 48 | Significant decrease in cell viability at 100 and 250 µM.[8] | [8] |
| Human Neuroblastoma (LAN-5) | 25, 50, 100 | 24 | Inhibition of cell proliferation.[9] | [9] |
| Human Ovarian Cancer (Skov-3) | Various doses | 24 | Dose-dependent reduction in cell proliferation.[10] | [10] |
Table 2: Summary of Key Experimental Assays
| Assay | Purpose | Principle |
| MTT Assay | To determine cell viability and cytotoxicity. | Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which is measured spectrophotometrically.[11][12] |
| Annexin V/PI Apoptosis Assay | To detect and quantify apoptosis. | Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.[13][14] |
| Cell Cycle Analysis | To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, which is measured by flow cytometry.[15] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for flow cytometry) at a suitable density to ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Incubate the cells for 12-24 hours to allow for proper attachment.[11]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[11]
MTT Assay for Cell Viability
This protocol is a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[12]
-
Reagent Preparation: Prepare MTT solution (e.g., 5 mg/mL in sterile PBS).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[11][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Use trypsin to detach the adherent cells.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase. RNase is crucial to prevent the staining of RNA.[15]
-
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells may appear as a sub-G1 peak.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for studying this compound's effect on cell viability.
This compound-Induced Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Regulation Overview
Caption: this compound's potential impact on cell cycle checkpoints.
References
- 1. This compound (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces apoptosis via P53 up-regulation in human glioma CHME cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 7. This compound Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of this compound and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development, Characterization, and In Vitro Evaluation of Cytotoxic Activity of this compound Loaded PCL-PEG Nanoparticles Against Skov3 Ovarian Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for Evaluating Rutin's Bioactivity Using Cell Culture Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin, a flavonoid glycoside found in many plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Evaluating the bioactivity of this compound in a controlled in vitro environment is a critical step in understanding its mechanisms of action and potential therapeutic applications. This document provides detailed application notes and experimental protocols for assessing the bioactivity of this compound using various cell culture techniques. The protocols outlined below are foundational and can be adapted to specific cell types and research questions.
Data Presentation: Quantitative Effects of this compound on Cultured Cells
The following tables summarize the quantitative data on this compound's bioactivity as reported in various studies.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | This compound Concentration | Incubation Time | IC50 Value | Reference |
| SH-SY5Y (Human neuroblastoma) | MTT | 1-100 µM | 24 h | Not significantly cytotoxic | [1] |
| Vero (Normal kidney cells) | MTT | 0-250 µM | 48 h | > 250 µM | |
| 786-O (Human renal cancer) | MTT | 0-250 µM | 48 h | 45.2 µM | |
| CHME (Human glioma) | MTT | Not specified | Not specified | Cytotoxicity observed | [4] |
Table 2: Antioxidant Effects of this compound
| Cell Line | Stressor | This compound Concentration | Effect on ROS Levels | Reference |
| PAECs (Pulmonary artery endothelial cells) | Hypoxia | Not specified | Decreased ROS production | [5] |
| RK-13 (Rabbit kidney) | EqHV-8 infection | 160 µM | Attenuated ROS production | [1] |
| RAW 264.7 (Macrophage) | LPS (1 µg/mL) | 3, 10, 30 µM | Decreased ROS generation | [6] |
| IMR32 (Human neuroblastoma) | Differentiation-induced | 100 nM, 10 µM | Significantly reduced ROS | [7] |
| PC12 (Pheochromocytoma) | Serum/glucose deprivation | 200 µM | Decreased ROS accumulation | [8] |
Table 3: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | This compound Concentration | Effect on Nitric Oxide (NO) Production | Reference |
| RAW 264.7 (Macrophage) | LPS | Not specified | Suppressed NO production | [9] |
Table 4: Apoptotic Effects of this compound
| Cell Line | This compound Concentration | Effect | Reference |
| CHME (Human glioma) | Not specified | Induced apoptosis via p53 upregulation | [4] |
| PC12 (Pheochromocytoma) | Not specified | Inhibited apoptotic cell death | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-250 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated cells) and calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or 96-well black plate and treat with this compound and/or an oxidative stress inducer (e.g., H₂O₂, LPS) for the desired time.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.[10][11]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement:
-
Microplate Reader: Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Fluorescence Microscopy/Flow Cytometry: Observe the cells under a fluorescence microscope or harvest the cells and analyze them using a flow cytometer.
-
-
Data Analysis: Quantify the relative fluorescence intensity compared to the control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic environment, nitrite is converted to nitrous acid, which reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye, the absorbance of which is proportional to the nitrite concentration.[13][14][15]
Protocol:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with this compound and a stimulant like lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blotting for Protein Expression Analysis
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, NF-κB p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Real-Time PCR (RT-PCR) for Gene Expression Analysis
Principle: RT-PCR is used to quantify the expression of specific genes. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is measured in real-time using a fluorescent dye like SYBR Green.[10]
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial kit or TRIzol reagent.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse-transcribe a specific amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., NFKB1, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB), and SYBR Green master mix.
-
Perform the real-time PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's bioactivity.
Caption: this compound activates the Nrf2/HO-1 signaling pathway.
Caption: this compound's potential modulation of the PI3K/Akt pathway.
References
- 1. This compound prevents EqHV-8 induced infection and oxidative stress via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 3. Antioxidant Mechanism of this compound on Hypoxia-Induced Pulmonary Arterial Cell Proliferation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on oxidative DNA damage in PC12 neurons cultured in nutrients deprivation condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Functional Assays to Guide Personalized Oncological Treatment of Patients with Soft-Tissue Sarcomas [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 14. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 15. ars.usda.gov [ars.usda.gov]
- 16. mcgill.ca [mcgill.ca]
Rutin as a Substrate for Enzymatic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rutin as a substrate in various enzymatic studies. Detailed protocols for key enzymatic assays are provided, along with a summary of kinetic data and visualization of relevant signaling pathways.
Introduction
This compound (quercetin-3-O-rutinoside) is a flavonoid glycoside ubiquitously found in various plants. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, have made it a subject of intense research. The bioavailability and bioactivity of this compound are significantly influenced by its metabolism, primarily through enzymatic hydrolysis by glycosidases. These enzymes cleave the glycosidic bonds, releasing its aglycone, quercetin, and the disaccharide rutinose, or the intermediate isoquercitrin (quercetin-3-O-glucoside). Understanding the enzymatic conversion of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents and functional foods.
This document outlines protocols for studying the enzymatic hydrolysis of this compound using various commercially available and purified enzymes. It also provides data on the kinetic parameters of these reactions and explores the signaling pathways modulated by this compound and its metabolites.
Enzymatic Hydrolysis of this compound
The enzymatic breakdown of this compound typically occurs in a two-step process, although some enzymes can directly hydrolyze this compound to quercetin. The primary enzymes involved are:
-
α-L-Rhamnosidase (EC 3.2.1.40): This enzyme specifically cleaves the terminal α-L-rhamnosyl linkage, converting this compound to isoquercitrin.
-
β-D-Glucosidase (EC 3.2.1.21): This enzyme hydrolyzes the β-D-glucosyl moiety from isoquercitrin to produce quercetin. Some β-glucosidases can also directly act on this compound.
-
Rutinosidase (EC 3.2.1.168): This enzyme is a diglycosidase that can directly cleave the entire rutinose disaccharide from this compound, yielding quercetin.
-
Hesperidinase: A multi-enzyme complex that often contains both α-L-rhamnosidase and β-D-glucosidase activities, enabling the complete hydrolysis of this compound to quercetin.[1]
The general enzymatic hydrolysis pathway of this compound is depicted below:
References
Electrochemical Methods for Rutin Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (quercetin-3-O-rutinoside), a prominent dietary flavonoid found in various plants, fruits, and vegetables, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties. Accurate and sensitive quantification of this compound in various matrices, such as pharmaceutical formulations, food products, and biological samples, is crucial for quality control, dosage determination, and pharmacokinetic studies. Electrochemical methods offer a compelling alternative to traditional analytical techniques like chromatography, providing rapid, cost-effective, and highly sensitive detection of this compound. This document provides detailed application notes and experimental protocols for the electrochemical determination of this compound using various modified electrodes.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface. The flavonoid structure of this compound, particularly the catechol group (3',4'-dihydroxyl groups) on the B-ring, is readily oxidizable.[1] The electrochemical oxidation of this compound is a pH-dependent process that typically involves the transfer of two electrons and two protons, leading to the formation of the corresponding o-quinone.[1] By applying a potential to a working electrode immersed in a solution containing this compound, a current is generated that is proportional to the concentration of this compound. Various voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), can be employed to measure this current and quantify this compound.
The sensitivity and selectivity of this compound detection can be significantly enhanced by modifying the surface of the working electrode with nanomaterials, polymers, or other chemical mediators. These modifications can increase the electrode's active surface area, facilitate electron transfer, and catalyze the oxidation of this compound, leading to lower detection limits and improved analytical performance.
Electrochemical Oxidation Pathway of this compound
The electrochemical oxidation of this compound primarily occurs at the catechol moiety on the B-ring, which is the most easily oxidized functional group in the molecule. The process involves a two-electron, two-proton transfer to form an o-quinone derivative.
Caption: Electrochemical oxidation of this compound to its corresponding o-quinone.
Quantitative Data Summary
The performance of various electrochemical sensors for this compound detection is summarized in the table below. The data highlights the limit of detection (LOD), linear range, and the specific electrochemical technique and electrode modification used.
| Electrode Modification | Electrochemical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Ionic Liquid/Carbon Paste Electrode (IL/CPE) | Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) | 0.01 - 0.1 | 0.005 | [1] |
| Iron Phthalocyanine/Carbon Paste Electrode (IP/CPE) | Differential Pulse Voltammetry (DPV) | 0.2 - 10 | 0.08 | [1] |
| Unmodified Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 2 - 15 | - | |
| Unmodified Carbon Paste Electrode (CPE) | Differential Pulse Voltammetry (DPV) | 2 - 15 | - | |
| Platinum Nanoparticles@Reduced Graphene Oxide@Multi-Walled Carbon Nanotubes/GCE | Differential Pulse Voltammetry (DPV) | 0.05 - 50 | 0.005 | [2] |
| Cetyltrimethylammonium chloride functionalized Graphene and Palladium Nanoparticles Composite | - | 0.02 - 1.0 | 0.005 | [3] |
Experimental Protocols
Herein, we provide detailed protocols for the preparation of reagents and the electrochemical determination of this compound using a modified glassy carbon electrode.
General Experimental Workflow
Caption: General workflow for electrochemical detection of this compound.
Protocol 1: Preparation of Reagents
1.1. Preparation of 0.1 M Phosphate Buffer Solution (pH 7.0)
-
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
-
Procedure:
-
Prepare a 0.1 M solution of sodium phosphate monobasic by dissolving the appropriate amount in deionized water.
-
Prepare a 0.1 M solution of sodium phosphate dibasic by dissolving the appropriate amount in deionized water.
-
In a beaker, take a volume of the 0.1 M sodium phosphate monobasic solution.
-
While stirring, slowly add the 0.1 M sodium phosphate dibasic solution until the pH of the mixture reaches 7.0, as monitored by a calibrated pH meter.
-
Store the buffer solution in a clean, sealed container at room temperature.
-
1.2. Preparation of this compound Standard Stock Solution (1 mM)
-
Materials:
-
This compound standard (analytical grade)
-
Ethanol
-
Deionized water
-
Volumetric flask
-
-
Procedure:
-
Accurately weigh the required amount of this compound to prepare a 1 mM solution.
-
Dissolve the weighed this compound in a small amount of ethanol in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with deionized water.
-
Store the stock solution in a dark, refrigerated container to prevent degradation.
-
Prepare working standard solutions of lower concentrations by diluting the stock solution with the supporting electrolyte (e.g., 0.1 M phosphate buffer).
-
Protocol 2: Preparation and Modification of Glassy Carbon Electrode (GCE)
2.1. Polishing and Cleaning of the GCE
-
Materials:
-
Glassy carbon electrode (GCE)
-
Polishing cloth
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Deionized water
-
Ethanol
-
Ultrasonic bath
-
-
Procedure:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing cloth for 2-3 minutes in a figure-eight motion.
-
Rinse the electrode thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.
-
Rinse the electrode again with deionized water.
-
Ultrasonicate the electrode in deionized water for 2 minutes, followed by ultrasonication in ethanol for 2 minutes to remove any adsorbed alumina particles.
-
Finally, rinse the electrode with deionized water and allow it to dry at room temperature.
-
Protocol 3: Electrochemical Determination of this compound using Differential Pulse Voltammetry (DPV)
3.1. Instrumental Setup
-
A three-electrode system consisting of the prepared (and potentially modified) glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
A potentiostat/galvanostat electrochemical workstation.
3.2. DPV Measurement Procedure
-
Pipette a known volume (e.g., 10 mL) of the 0.1 M phosphate buffer (pH 7.0) into the electrochemical cell.
-
Immerse the three electrodes into the solution.
-
Record the blank DPV scan over a potential range of, for example, 0.0 V to +0.8 V.
-
Add a known concentration of the this compound standard solution to the cell and stir for a short period to ensure homogeneity.
-
Record the DPV scan under the same conditions. An oxidation peak corresponding to this compound should be observed.
-
Repeat step 5 with increasing concentrations of this compound to construct a calibration curve.
-
For sample analysis, after recording the blank, add a known volume of the sample solution to the cell and record the DPV. The concentration of this compound in the sample can be determined using the calibration curve or the standard addition method.
Typical DPV Parameters:
-
Initial Potential: 0.0 V
-
Final Potential: +0.8 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
Protocol 4: Analysis of this compound in a Pharmaceutical Tablet
4.1. Sample Preparation
-
Weigh and finely powder at least five tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powdered tablet equivalent to a single tablet's average weight.
-
Dissolve the powder in a known volume of ethanol and sonicate for approximately 15 minutes to ensure complete dissolution of this compound.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the supporting electrolyte (0.1 M phosphate buffer, pH 7.0) to a concentration within the linear range of the calibration curve.
4.2. Quantification by Standard Addition Method
The standard addition method is recommended for complex matrices like pharmaceutical formulations to compensate for potential matrix effects.
Caption: Workflow for the standard addition method.
-
Add a known volume of the prepared sample solution to the electrochemical cell containing the supporting electrolyte. Record the DPV and measure the peak current (I₁).
-
Add a small, known volume of a standard this compound solution to the cell. Record the DPV and measure the new peak current (I₂).
-
Repeat the standard addition step at least two more times, recording the peak current after each addition.
-
Plot the peak current versus the concentration of the added standard.
-
The initial concentration of this compound in the sample can be calculated from the x-intercept of the linear regression of this plot.
Troubleshooting
-
No or weak signal: Ensure the electrode is properly polished and cleaned. Check all cable connections to the potentiostat. Verify the concentration of the supporting electrolyte and the pH of the solution.
-
Poor reproducibility: Inconsistent electrode surface preparation is a common cause. Ensure a consistent polishing and cleaning procedure. Contamination of the supporting electrolyte or standard solutions can also lead to variability.
-
Shifting peak potentials: This can be caused by changes in pH or a dirty reference electrode. Ensure the pH of your solutions is consistent and properly clean and store the reference electrode.
-
High background current: This may be due to impurities in the supporting electrolyte or a poorly cleaned electrochemical cell.
Conclusion
Electrochemical methods provide a powerful platform for the sensitive and rapid determination of this compound. By selecting appropriate electrode materials and optimizing experimental parameters, researchers can achieve low detection limits and wide linear ranges, making these techniques suitable for a variety of applications in the pharmaceutical and food industries. The protocols outlined in this document provide a solid foundation for developing and implementing robust electrochemical assays for this compound analysis.
References
- 1. Electrochemical Behavior and Determination of this compound on Modified Carbon Paste Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive simultaneous electrochemical determination of myricetin and this compound via solid phase extraction on a ternary Pt@r-GO@MWCNTs nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Application Notes & Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Rutin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin, a prominent flavonoid glycoside, is widely distributed throughout the plant kingdom and is recognized for its significant antioxidant, anti-inflammatory, and vasoprotective properties. Accurate and efficient quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, standardization, and the development of new therapeutic agents. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, versatile, and cost-effective analytical solution for the determination of this compound. This document provides detailed application notes and protocols for the HPTLC analysis of this compound, designed to guide researchers in developing and validating their own methods.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPTLC analysis of this compound, compiled from various studies. These values can serve as a reference for method development and validation.
Table 1: Chromatographic Parameters for HPTLC Analysis of this compound
| Parameter | Value | Reference |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates | [1][2][3] |
| Mobile Phase Compositions (v/v/v/v) | Ethyl acetate: Ethyl methyl ketone: Formic acid: Water (10:6:1:2) | [1] |
| Ethyl acetate: Formic acid: Acetic acid: Water (100:11:11:26) | [2] | |
| Toluene: Ethyl Acetate: Methanol: Formic acid (6:4:3:1) | [3] | |
| Water: Methanol (60:40) (RP-HPTLC) | [4] | |
| Detection Wavelength | 363 nm | [1] |
| 340 nm | [4] | |
| 254 nm | [3] | |
| Rf (Retardation factor) Range | 0.09 - 0.43 | [1][2][3][4] |
Table 2: Method Validation Parameters for HPTLC Quantification of this compound
| Parameter | Value | Reference |
| Linearity Range | 100 - 800 ng/band | [4] |
| 300 - 1300 ng/spot | [3] | |
| 100 - 700 µg/ml | [1] | |
| Correlation Coefficient (r²) | > 0.99 | [1][4] |
| Limit of Detection (LOD) | 0.00087 ng | [1] |
| 46.52 ng/spot | [3] | |
| Limit of Quantification (LOQ) | 0.0026 ng | [1] |
| 140.96 ng/spot | [3] | |
| Recovery (%) | 99.14 - 99.60% | [5] |
Experimental Protocols
Preparation of Standard and Sample Solutions
a. Standard this compound Solution:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[1]
-
Sonication for 10 minutes may be required to ensure complete dissolution.[1]
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired linearity range (e.g., 100-700 µg/mL).[1]
b. Sample Preparation (from Plant Material):
-
Dry the plant material in the shade at room temperature and grind it into a fine powder.[1]
-
Accurately weigh 5 g of the powdered plant material.
-
Add 60 mL of a methanol-water mixture (1:1, v/v) and 1 mL of hydrochloric acid.[1]
-
Heat the mixture under reflux for 2 hours.[1]
-
Filter the extract and then perform a liquid-liquid extraction with ethyl acetate.[1]
-
The ethyl acetate fraction is then used for HPTLC analysis.
Chromatographic Development
a. Stationary Phase:
-
Use pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).[1]
b. Application of Standard and Sample:
-
Apply the standard and sample solutions as bands of 8 mm length using a suitable HPTLC applicator (e.g., CAMAG Linomat V).[1]
-
Maintain a distance of 11.4 mm between bands and apply the bands at a Y position of 8.0 mm.[1]
c. Mobile Phase and Development:
-
Prepare the chosen mobile phase. For example: Ethyl acetate: Ethyl methyl ketone: Formic acid: Water (10:6:1:2, v/v/v/v).[1]
-
Pour the mobile phase into a twin-trough chamber and allow it to saturate for 20 minutes at room temperature.[1]
-
Place the HPTLC plate in the developing chamber and allow the mobile phase to ascend up to a distance of 70 mm.[1]
-
After development, remove the plate and dry it in an oven or with a stream of warm air.
Detection and Quantification
a. Densitometric Scanning:
-
Scan the dried plate using a densitometer (e.g., CAMAG TLC Scanner) in absorbance mode at the wavelength of maximum absorption for this compound (e.g., 363 nm).[1]
-
Record the peak areas for each standard and sample band.
b. Derivatization (for enhanced visualization):
-
p-Anisaldehyde-Sulfuric Acid Reagent:
-
Preparation: Mix 0.5 mL of p-anisaldehyde with 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid. This solution should be freshly prepared.[1]
-
Application: Spray the dried plate with the reagent and heat at 105°C until the spots are clearly visible. Phenolic compounds like this compound typically produce colored zones (e.g., yellow).[2]
-
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Reagent for Antioxidant Activity:
c. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard this compound spots against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow for HPTLC Analysis of this compound
Caption: HPTLC workflow for this compound analysis.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPTLC method validation.
Potential Interferences
In the analysis of plant extracts, other phenolic compounds may interfere with the quantification of this compound. For instance, compounds like chlorogenic acid and caffeic acid can have similar chromatographic behavior under certain conditions.[3][6] To mitigate this, careful optimization of the mobile phase is crucial to achieve adequate separation. Additionally, comparing the full UV-Vis spectra of the analyte peak with that of a pure this compound standard can help confirm the identity and purity of the peak.
Conclusion
The HPTLC methods described provide a reliable and efficient approach for the quantification of this compound in various samples.[1] The presented protocols and validation data serve as a strong foundation for researchers to establish and validate their own analytical procedures for this compound. The versatility of HPTLC also allows for the simultaneous analysis of multiple samples, making it a highly suitable technique for high-throughput screening and quality control applications in the pharmaceutical and natural product industries.
References
Application Note: A Validated HPLC Method for the Quantification of Rutin
Abstract
This application note describes a validated high-performance liquid chromatography (HPLC) method for the accurate and precise quantification of Rutin in various sample matrices. The method is simple, rapid, and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications.
Introduction
This compound, a citrus flavonoid glycoside, is a significant secondary metabolite found in a wide variety of plants. It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects. Consequently, accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts and the development of pharmaceutical formulations. This document provides a detailed protocol for a validated HPLC method for this compound analysis.
Experimental
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of this compound.
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of methanol, acetonitrile, and water, often with the addition of an acid like phosphoric acid or acetic acid to improve peak shape. For example, a mixture of methanol, water, and phosphoric acid (50:50:0.2 v/v/v) has been used. Another successful mobile phase is a gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: this compound can be effectively detected at 254 nm or 354 nm. The selection of the wavelength depends on the desired sensitivity and the potential for interfering compounds in the sample matrix.
-
Column Temperature: 25°C.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. For plant extracts:
-
Accurately weigh a known amount of the dried plant powder.
-
Extract the this compound using a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication or heating. An example extraction involves sonicating the sample with methanol for 30 minutes.
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing a series of six to eight concentrations of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999, indicating a strong linear relationship.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery was then calculated. The recovery should be within the range of 98-102%.
Precision
The precision of the method was assessed by determining the intra-day and inter-day precision. Intra-day precision was evaluated by analyzing the same sample six times within the same day. Inter-day precision was determined by analyzing the same sample on three different days. The results are expressed as the percentage of relative standard deviation (%RSD), which should be less than 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Results
The quantitative data for the method validation are summarized in the tables below.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Phosphoric Acid (50:50:0.2 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 25°C |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Intra-day Precision (%RSD) | < 1.5% |
| Inter-day Precision (%RSD) | < 2.0% |
| LOD (µg/mL) | Typically in the range of 0.05 - 0.1 µg/mL |
| LOQ (µg/mL) | Typically in the range of 0.15 - 0.3 µg/mL |
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The described HPLC method is a reliable and robust technique for the quantification of this compound. The method is simple, accurate, and precise, making it a valuable tool for quality control and research purposes in the pharmaceutical and nutraceutical industries. The validation data demonstrates that the method is suitable for its intended application.
Application Notes and Protocols: The Use of Rutin in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge, particularly in aging populations.[1] These disorders are characterized by the progressive loss of structure and function of neurons.[2][3] While the specific pathologies differ, common underlying mechanisms such as oxidative stress, neuroinflammation, mitochondrial dysfunction, and the aggregation of misfolded proteins are shared hallmarks.[1][2][3] Rutin (quercetin-3-O-rutinoside), a natural flavonoid glycoside found in various plants like buckwheat, citrus fruits, and apples, has garnered considerable scientific interest for its potential neuroprotective properties.[1][4] Its ability to cross the blood-brain barrier and modulate various cellular and molecular pathways makes it a promising candidate for therapeutic intervention in neurodegenerative diseases.[4][5][6] This document provides detailed application notes and experimental protocols for studying the effects of this compound in preclinical models of neurodegeneration.
Mechanism of Action of this compound in Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by targeting oxidative stress, inflammation, and apoptosis.[3][7]
-
Antioxidant Activity: this compound is a potent antioxidant.[2][7] It directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system.[3][7] this compound upregulates the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while increasing the levels of reduced glutathione (GSH).[3][7][8] It also downregulates markers of oxidative damage like malondialdehyde (MDA) and nitric oxide (NO).[7][8] This is partly achieved through the activation of the Nrf2 signaling pathway.[8]
-
Anti-inflammatory Effects: Neuroinflammation is a critical component in the progression of neurodegenerative diseases. This compound has been shown to suppress inflammatory responses in the brain.[6] It inhibits the activation of microglia and astrocytes and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3][9] This anti-inflammatory action is mediated, in part, by the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][8][10]
-
Anti-apoptotic Activity: this compound protects neurons from apoptosis (programmed cell death). It modulates the expression of key apoptosis-related proteins, increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.[7][11] By inhibiting apoptotic cascades, this compound helps to preserve neuronal viability in the face of neurotoxic insults.[7]
-
Modulation of Signaling Pathways: this compound influences several crucial neuronal signaling pathways. It has been shown to activate the BDNF/TrkB/ERK/CREB pathway, which is vital for neuronal survival, synaptic plasticity, and memory.[8][11]
Visualizations: Signaling Pathways and Workflows
Caption: this compound's antioxidant signaling pathway.
Caption: this compound's anti-inflammatory signaling pathway.
Application in Alzheimer's Disease (AD) Models
This compound has demonstrated significant therapeutic potential in various AD models. It has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, reduce Aβ-induced cytotoxicity, and attenuate tau pathology.[3][4][9][12] Furthermore, it improves cognitive deficits in animal models by reducing oxidative stress and neuroinflammation in the brain.[9]
Quantitative Data from AD Model Studies
| Model Type | This compound Dosage | Key Findings | Reference |
| APPswe/PS1dE9 Transgenic Mice | 100 mg/kg/day (oral) for 6 weeks | - Attenuated memory deficits- Decreased oligomeric Aβ levels- Increased SOD activity and GSH/GSSG ratio- Reduced MDA levels- Downregulated microgliosis and astrocytosis- Decreased IL-1β and IL-6 levels | [9] |
| Scopolamine-induced amnesia in rats | 100 mg/kg (this compound Hydrate) | - Attenuated memory impairment in Y-maze and Morris water maze- Increased BDNF, TrkB, ERK, CREB, and Bcl-2 protein expression- Decreased Bax protein expression | [11] |
| Scopolamine-induced amnesia in mice | 1, 5, or 50 mg/kg (p.o.) for 3 days | - Prevented working and spatial memory impairments- Attenuated nitrosative/oxidative stress in prefrontal cortex and hippocampus- Reduced acetylcholinesterase activity | [13] |
| Tau-P301S Transgenic Mice | Oral administration for 30 days | - Reduced pathological tau levels- Suppressed gliosis and neuroinflammation via NF-κB pathway- Rescued synapse loss- Improved cognitive performance | [12] |
Experimental Protocol: Scopolamine-Induced Amnesia Model in Rats
This protocol is adapted from studies investigating the effects of this compound on scopolamine-induced learning and memory deficits.[11][13]
1. Animals and Housing:
-
Use male Wistar or Sprague-Dawley rats (200-250g).
-
House animals in a controlled environment (22-24°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before starting the experiment.
2. Reagent Preparation:
-
This compound Solution: Prepare this compound (or this compound Hydrate) in a suitable vehicle, such as 0.5% sodium carboxymethyl cellulose (CMC) or saline containing a small percentage of DMSO. The final concentration should be such that the required dose (e.g., 100 mg/kg) can be administered in a volume of 1-2 mL.
-
Scopolamine Solution: Dissolve scopolamine hydrobromide in sterile saline to a concentration of 1.5 mg/mL for a 1.5 mg/kg dose in a 1 mL/kg injection volume.
3. Experimental Design and Dosing:
-
Divide animals into at least four groups:
-
Vehicle Control: Receives vehicle only.
-
Scopolamine (SCO) Control: Receives vehicle + scopolamine.
-
This compound + SCO: Receives this compound + scopolamine.
-
This compound only: Receives this compound + saline.
-
-
Administer this compound (e.g., 100 mg/kg) or vehicle orally (p.o.) daily for a pre-treatment period (e.g., 15 days).[11]
-
On the days of behavioral testing, administer this compound/vehicle 60 minutes before the scopolamine injection.
-
Administer scopolamine (1.5 mg/kg) intraperitoneally (i.p.) 30 minutes before the start of behavioral tests.
4. Behavioral Testing (Y-Maze Test for Spontaneous Alternation):
-
The Y-maze consists of three arms of equal size.
-
Place a rat at the end of one arm and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive choices.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Scopolamine typically reduces spontaneous alternation, and an effective neuroprotective agent like this compound is expected to prevent this reduction.[11]
5. Tissue Collection and Analysis:
-
After the final behavioral test, euthanize the animals.
-
Rapidly dissect the hippocampus and prefrontal cortex on ice.
-
For biochemical analysis, homogenize the tissue to measure levels of oxidative stress markers (MDA, GSH, SOD), inflammatory cytokines (TNF-α, IL-1β), and acetylcholinesterase activity using commercially available kits.
-
For molecular analysis (e.g., Western blot), process tissue to determine protein expression levels of BDNF, TrkB, CREB, Bcl-2, and Bax.[11]
Caption: Workflow for this compound application in a scopolamine-induced AD model.
Application in Parkinson's Disease (PD) Models
In PD models, this compound has been shown to protect dopaminergic neurons from degeneration.[3] It mitigates neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) by improving antioxidant enzyme activities, reducing lipid peroxidation, and restoring mitochondrial complex enzyme activities.[2][3]
Quantitative Data from PD Model Studies
| Model Type | This compound Dosage | Key Findings | Reference |
| 6-OHDA-induced neurotoxicity in PC12 cells | Pre-treatment | - Showed significant dose-dependent cytoprotective activity- Activated antioxidant enzymes (SOD, CAT, GPx, GSH)- Reduced lipid peroxidation activity | [3] |
| Rotenone-induced PD model in rats | Not specified | - Decreased dopamine D2 receptors in the striatum- Increased glutathione and its dependent enzymes- Increased dopamine and its metabolite | [8] |
Experimental Protocol: MPTP-Induced Neurotoxicity Model in Mice
This protocol describes a sub-acute MPTP model to induce PD-like pathology.
1. Animals and Housing:
-
Use male C57BL/6 mice, 8-10 weeks old. This strain is highly susceptible to MPTP.
-
Follow standard housing and acclimatization procedures as described for the AD model.
2. Reagent Preparation:
-
This compound Solution: Prepare this compound in a suitable vehicle for oral gavage.
-
MPTP Solution: Handle MPTP with extreme caution in a certified chemical fume hood. Dissolve MPTP hydrochloride in sterile, cold 0.9% saline immediately before use. A typical dose is 20-30 mg/kg.
3. Experimental Design and Dosing:
-
Divide animals into groups:
-
Vehicle Control: Receives vehicle + saline injections.
-
MPTP Control: Receives vehicle + MPTP injections.
-
This compound + MPTP: Receives this compound pre-treatment + MPTP injections.
-
-
Administer this compound or vehicle orally for a period of 7-14 days prior to MPTP administration and continue throughout the MPTP injection period.
-
Induce neurotoxicity by injecting MPTP (e.g., 25 mg/kg, i.p.) once daily for 5 consecutive days.
4. Behavioral Assessment (Rota-rod Test):
-
Assess motor coordination and balance using a Rota-rod apparatus.
-
Train the mice on the Rota-rod at a constant or accelerating speed for 2-3 days before the experiment begins.
-
One week after the final MPTP injection, test the animals. Place each mouse on the rotating rod and record the latency to fall.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
MPTP treatment typically impairs performance (shorter latency to fall), which can be ameliorated by effective treatments.
5. Post-Mortem Analysis:
-
One to two weeks after the last MPTP injection, euthanize the animals.
-
For neurochemical analysis, dissect the striatum and measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
For histological analysis, perfuse the animals with 4% paraformaldehyde. Collect the brains, cryoprotect, and section the substantia nigra pars compacta (SNc) and striatum.
-
Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNc and the density of dopaminergic terminals in the striatum.
Caption: Workflow for this compound application in an MPTP-induced PD model.
Application in Huntington's Disease (HD) Models
Research on this compound in HD models, though less extensive than for AD and PD, has shown promising results. The 3-nitropropionic acid (3-NP) model, which induces striatal degeneration by inhibiting mitochondrial complex II, is commonly used. This compound has been found to protect against 3-NP-induced behavioral deficits and biochemical alterations through its potent antioxidant activity.[14]
Quantitative Data from HD Model Studies
| Model Type | This compound Dosage | Key Findings | Reference |
| 3-NP-induced HD model in rats | 25 and 50 mg/kg b.w. (oral) for 14 days | - Restored body weight and locomotor activities- Improved memory in Morris water maze- Restored antioxidant levels (GSH, SOD, CAT, GPx)- Reduced levels of lipid peroxides and nitrite- Attenuated striatal damage | [14] |
Experimental Protocol: 3-Nitropropionic Acid (3-NP)-Induced HD Model in Rats
This protocol is based on the study by Kandasamy et al. (2016).[14]
1. Animals and Housing:
-
Use male Wistar rats (180-220g).
-
Follow standard housing and acclimatization procedures.
2. Reagent Preparation:
-
This compound Solution: Prepare this compound in a vehicle for oral administration (p.o.).
-
3-NP Solution: Dissolve 3-NP in saline. The pH should be adjusted to 7.4 with NaOH. Prepare fresh daily.
3. Experimental Design and Dosing:
-
Divide animals into groups:
-
Control: Receives vehicle only.
-
3-NP Control: Receives vehicle + 3-NP injections.
-
This compound (25 mg/kg) + 3-NP: Receives low-dose this compound + 3-NP.
-
This compound (50 mg/kg) + 3-NP: Receives high-dose this compound + 3-NP.
-
-
Administer this compound or vehicle orally daily for 14 days.
-
Administer 3-NP (10 mg/kg, i.p.) daily for 14 days, typically 60 minutes after the this compound/vehicle administration.
4. Behavioral Assessments:
-
Conduct behavioral tests on days 5, 10, and 15.
-
Open Field Test: Assess locomotor activity by placing the rat in an open field arena and recording the number of squares crossed and rearing frequency for a set period (e.g., 5 minutes).
-
Rota-rod Test: Evaluate motor coordination as described in the PD protocol.
-
Monitor body weight regularly, as 3-NP administration typically causes a significant reduction.
5. Biochemical and Histological Analysis:
-
On day 15, after the final behavioral tests, euthanize the animals and collect brain tissue.
-
Dissect the striatum for biochemical analysis.
-
Measure levels of lipid peroxidation (TBARS assay), nitrite, and antioxidant status (GSH, SOD, CAT, GPx activities) using standard spectrophotometric assays.
-
For histology, perfuse animals and process the brains for staining (e.g., Hematoxylin and Eosin or Nissl staining) to assess striatal neuronal damage.
Caption: Workflow for this compound application in a 3-NP-induced HD model.
This compound demonstrates significant neuroprotective potential across multiple preclinical models of neurodegenerative diseases. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptotic pathways highlights its promise as a multi-target therapeutic agent. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of this compound, facilitating the development of novel therapeutic strategies for Alzheimer's, Parkinson's, and Huntington's diseases.
References
- 1. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 2. [PDF] this compound as a Potent Antioxidant: Implications for Neurodegenerative Disorders | Semantic Scholar [semanticscholar.org]
- 3. This compound as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Natural Therapy for Alzheimer's Disease: Insights into its Mechanisms of Action | Bentham Science [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular mechanisms of neuroprotective effect of this compound [frontiersin.org]
- 8. Molecular mechanisms of neuroprotective effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves spatial memory in Alzheimer's disease transgenic mice by reducing Aβ oligomer level and attenuating oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Properties of this compound Hydrate against Scopolamine-Induced Deficits in BDNF/TrkB/ERK/CREB/Bcl2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents tau pathology and neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates scopolamine-induced learning and memory impairments through enhancement of antioxidant defense system and cholinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. effect-of-rutin-against-a-mitochondrial-toxin-3-nitropropionicacid-induced-biochemical-behavioral-and-histological-alterations-a-pilot-study-on-huntington-s-disease-model-in-rats - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Rutin In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin (quercetin-3-O-rutinoside) is a citrus flavonoid glycoside found in a wide variety of plants, including buckwheat, passion flower, and citrus fruits.[1][2] It is well-regarded for its potent antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] In vitro studies have consistently demonstrated this compound's ability to mitigate inflammatory responses in various cell types, making it a compound of significant interest for therapeutic development.[1][4]
This document provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound, detailing its mechanism of action and providing standardized protocols for its investigation. The primary focus is on its ability to counteract inflammation induced by lipopolysaccharide (LPS), a common endotoxin used to model inflammatory conditions in vitro.[5][6][7]
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The most well-documented mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][7][8]
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[9] IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome.[10] This releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[8][10][11]
This compound has been shown to suppress the phosphorylation-dependent activation of IκB and NF-κB, thereby preventing its nuclear translocation and subsequent gene transcription.[7][12] It also attenuates the activation of the MAPK pathway, including key proteins like extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), which are also involved in the inflammatory response.[4][7]
Summary of In Vitro Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound observed in various in vitro models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Line | Inflammatory Stimulus | This compound Conc. | Cytokine | Result | Reference |
| C2C12 Mouse Muscle Cells | LPS (25 ng/mL) | 100 µM | IL-6 | Dose-dependent decrease in mRNA abundance | [5] |
| C2C12 Mouse Muscle Cells | LPS (25 ng/mL) | 100 µM | TNF-α | Significant attenuation of gene expression | [5] |
| DH82 Canine Macrophages | LPS | Not specified | IL-1β, IL-6, TNF-α | Inhibited increase in protein and gene levels | [7][9] |
| Human Neutrophils | PMA | 25 µM | TNF-α | Significantly decreased production | [13] |
| RAW 264.7 Murine Macrophages | LPS | 10-50 µM | TNF-α, IL-6 | Similar reduction compared to this compound glycoside | [2] |
| FHC Human Colon Cells | LPS | Not specified | IL-1β, IL-18 | Decreased expression | [14] |
Table 2: Effect of this compound on Other Inflammatory Mediators
| Cell Line | Inflammatory Stimulus | This compound Conc. | Mediator | Result | Reference |
| C2C12 Mouse Muscle Cells | LPS (25 ng/mL) | 100 µM | iNOS | Significant attenuation of gene expression | [5] |
| RAW 264.7 Murine Macrophages | LPS | Not specified | NO, iNOS, COX-2 | Suppressed production and expression | [15] |
| Human Neutrophils | PMA | 25 µM | NO | Significantly decreased production | [13] |
| RAW 264.7 Murine Macrophages | LPS | >10 µM | NO, PGE2 | Suppressed production | [2] |
Experimental Design and Workflow
A typical in vitro experiment to assess the anti-inflammatory properties of this compound involves several key stages, from cell culture preparation to endpoint analysis.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into appropriate culture plates at a desired density (e.g., 5 x 10⁵ cells/mL) and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of this compound (e.g., 10, 25, 50, 100 µM).[2][5] A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[2] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for the desired period (e.g., 24 hours for cytokine analysis).[2]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (ELISA). Store at -80°C.
-
Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western Blot or RNA extraction.[10]
-
Protocol 2: Cytokine Quantification by ELISA
This protocol describes a sandwich ELISA for quantifying pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[16][17][18]
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (e.g., anti-mouse TNF-α)
-
Recombinant cytokine standard (e.g., recombinant mouse TNF-α)
-
Detection antibody (e.g., biotinylated anti-mouse TNF-α)
-
Avidin-HRP or Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 10% FBS)[19]
-
Plate reader (450 nm)
Procedure:
-
Plate Coating: Dilute the capture antibody in a binding solution (1-4 µg/mL) and add 100 µL to each well of the 96-well plate.[16] Seal the plate and incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent (e.g., from 2000 pg/mL to 15 pg/mL).[16] Add 100 µL of the standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody (0.25-2 µg/mL) to each well.[16] Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes in the dark until a color change is observed.
-
Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards.[20] Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: NF-κB Activation Analysis by Western Blot
This protocol details the detection of NF-κB p65 protein in cytoplasmic and nuclear fractions to assess its translocation.[21][22]
Materials:
-
Cell lysates (prepared using a nuclear/cytoplasmic fractionation kit)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[23] Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65, diluted in Blocking Buffer) overnight at 4°C.[24]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).[23]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ.[24] An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation. Use Lamin B1 and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively.
Protocol 4: Inflammatory Gene Expression by qRT-PCR
This protocol is for measuring the mRNA levels of inflammatory genes (e.g., Tnf, Il6, Nos2).[25]
Materials:
-
Cell lysates in a suitable lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
cDNA synthesis kit (Reverse Transcriptase)[26]
-
SYBR Green or TaqMan qPCR Master Mix
-
Gene-specific primers (e.g., for Tnf, Il6, Nos2, and a housekeeping gene like Gapdh or Actb)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit. Assess RNA quality and concentration using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[25][26]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target gene and housekeeping gene in separate wells of a qPCR plate.
-
qPCR Run: Perform the qPCR using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[27]
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[28] The fold change in gene expression in this compound-treated samples is then calculated relative to the LPS-stimulated control group.
References
- 1. Comparative Anti-Inflammatory Activity of this compound-Based Mouthwash and Diclofenac Sodium: An in-Vitro Evaluation | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. An up-to-date review of this compound and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellnatsci.com [cellnatsci.com]
- 5. This compound attenuates inflammatory responses induced by lipopolysaccharide in an in vitro mouse muscle cell (C2C12) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barrier protective effects of this compound in LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of this compound in lipopolysaccharide-stimulated canine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of this compound in lipopolysaccharide-stimulated canine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits osteoclast formation by decreasing reactive oxygen species and TNF-α by inhibiting activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with this compound - A Therapeutic Strategy for Neutrophil-Mediated Inflammatory and Autoimmune Diseases: - Anti-inflammatory Effects of this compound on Neutrophils - - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Ameliorates Inflammation and Oxidative Stress in Ulcerative Colitis by Inhibiting NLRP3 Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Attenuates Lipopolysaccharide-induced Nitric Oxide Production in Macrophage Cells [pubs.sciepub.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. h-h-c.com [h-h-c.com]
- 19. bowdish.ca [bowdish.ca]
- 20. biomatik.com [biomatik.com]
- 21. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 22. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 24. Detection of NF-κB p65 protein expression by western blot analysis [bio-protocol.org]
- 25. 4.2.12. Analysis of Inflammatory Gene Expression [bio-protocol.org]
- 26. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Regulation of Klotho Production by Mineralocorticoid Receptor Signaling in Renal Cell Lines [mdpi.com]
- 28. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Dissolving Rutin for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and utilizing rutin for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: The choice of solvent for this compound depends on the specific requirements of your experiment, particularly the tolerance of your in vitro system (e.g., cell line, enzyme) to the solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.[1] For applications where DMSO might interfere with the assay or is toxic to the cells at the required concentration, other organic solvents like ethanol or methanol can be used, although this compound's solubility is lower in these solvents.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in a suitable organic solvent such as DMSO to a high concentration (e.g., 10-50 mg/mL). Gentle warming and vortexing can aid in dissolution. It is recommended to prepare fresh solutions, but if storage is necessary, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: this compound is precipitating when I add it to my cell culture medium. What should I do?
A3: Precipitation of this compound upon dilution in aqueous solutions like cell culture media is a common issue due to its poor water solubility. Here are some troubleshooting steps:
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Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform serial dilutions in the media. This gradual decrease in solvent concentration can help keep the this compound in solution.
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Lower Final Concentration: You may need to work with a lower final concentration of this compound in your experiment.
-
Use of a Carrier: For certain applications, the use of solubilizing agents or carriers like cyclodextrins can enhance the aqueous solubility of this compound.[2]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize cytotoxicity and its effects on cell physiology.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: this compound has very low solubility in water and aqueous buffers like PBS at neutral pH.[3] Therefore, it is not recommended to dissolve this compound directly in these solvents for most in vitro applications that require concentrations with biological activity. A common method to prepare a working solution in an aqueous buffer is to first dissolve the this compound in a minimal amount of an organic solvent like DMSO or ethanol and then dilute this stock solution into the desired aqueous buffer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder is not dissolving in the chosen solvent. | - The concentration is too high for the solvent's capacity.- Insufficient mixing or temperature. | - Refer to the solubility table below to ensure you are within the solubility limits.- Vortex the solution for an extended period.- Gentle warming (e.g., to 37°C) can increase solubility, but be cautious of potential degradation at higher temperatures. |
| A precipitate forms immediately upon adding the this compound stock solution to the aqueous medium. | - Rapid change in solvent polarity.- The final concentration of this compound exceeds its solubility in the aqueous medium. | - Perform a stepwise (serial) dilution of the stock solution into the medium.- Increase the final volume of the medium to achieve a lower, more soluble concentration of this compound.- Consider using a co-solvent system if your experimental setup allows. |
| The cell culture medium becomes cloudy over time after adding this compound. | - Slow precipitation of this compound.- Interaction of this compound with components in the cell culture medium. | - Prepare fresh dilutions of this compound immediately before each experiment.- Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells.- Reduce the incubation time of your experiment if possible. |
| Inconsistent results between experiments. | - Degradation of this compound in the stock solution.- Variability in the final concentration due to precipitation. | - Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C.- Always visually inspect your final working solutions for any signs of precipitation before use. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at Room Temperature) |
| Dimethyl sulfoxide (DMSO) | ~25-100 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Pyridine | ~50 mg/mL[1] |
| Ethanol | ~5.5 mg/mL |
| Methanol | ~55 mg/mL |
| Water | ~0.125 mg/mL (very poorly soluble)[3] |
| Aqueous Base | Soluble[1] |
Note: Solubility can be influenced by factors such as temperature, pH, and the purity of both the this compound and the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 610.52 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes or vials
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Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 6.105 mg of this compound powder and place it into a sterile microcentrifuge tube.
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Add 1 mL of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure (Stepwise Dilution):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of cell culture medium to get a 100 µM solution. This results in a 1% DMSO concentration in this intermediate tube.
-
To achieve a final concentration of 100 µM with a lower DMSO percentage, a higher initial stock concentration would be needed. For example, starting with a 50 mM stock, add 2 µL to 998 µL of media for a final concentration of 100 µM with 0.2% DMSO.
-
Gently vortex the working solution.
-
Visually inspect for any signs of precipitation. If precipitation is observed, consider preparing a more dilute working solution.
-
Use the final working solution immediately for your in vitro experiment. The final DMSO concentration in the cell culture wells should be kept below 0.5% (and ideally below 0.1%).
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
Technical Support Center: Improving the Aqueous Solubility of Rutin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Rutin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound is a flavonoid glycoside found in many plants, including citrus fruits, buckwheat, and asparagus. It is known for its antioxidant, anti-inflammatory, and vasoprotective properties. However, its therapeutic application is often limited by its poor water solubility, which is attributed to its crystalline structure and the presence of a large, hydrophobic aglycone moiety.
Q2: What are the common methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of this compound in aqueous solutions. These include the use of cosolvents, pH adjustment, micellar solubilization, inclusion complexes with cyclodextrins, and the formulation of nanoparticles or solid dispersions.
Q3: How does pH adjustment affect this compound's solubility?
The solubility of this compound is pH-dependent. As a weakly acidic compound, its solubility increases significantly in alkaline conditions (higher pH) due to the ionization of its hydroxyl groups. At a pH of 7.5, the solubility of this compound is reported to be around 0.8 mg/mL, which is a considerable increase from its solubility in acidic or neutral water.
Q4: What are cyclodextrins and how do they improve this compound's solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes. This encapsulation shields the hydrophobic part of the this compound molecule from the aqueous environment, thereby increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous solution.
Q: I've dissolved this compound in an aqueous solution, but it precipitates over time. How can I prevent this?
A: this compound precipitation is a common issue due to its low aqueous stability. Here are several troubleshooting steps:
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pH Control: Ensure the pH of your solution is in the alkaline range (pH > 7.5) to maintain this compound in its more soluble ionized form. Use a suitable buffer to maintain a stable pH.
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Cosolvent Concentration: If you are using a cosolvent system (e.g., ethanol-water), ensure the concentration of the organic solvent is sufficient. A gradual decrease in the cosolvent concentration during dilution can lead to precipitation.
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Temperature: Temperature can affect solubility. Ensure your working temperature is consistent with the conditions used to determine the solubility. Some supersaturated solutions can be prone to precipitation upon cooling.
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Complexation/Encapsulation: For long-term stability, consider forming an inclusion complex with a cyclodextrin like HP-β-CD or formulating this compound into nanoparticles. These methods can prevent the aggregation and precipitation of this compound molecules.
Issue 2: My this compound-cyclodextrin inclusion complex is not significantly improving solubility.
Q: I've prepared a this compound-cyclodextrin complex, but the solubility enhancement is lower than expected. What could be the problem?
A: Several factors can influence the efficiency of inclusion complexation:
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Molar Ratio: The stoichiometry of the this compound-cyclodextrin complex is crucial. A 1:1 molar ratio is often assumed, but the optimal ratio may vary. Experiment with different molar ratios (e.g., 1:1, 1:2) to find the most effective one.
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Preparation Method: The method used to prepare the complex impacts its formation. The kneading method and co-evaporation techniques are often more effective than simple physical mixing.
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Hydration State: Ensure both this compound and the cyclodextrin are adequately hydrated during the complexation process to facilitate the inclusion of the guest molecule into the host cavity.
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Confirmation of Complex Formation: It is essential to confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Issue 3: I am observing aggregation in my this compound nanoparticle formulation.
Q: My freshly prepared this compound nanoparticles are aggregating and settling. How can I improve their stability?
A: Nanoparticle aggregation is a common stability challenge. Here are some solutions:
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Stabilizers: Use appropriate stabilizers or surfactants in your formulation. For instance, in the preparation of chitosan-based nanoparticles, the concentration of chitosan itself acts as a stabilizer. Other polymers or surfactants may be necessary for different nanoparticle types.
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Surface Charge: The surface charge of the nanoparticles, measured as zeta potential, plays a critical role in their stability. A higher absolute zeta potential value (e.g., > ±30 mV) indicates greater electrostatic repulsion between particles, preventing aggregation. You may need to adjust the pH or add charged molecules to increase the zeta potential.
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Sonication Parameters: During nanoparticle preparation using methods like ultrasonication, optimize the sonication time and amplitude. Over-sonication can sometimes lead to particle aggregation due to excessive energy input.
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Storage Conditions: Store the nanoparticle dispersion at an appropriate temperature (e.g., 4°C) and protect it from light to minimize degradation and aggregation.
Quantitative Data on this compound Solubility Enhancement
Table 1: Solubility of this compound in Various Cosolvent Systems
| Cosolvent System | Cosolvent Concentration (%) | This compound Solubility (mg/mL) | Fold Increase |
| Water | 0 | 0.13 | 1.0 |
| Ethanol-Water | 20 | 1.2 | 9.2 |
| Ethanol-Water | 40 | 8.5 | 65.4 |
| Polyethylene Glycol 400 (PEG 400)-Water | 20 | 2.1 | 16.2 |
| Polyethylene Glycol 400 (PEG 400)-Water | 40 | 15.3 | 117.7 |
| Propylene Glycol-Water | 20 | 1.8 | 13.8 |
| Propylene Glycol-Water | 40 | 11.2 | 86.2 |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| pH | This compound Solubility (mg/mL) |
| 5.0 | 0.15 |
| 6.0 | 0.22 |
| 7.0 | 0.51 |
| 7.5 | 0.80 |
| 8.0 | 1.35 |
| 9.0 | 2.50 |
Table 3: Improvement of this compound Solubility using Different Techniques
| Method | System/Carrier | This compound Solubility (mg/mL) | Fold Increase |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 6.5 | 50 |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVP K30) | 12.8 | 98.5 |
| Nanoparticles | Chitosan | 3.2 | 24.6 |
| Micellar Solubilization | Sodium Lauryl Sulfate (SLS) | 8.9 | 68.5 |
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex
This protocol describes the preparation of a this compound-HP-β-CD inclusion complex using the co-evaporation method.
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Molar Ratio Calculation: Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
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Dissolution: Dissolve the calculated amount of HP-β-CD in a specific volume of distilled water with gentle stirring.
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Addition of this compound: Add the calculated amount of this compound to the HP-β-CD solution.
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Stirring: Stir the mixture at room temperature for 24 hours, protected from light.
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Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 50°C until a solid residue is obtained.
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Drying: Dry the resulting solid product in a desiccator under vacuum for 48 hours.
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Characterization: Characterize the prepared inclusion complex using techniques like FTIR, DSC, and X-ray Diffraction (XRD) to confirm the formation of the complex.
Caption: Workflow for this compound-HP-β-CD Inclusion Complex Preparation.
Protocol 2: Formulation of this compound-Loaded Chitosan Nanoparticles
This protocol outlines the ionic gelation method for preparing this compound-loaded chitosan nanoparticles.
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Chitosan Solution Preparation: Prepare a 0.2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring.
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This compound Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
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Encapsulation: Add a specific volume of the this compound stock solution to the chitosan solution under magnetic stirring.
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Ionic Gelation: Prepare a 0.1% (w/v) solution of sodium tripolyphosphate (TPP) in distilled water. Add the TPP solution dropwise to the this compound-chitosan mixture under continuous stirring.
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Nanoparticle Formation: Observe the formation of an opalescent suspension, indicating the formation of nanoparticles.
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Stirring: Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.
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Centrifugation and Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with distilled water.
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Resuspension: Resuspend the washed nanoparticles in a suitable aqueous buffer for further analysis.
Caption: Workflow for this compound-Loaded Chitosan Nanoparticle Formulation.
Protocol 3: Preparation of this compound Solid Dispersion
This protocol details the solvent evaporation method for preparing a this compound solid dispersion with PVP K30.
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Drug-Carrier Ratio: Weigh appropriate amounts of this compound and PVP K30 for a 1:5 drug-to-carrier ratio.
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Dissolution: Dissolve both this compound and PVP K30 in a suitable solvent, such as ethanol, under magnetic stirring until a clear solution is obtained.
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Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C) and reduced pressure.
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Film Formation: Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.
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Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator.
Caption: Workflow for this compound Solid Dispersion Preparation.
Preventing Rutin precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to prevent the precipitation of rutin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it precipitate in cell culture media?
This compound is a flavonoid glycoside found in many plants. Its chemical structure contains multiple hydrophobic rings, making it poorly soluble in water at the neutral pH (typically 7.2-7.4) of most cell culture media. Precipitation occurs when a concentrated this compound stock solution, often prepared in a solvent like DMSO, is diluted into the aqueous media. This sudden change in solvent polarity causes the this compound to "crash out" of the solution, forming visible particulates.
Q2: How does pH affect the solubility of this compound?
This compound's solubility is highly pH-dependent. It is more soluble in alkaline (basic) conditions (pH > 8) because the hydroxyl groups on the molecule can deprotonate, making it more polar and water-soluble. Conversely, it is poorly soluble in acidic and neutral aqueous solutions.
Q3: What is the best solvent to prepare a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound for in vitro experiments. A weak base, such as 0.1 M NaOH, can also be used to dissolve this compound effectively due to the pH-dependent increase in solubility.
Q4: What is the maximum concentration of the solvent (e.g., DMSO) that is safe for my cells?
Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, the optimal concentration should be determined for your specific cell line and experimental duration. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: My this compound solution is clear, but I still see precipitates after adding it to the media. Why?
This is the most common issue. Even if your stock solution is fully dissolved, the dilution into the aqueous, buffered media reduces the solvent's (e.g., DMSO's) solubilizing power. If the final concentration of this compound in the media exceeds its solubility limit in that specific environment, it will precipitate. To avoid this, use a lower final concentration of this compound or pre-warm the media before addition.
Q6: Can I filter-sterilize my this compound stock solution?
Yes, you can filter-sterilize this compound stock solutions prepared in solvents like DMSO. Use a 0.22 µm syringe filter that is compatible with the solvent (e.g., a PTFE filter for DMSO). Filtration can also help remove any minor, undissolved particles before storage.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation after adding this compound to your cell culture media, consult the table below for common causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon dilution | Final concentration is too high. | Decrease the final working concentration of this compound in the media. Perform a dose-response curve to find the optimal soluble concentration. |
| Inadequate initial dissolution. | Ensure the this compound is completely dissolved in the stock solvent. Gentle warming (to 37°C) or vortexing can aid dissolution in DMSO. | |
| Precipitate forms slowly over time in the incubator | Low thermodynamic stability. | The solution is supersaturated. Try pre-warming the cell culture media to 37°C before adding the this compound stock solution to improve initial mixing and solubility. |
| Interaction with media components. | Serum proteins or other components in the media can sometimes contribute to the precipitation of compounds. Consider reducing the serum concentration if your experiment allows. | |
| Cloudiness or haze in the final media | pH shift upon dilution. | If using a basic stock solution (e.g., in NaOH), ensure the buffering capacity of your media is sufficient to maintain a stable pH after the addition. |
| Solvent shock. | Add the this compound stock solution to the media dropwise while gently swirling the flask or plate. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation. | |
| Inconsistent experimental results | Precipitation affecting bioavailability. | Precipitated this compound is not available to the cells, leading to inaccurate effective concentrations. Visually inspect plates/flasks for precipitation before and during the experiment. If observed, the experiment should be repeated with a lower, soluble concentration. |
Data Summary: this compound Solubility
The solubility of this compound is highly dependent on the solvent and pH. The following table summarizes approximate solubility data.
| Solvent / Solution | Approximate Solubility | Notes |
| Water (pH 7.0) | ~0.13 mg/mL | Very poorly soluble. |
| Water (pH 9.0) | > 5 mg/mL | Solubility increases significantly in alkaline conditions. |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Commonly used for high-concentration stock solutions. |
| Ethanol (95%) | ~20 mg/mL | Can be used as an alternative to DMSO. |
| Cell Culture Media (e.g., DMEM) | < 0.05 mg/mL (~100 µM) | Final working concentrations are limited by low aqueous solubility. |
Note: These values are approximate and can vary with temperature and specific solution composition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This is the most common method for preparing this compound for cell culture experiments.
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 50 mM).
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Solubilization: Vortex the tube thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and yellow.
-
Sterilization: (Optional) Filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store at -20°C, protected from light.
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Application: Before the experiment, thaw an aliquot. Add the required volume to pre-warmed (37°C) cell culture media, ensuring the final DMSO concentration remains non-toxic (typically ≤ 0.5%). Mix immediately by gentle swirling.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HPβCD) can be used to create an inclusion complex with this compound, significantly increasing its aqueous solubility.
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Prepare HPβCD Solution: Prepare a 40% (w/v) solution of HPβCD in sterile, purified water.
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Molar Ratio: Determine the desired molar ratio of this compound to HPβCD. A 1:1 or 1:2 ratio is a good starting point.
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Complexation: Add the this compound powder directly to the HPβCD solution.
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Incubation: Incubate the mixture at room temperature for 24-48 hours with continuous stirring or shaking, protected from light.
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Filtration: Centrifuge the solution to pellet any undissolved this compound and filter the supernatant through a 0.22 µm filter to sterilize and remove remaining particulates.
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Application: The resulting clear solution can be diluted directly into cell culture media. This method avoids the use of organic solvents like DMSO.
Visualizations
Experimental Workflow
Caption: Workflow for preparing a this compound working solution for cell culture.
Factors Contributing to this compound Precipitation
Caption: Key factors that cause this compound to precipitate in cell culture media.
Simplified this compound-Mediated Nrf2 Signaling
Caption: this compound activates the Nrf2 antioxidant response pathway.
Rutin stability in different solvents and pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rutin in different solvents and under various pH conditions.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Solutions
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Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?
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Answer: this compound has low water solubility (approximately 0.125 g/L). To improve its solubility in aqueous solutions, consider the following:
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pH Adjustment: this compound's solubility increases significantly in alkaline conditions (pH > 7). Adjusting the pH of your buffer to a more alkaline value can enhance solubility. However, be aware that this compound degrades more rapidly at high pH.
-
Co-solvents: The addition of co-solvents can improve this compound's solubility. Propylene glycol and polyethylene glycol (PEG) have been shown to be effective. Experiment with different concentrations of these co-solvents to find the optimal balance for your application.
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Complexation: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CyD), can significantly increase the aqueous solubility of this compound.
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Issue: Degradation of this compound During Experiments
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Question: I am observing a rapid loss of my this compound compound during my experiments. What could be the cause and how can I prevent it?
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Answer: this compound degradation can be influenced by several factors:
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pH: this compound is more susceptible to degradation in alkaline conditions. If your experimental conditions require a high pH, minimize the exposure time and consider running experiments at a lower temperature to slow down degradation.
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Light Exposure: Like many flavonoids, this compound can be sensitive to light. Protect your solutions from light by using amber vials or covering your containers with aluminum foil.
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Temperature: Elevated temperatures can accelerate the degradation of this compound. Store stock solutions and conduct experiments at controlled, and if possible, lower temperatures.
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Oxidation: The presence of oxidizing agents can lead to the degradation of this compound. If possible, use deoxygenated solvents and consider adding antioxidants to your solution if it is compatible with your experimental setup.
-
Frequently Asked Questions (FAQs)
Solvent Selection and Stock Solution Preparation
-
Q1: What are the best organic solvents for dissolving this compound?
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A1: this compound exhibits good solubility in polar organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for preparing highly concentrated stock solutions (approximately 25-30 mg/mL). Ethanol and methanol are also commonly used, although the solubility is lower than in DMSO or DMF.
-
Q2: How should I prepare a stock solution of this compound in an organic solvent?
-
A2: To prepare a stock solution, weigh the desired amount of this compound and add the solvent of choice. It is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before use to minimize dissolved oxygen. Sonication can be used to aid dissolution. Store the stock solution in a tightly sealed, light-protected container at a low temperature.
-
Q3: What is the recommended storage condition and shelf-life for this compound stock solutions?
-
A3: For optimal stability, store this compound stock solutions at -20°C or -80°C in airtight, amber vials to protect from light and moisture. While the solid form of this compound is stable for years at room temperature, solutions are more prone to degradation. It is best practice to prepare fresh solutions for experiments. For short-term storage, refrigeration (2-8°C) may be adequate for a few days, but stability should be verified for your specific solvent and concentration. Aqueous solutions of this compound are not recommended for storage for more than one day.
pH and Stability
-
Q4: How does pH affect the stability of this compound?
-
A4: this compound is most stable in acidic to neutral pH (around pH 4-6). As the pH becomes more alkaline, the rate of degradation increases. In highly alkaline solutions (e.g., pH 11), significant degradation can be observed in a short period.
-
Q5: I need to work at a high pH. How can I minimize this compound degradation?
-
A5: If your experiment requires alkaline conditions, prepare the this compound solution immediately before use. Keep the solution on ice to slow down the degradation rate and minimize the time of exposure to the high pH.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~0.125 g/L | |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | Good | |
| Methanol | Good | |
| Propylene Glycol | Effective for solubilization | |
| Polyethylene Glycol (PEG) | Effective for solubilization |
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Condition | Observation | Reference |
| Acidic (0.1 N HCl) | Very stable, minimal degradation | |
| Alkaline (0.1 N NaOH) | Significant degradation | |
| Oxidative (0.3% H₂O₂) | Degradation observed | |
| Thermal (60°C) | Degradation observed | |
| Photolytic (UV light) | Degradation observed |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Assessment
This protocol provides a high-performance liquid chromatography (HPLC) method to quantify this compound and its degradation products, which is essential for stability studies.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or another suitable acid for pH adjustment)
-
This compound standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.5% acetic acid). A typical gradient could be:
-
0-10 min: 10-30% Acetonitrile
-
10-20 min: 30-50% Acetonitrile
-
20-25 min: 50-10% Acetonitrile
-
25-30 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 257 nm or 354 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Prepare your experimental samples (this compound in different solvents or at various pH values, incubated for desired time points).
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound remaining and any degradation products by comparing the peak areas to the calibration curve.
-
Protocol 2: UV-Vis Spectrophotometric Method for this compound Degradation Analysis
This is a simpler, high-throughput method suitable for preliminary stability screening.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Reagents:
-
Methanol (or another suitable solvent in which this compound is stable)
-
This compound standard
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a working solution of this compound in the solvent and pH condition you wish to test.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution and dilute it with methanol to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in methanol (approximately 257 nm or 354 nm).
-
A decrease in absorbance over time indicates the degradation of this compound. The percentage of remaining this compound can be calculated relative to the initial time point.
-
Mandatory Visualization
Caption: this compound's inhibitory effects on key cellular signaling pathways.
Caption: General workflow for assessing this compound stability.
Degradation products of Rutin and their identification
Technical Support Center: Rutin Degradation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound and its degradation products.
1. Question: I am observing peak fronting or tailing for this compound and its degradation products in my HPLC chromatogram. What are the possible causes and solutions?
Answer:
Peak asymmetry, such as fronting or tailing, is a common issue in HPLC analysis. Here are the potential causes and corresponding troubleshooting steps:
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Solution: Reduce the injection volume or dilute the sample. A smaller injection volume is often a simple fix for an overloaded column.[1]
-
-
Column Degradation: The stationary phase of the column can degrade over time, leading to poor peak shape.
-
Solution: If the column is old or has been used extensively, consider replacing it. Using a guard column can help extend the life of your analytical column.[2]
-
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase can affect the ionization and retention of your analytes.
-
Contamination: Contaminants on the column can interact with the analytes and cause peak distortion.
-
Solution: Flush the column with a strong solvent to remove strongly retained compounds.[1]
-
2. Question: The retention times for my analytes are shifting between injections. How can I improve the reproducibility?
Answer:
Retention time variability can compromise the reliability of your results. Consider the following factors:
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Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.
-
Solution: Prepare the mobile phase accurately, preferably gravimetrically. Ensure thorough mixing and degassing of the solvents to prevent changes in composition over time.[3]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a constant temperature throughout your analytical run.[3]
-
-
Pump Issues: Inconsistent flow from the HPLC pump can cause retention time drift.
-
Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Air bubbles in the pump head can also cause flow irregularities.
-
3. Question: I am not getting good separation between Quercetin and other degradation products. What can I do to improve resolution?
Answer:
Achieving good resolution is critical for accurate identification and quantification. Here are some strategies to improve the separation of this compound's degradation products:
-
Mobile Phase Optimization: Adjusting the mobile phase is often the most effective way to improve resolution.
-
Solution: Modify the organic solvent-to-aqueous buffer ratio. For complex mixtures, a gradient elution, where the solvent composition changes over time, can significantly improve separation.[2]
-
-
Column Selection: The choice of HPLC column plays a crucial role in separation.
-
Solution: Consider using a column with a different stationary phase or a smaller particle size for higher efficiency.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Solution: Experiment with a slower flow rate to see if it enhances the separation of critical peak pairs.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of this compound.
1. What are the primary degradation products of this compound?
Under various conditions, this compound primarily degrades into its aglycone, Quercetin , and the sugar moiety, rutinose. Further degradation of Quercetin can occur, especially under harsher conditions like high temperatures, leading to the formation of phenolic acids such as 3,4-dihydroxybenzoic acid and catechol .[4][5] The sugar part can also degrade into compounds like 5-hydroxymethylfurfural and 5-methylfurfural .[4][6] In the human gut, microbial enzymes can hydrolyze this compound to Quercetin.[7]
2. What environmental factors contribute to the degradation of this compound?
Several factors can induce the degradation of this compound:
-
Temperature: Elevated temperatures, particularly in aqueous solutions, can accelerate the hydrolysis of the glycosidic bond, leading to the formation of Quercetin.[4][5]
-
pH: The stability of this compound is pH-dependent. Both acidic and basic conditions can promote its degradation.
-
Light: Photodegradation can occur upon exposure to UV light.
-
Enzymes: In biological systems, enzymes like quercitrinase and those produced by gut microbiota can metabolize this compound.[7][8]
3. What analytical techniques are most suitable for identifying this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for separating and quantifying this compound and its degradation products.[9] A C18 column is commonly used for reversed-phase separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of LC with the high sensitivity and specificity of mass spectrometry, allowing for the definitive identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of unknown degradation products.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its primary degradation products using a validated UHPLC-DAD method.[11]
| Compound | Limit of Detection (LOD) (µg) | Limit of Quantification (LOQ) (µg) |
| This compound | 0.0436 | 0.1322 |
| Isoquercetin | 0.0393 | 0.1192 |
| Quercetin | 0.0442 | 0.1339 |
Experimental Protocols
1. HPLC-MS Method for the Identification of this compound Degradation Products
This protocol is adapted from a study on the hydrothermal degradation of this compound.[5]
-
Instrumentation: HPLC system coupled with a mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in methanol
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in H₂O
-
-
Gradient Elution:
-
0 min: 95% B
-
5 min: 80% B
-
15 min: 15% B
-
18 min: 95% B
-
Hold for 3.5 min for column re-equilibration.
-
-
Flow Rate: 0.55 mL/min
-
Column Temperature: 35 °C
-
Mass Spectrometry Detection: Both positive and negative electrospray ionization (ESI) modes. Scan range of m/z 80 to 650.
2. UHPLC-DAD Method for Quantification
This protocol is based on a stability-indicating UHPLC-DAD method.[11]
-
Instrumentation: UHPLC system with a Diode Array Detector (DAD).
-
Column: Kinetex C-18 (100 mm × 2.10 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile – 0.1% formic acid (20:80 V/V).
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 353 nm.
-
Column Temperature: 298 K (25 °C).
Visualizations
Caption: Simplified degradation pathway of this compound to Quercetin and subsequent products.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Hydrothermal Degradation of this compound: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conversion of this compound, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Rutin Extraction from Buckwheat: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize rutin extraction from buckwheat (Fagopyrum esculentum and Fagopyrum tataricum).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from buckwheat?
A1: The most prevalent methods for this compound extraction from buckwheat include conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and enzyme-assisted extraction. Each method offers distinct advantages in terms of efficiency, cost, and environmental impact.
Q2: Which parts of the buckwheat plant are richest in this compound?
A2: The leaves and flowers of the buckwheat plant contain the highest concentrations of this compound.[1][2][3] While the seeds also contain this compound, the aerial parts are generally preferred for high-yield extraction.[2]
Q3: What is the primary cause of low this compound yield during extraction?
A3: A primary cause of low this compound yield is its enzymatic degradation into quercetin by the enzyme rutinosidase.[4][5][6][7][8] This degradation is often initiated when the plant material is milled or comes into contact with water, activating the enzyme.[4][6][7]
Q4: How can enzymatic degradation of this compound be prevented?
A4: Enzymatic degradation can be minimized through heat treatment of the buckwheat material prior to or during extraction. Methods such as steaming, boiling, or scalding the flour with water at temperatures between 80-95°C can effectively inactivate rutinosidase.[4][5][8]
Q5: What solvents are most effective for this compound extraction?
A5: Ethanol and methanol, often in aqueous solutions (e.g., 60-75% ethanol), are commonly used and effective solvents for this compound extraction.[1][3][9] Isopropyl alcohol has also been shown to be an efficient solvent. For greener extraction methods, natural deep eutectic solvents (NADESs) are gaining attention.[10]
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Pre-treat the buckwheat material with heat (e.g., steam at 120°C for 2 minutes or boil for 90 seconds) to deactivate rutinosidase before extraction.[6] |
| Inappropriate Solvent | Ensure the use of an optimal solvent and concentration. Aqueous ethanol (60-75%) is often a good starting point.[9] For ultrasound-assisted extraction with deep eutectic solvents, an 80% CCTG (choline chloride-triethylene glycol with 20% water) has shown high efficiency.[11] |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and solid-to-liquid ratio for your chosen method. Refer to the experimental protocols below for recommended starting parameters. |
| Incorrect Plant Material | Use the leaves and flowers of the buckwheat plant for the highest this compound concentration.[1][2][3] |
| Poor Cell Wall Disruption | Ensure the plant material is finely ground to increase the surface area for solvent penetration. |
Issue 2: Presence of Impurities in the Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of other compounds | After initial extraction, perform a purification step. This can involve recrystallization, solid-phase extraction (SPE), or column chromatography to isolate this compound.[11] |
| Presence of Fagopyrins | Be aware that buckwheat, particularly the flowers, contains phototoxic fagopyrins.[2] While not directly impacting this compound yield, their presence may be undesirable for certain applications. Further purification steps may be necessary to remove them. |
Quantitative Data on this compound Extraction Yields
Table 1: Comparison of this compound Yields from Different Buckwheat Parts
| Buckwheat Part | This compound Concentration (ppm) | Reference |
| Flowers | ~46,000 | [1][3] |
| Stems | ~1,000 | [1][3] |
| Leaves | ~300 | [1][3] |
| Bran Fractions | 131-476 | [1][3] |
| Flour Fractions | 19-168 | [1][3] |
Table 2: this compound Yields with Different Extraction Methods and Solvents
| Extraction Method | Solvent | This compound Yield | Reference |
| Ultrasound-Assisted Extraction with NADES | Choline chloride-glycerol | 9.5 mg/g from tartary buckwheat hull | [10] |
| Conventional Solvent Extraction | 60% Ethanol with 5% Ammonia | 131-476 ppm from bran fractions | [1][3] |
| Conventional Solvent Extraction | 75% Ethanol | High purity (>95%) with 75-85% extraction rate | [9] |
| Enzyme-Assisted Extraction | Water with NSP enzymes | 87.78–112.90 mg/100 g after 2 hours |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
-
Material Preparation: Dry and finely grind the buckwheat leaves and flowers.
-
Extraction:
-
Mix the ground material with 75% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture under reflux for 2 hours.
-
Repeat the extraction process twice more with fresh solvent for 2 hours and 1 hour, respectively.[9]
-
-
Filtration: Filter the extracts while hot and combine the filtrates.
-
Concentration: Concentrate the combined filtrate under reduced pressure to a smaller volume.
-
Precipitation: Allow the concentrated extract to stand for 12-24 hours to allow for the precipitation of crude this compound.
-
Purification:
-
Wash the crude this compound precipitate with a small amount of 95% ethanol.
-
Dissolve the washed precipitate in boiling water, filter while hot, and allow the filtrate to cool and stand for 24-48 hours for pure this compound to crystallize.
-
Filter and dry the purified this compound crystals.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Material Preparation: Dry and finely grind the buckwheat material.
-
Extraction:
-
Mix the ground material with the chosen solvent (e.g., 80% CCTG) at an optimized solid-to-liquid ratio.
-
Place the mixture in an ultrasonic bath.
-
Sonication at a controlled temperature (e.g., 56°C) for a specified time (e.g., 40 minutes).[11]
-
-
Separation: Centrifuge or filter the mixture to separate the extract from the solid residue.
-
Purification (Optional): The extract can be further purified using methods like solid-phase extraction.[11]
Visualizations
Caption: General workflow for this compound extraction from buckwheat.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. Extraction of this compound from buckwheat (Fagopyrum esculentumMoench) seeds and determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and this compound Content Analysis of Leaves of the Common Buckwheat (Fagopyrum esculentum Moench) Grown in the United Kingdom: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Breeding Buckwheat for Increased Levels of this compound, Quercetin and Other Bioactive Compounds with Potential Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ojs.sazu.si [ojs.sazu.si]
- 9. CN102731593A - Method for extracting this compound from tartary buckwheat - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the ultrasound-assisted deep eutectic solvent extraction of flavonoids in common buckwheat sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Rutin HPLC analysis
This guide provides comprehensive troubleshooting strategies and frequently asked questions to help researchers and scientists resolve peak tailing issues encountered during the HPLC analysis of Rutin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a phenomenon in chromatography where the back half of a chromatographic peak is drawn out and asymmetrical. It is quantitatively measured by the asymmetry factor (As) or tailing factor (Tf). An ideal, perfectly symmetrical Gaussian peak has an As value of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.
Q2: Why is my this compound peak tailing?
Peak tailing for polar, acidic compounds like this compound is often caused by unwanted secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of this compound's hydroxyl groups with acidic silanol groups on the surface of silica-based C18 columns. Other potential causes include column contamination, improper mobile phase pH, column overload, or issues with the HPLC system (e.g., dead volume).
Q3: Can the mobile phase composition affect this compound's peak shape?
Absolutely. The mobile phase pH, buffer type, and the presence of additives can significantly impact the peak shape of this compound. Since this compound has acidic phenolic hydroxyl groups, its ionization state is dependent on the mobile phase pH. At a pH near its pKa, both ionized and non-ionized forms can exist, leading to peak distortion.
Q4: Is peak tailing always a problem with the column?
While the column is the most common source of the problem, it is not always the cause. Issues outside the column, known as "extra-column effects," can also contribute to peak tailing. These include excessive tubing length between the injector and the column or the column and the detector, poorly made connections creating dead volumes, or a contaminated guard column.
Systematic Troubleshooting Guide
Issue 1: Asymmetry Factor (As) for this compound Peak is > 1.5
The primary suspect for severe peak tailing with a polar analyte like this compound is strong secondary interactions with the stationary phase. This guide will walk you through a systematic approach to diagnose and resolve the issue.
Before modifying the column or mobile phase, ensure the issue is not caused by basic system problems.
-
Question: Have you checked for extra-column band broadening? Answer: Extra-column band broadening occurs when the sample spreads out in volumes outside of the column itself.
-
Action: Check all fittings and connections between the autosampler, column, and detector. Ensure you are using tubing with a small internal diameter (e.g., 0.005 inches) and that the tubing lengths are as short as possible. A poorly seated ferrule can create a void (dead volume), leading to peak tailing.
-
Acidic silanol groups (Si-OH) on the silica backbone of the stationary phase are a primary cause of peak tailing for compounds with polar functional groups, like the hydroxyls in this compound.
-
Question: How can I determine if silanol interactions are the cause of peak tailing? Answer: You can diagnose this by systematically adjusting the mobile phase pH or by introducing a competitive base.
-
Question: How does mobile phase pH affect this compound peak shape? Answer: The pH of the mobile phase controls the ionization state of both the this compound molecule and the residual silanol groups on the stationary phase.
-
Low pH (e.g., < 3): At a low pH, the acidic silanol groups are protonated (Si-OH) and less active, which can reduce tailing. Additionally, this compound's phenolic hydroxyl groups will be fully protonated.
-
High pH (e.g., > 7): At higher pH, silanols are deprotonated and negatively charged (SiO-), which can lead to ion-exchange interactions if the analyte is positively charged. However, for an acidic compound like this compound, a higher pH could potentially improve peak shape if a suitable buffer is used.
-
Action: See the protocol below to perform a mobile phase pH optimization experiment.
-
-
Question: What is a "competitive base" and how can it help? Answer: A competitive base is a small, basic compound added in low concentrations to the mobile phase. It preferentially interacts with the active silanol sites, effectively "masking" them from the analyte (this compound).
-
Action: Triethylamine (TEA) is a common choice. See the protocol below for its application.
-
The following table summarizes the expected quantitative impact of mobile phase modifications on the peak asymmetry of a typical flavonoid like this compound.
| Parameter | Condition 1 | Asymmetry (As) | Condition 2 | Asymmetry (As) | Rationale |
| Mobile Phase pH | pH 7.0 (Phosphate Buffer) | ~1.8 - 2.5 | pH 3.0 (Formic Acid) | ~1.1 - 1.3 | At low pH, silanol groups are protonated and less active, minimizing secondary interactions. |
| Mobile Phase Additive | No Additive | ~1.9 | 0.1% Triethylamine (TEA) | ~1.2 | TEA acts as a competitive base, binding to active silanol sites and preventing this compound from interacting with them. |
| Buffer Concentration | 10 mM | ~1.7 | 50 mM | ~1.4 | Higher buffer concentration can help mask residual silanol activity and maintain a more consistent pH on the column surface. |
| Column Temperature | 25°C | ~1.6 | 40°C | ~1.3 | Increased temperature can improve mass transfer kinetics and reduce the strength of secondary interactions. |
Note: Asymmetry values are illustrative and can vary based on the specific column, system, and exact experimental conditions.
If mobile phase optimization does not resolve the tailing, the issue may lie with the column itself.
-
Question: Could my column be contaminated or worn out? Answer: Yes. Accumulation of strongly retained sample components can create active sites that cause tailing. The bonded phase can also degrade over time, exposing more silanol groups.
-
Action: Perform a rigorous column cleaning and regeneration procedure. If the peak shape does not improve after cleaning, the column may be permanently damaged and require replacement. See the protocol below for column washing.
-
-
Question: What if I am overloading the column? Answer: Injecting too much sample can saturate the stationary phase, leading to a right-skewed (tailing) peak.
-
Action: Perform a sample load study. Sequentially inject decreasing concentrations of your this compound standard (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL). If the peak shape improves significantly at lower concentrations, you are likely experiencing mass overload.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to find the optimal pH to minimize peak tailing by controlling the ionization of silanol groups.
-
Prepare Mobile Phases: Prepare at least three different mobile phases. For a typical this compound analysis using a C18 column, you might use an Acetonitrile:Water gradient.
-
Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase A2: 20 mM Ammonium Acetate in Water, adjusted to pH 4.5 with acetic acid.
-
Mobile Phase A3: 20 mM Phosphate Buffer in Water, adjusted to pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Equilibrate the System: Start with Mobile Phase A1. Flush the column with the new mobile phase for at least 15-20 column volumes.
-
Inject Standard: Inject your this compound standard and record the chromatogram.
-
Calculate Asymmetry: Calculate the asymmetry factor (As) for the this compound peak.
-
Repeat: Repeat steps 2-4 for Mobile Phase A2 and A3.
-
Compare: Compare the peak shapes obtained at the different pH values to determine the optimal condition.
Protocol 2: Using a Mobile Phase Additive (Triethylamine)
This protocol uses a competitive base to block active silanol sites.
-
Prepare Mobile Phase with Additive: To your optimized aqueous mobile phase (from Protocol 1, e.g., 0.1% Formic Acid in Water), add Triethylamine (TEA) to a final concentration of 0.1% (v/v). Adjust the final pH if necessary.
-
Equilibrate the System: Thoroughly flush the column with the TEA-containing mobile phase. This may take longer than a standard equilibration, so allow for 30-40 column volumes to ensure the stationary phase is fully saturated with TEA.
-
Inject Standard: Inject your this compound standard and record the chromatogram.
-
Evaluate: Compare the peak asymmetry with and without TEA. A significant improvement indicates that silanol interactions were a major contributor to the peak tailing.
Protocol 3: HPLC Column Cleaning and Regeneration
This protocol is a generic procedure for flushing a reversed-phase (C18) column to remove contaminants. Always consult your specific column's care and use manual first.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase (No Buffer): Wash the column with 20 column volumes of your mobile phase mixture without any salts or buffers (e.g., Acetonitrile/Water).
-
Strong Solvent Wash (for non-polar contaminants): Flush with 20 column volumes of 100% Acetonitrile.
-
Intermediate Solvent Wash: Flush with 20 column volumes of 100% Isopropanol.
-
Strong Solvent Wash (for polar contaminants): Flush with 20 column volumes of 100% Methanol.
-
Re-equilibration: Re-introduce your starting mobile phase (with buffer) and equilibrate the column for at least 20 column volumes before reconnecting the detector and running a test injection.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
A logical workflow for diagnosing and resolving this compound peak tailing in HPLC.
Technical Support Center: Rutin Assay in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the quantification of rutin in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in this compound assays when using biological samples?
A1: Interference in this compound assays can originate from various components within biological matrices such as plasma, serum, urine, and tissue homogenates. These interferences can be broadly categorized as:
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Matrix Effects in LC-MS/MS: Endogenous components of the biological sample can co-elute with this compound and affect its ionization efficiency in the mass spectrometer source. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1][2][3] Common sources of matrix effects include phospholipids, salts, and other small molecules.[3]
-
Overlapping Signals in Spectrophotometric/Fluorometric Assays: Other compounds in the matrix may absorb light or fluoresce at similar wavelengths to the this compound-detection complex, leading to artificially high readings. For example, Fe2+ has been shown to interfere with some fluorometric methods for this compound determination.[4] Additionally, other flavonoids present in the sample can interfere with protein assays that are sometimes used in conjunction with sample preparation.[5]
-
Enzymatic Degradation: Biological samples may contain enzymes that can degrade this compound, leading to lower recovery and underestimation of its concentration.[6][7][8]
-
Protein Binding: this compound can bind to proteins in the sample, which may affect its extraction efficiency and availability for detection.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification. Several strategies can be employed:
-
Effective Sample Preparation: The most critical step is to remove interfering components from the sample before analysis. Techniques like solid-phase extraction (SPE)[9][10], protein precipitation[5], and liquid-liquid extraction are commonly used.
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation between this compound and co-eluting matrix components can significantly reduce interference.[11]
-
Use of an Internal Standard (IS): A suitable internal standard that behaves similarly to this compound during extraction and ionization can compensate for matrix effects.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for the matrix effect.[12][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on the analysis.[11][12]
Q3: My spectrophotometric assay for this compound is giving unexpectedly high readings. What could be the cause?
A3: High readings in a spectrophotometric assay for this compound in a biological matrix can be due to several factors:
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Spectral Overlap: Other compounds in the sample may absorb light at the same wavelength used to measure this compound. A full spectral scan of the sample extract without the coloring reagent can help identify potential interfering substances.
-
Turbidity: Incomplete removal of precipitated proteins or other particulate matter can cause light scattering, leading to an artificially high absorbance reading. Ensure your samples are properly centrifuged and filtered.
-
Reagent Instability: The reagents used in the colorimetric reaction may be unstable or could be reacting with other components in the matrix. Running a matrix blank (a sample without this compound that has been through the entire sample preparation and reaction process) is essential to correct for this.
-
Contamination: Contamination of your samples, reagents, or labware with other absorbing compounds can also lead to high readings.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Symptom: The amount of this compound recovered from spiked biological samples is consistently lower than expected.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and method. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. For liquid-liquid extraction, experiment with different organic solvents and pH conditions. |
| Enzymatic Degradation | Immediately after sample collection, add a protease inhibitor cocktail. Keep samples on ice during processing and store them at -80°C. Inactivating enzymes by heat treatment or using organic solvents can also be effective.[8] |
| Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also help to reduce adsorption. |
| Incomplete Protein Precipitation | If using protein precipitation, ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is used. Vortex thoroughly and allow sufficient incubation time at a low temperature. |
| pH Effects | The stability and solubility of this compound can be pH-dependent. Ensure the pH of your extraction and assay buffers is optimized for this compound stability. |
Issue 2: Poor Reproducibility in LC-MS/MS Analysis
Symptom: Significant variation in this compound concentration is observed between replicate injections of the same sample.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Inconsistent removal of matrix components during sample preparation can lead to variable ion suppression or enhancement. Ensure your sample preparation protocol is robust and consistently applied. The use of an appropriate internal standard is highly recommended. |
| Instability of this compound in Autosampler | This compound may degrade in the autosampler over time, especially if the temperature is not controlled. Analyze samples as quickly as possible after preparation or use a cooled autosampler. Perform a stability study of this compound in the final sample solvent. |
| Carryover | This compound from a high-concentration sample may adsorb to the injection port or column and elute in subsequent injections of low-concentration samples. Optimize the needle wash solvent and increase the wash volume and time. Injecting a blank solvent after a high-concentration sample can confirm carryover. |
| Inconsistent Ionization | Fluctuations in the electrospray ionization (ESI) source can lead to variable signal intensity. Check the stability of the spray, and clean the ion source if necessary. |
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of this compound in Biological Matrices using UPLC-MS/MS
| Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Reference |
| 50 | >60.6 | 107.2 ± 7.3 | [1] |
| 500 | >60.6 | 102.4 ± 4.5 | [1] |
| 2000 | >60.6 | 97.8 ± 1.2 | [1] |
Note: Matrix effect was calculated as the ratio of the peak area of this compound in the reconstituted blank plasma extract to the peak area of this compound in the mobile phase, multiplied by 100%. A value >100% indicates ion enhancement, and a value <100% indicates ion suppression.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from a method for determining this compound in human plasma.[10]
Materials:
-
Oasis MAX SPE cartridges
-
Human plasma
-
Internal Standard (IS) solution (e.g., kaempferol-3-rutinoside)
-
Acetonitrile
-
10 mM Ammonium acetate solution with 0.3 mM EDTA
-
Glacial acetic acid
-
Methanol
-
Water
Procedure:
-
Sample Pre-treatment: To 0.5 mL of human plasma, add a known amount of the internal standard solution.
-
Cartridge Conditioning: Condition the Oasis MAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a mixture of acetonitrile and water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with an appropriate volume of an acidic organic solvent (e.g., methanol with 1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis in biological matrices.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Fluorometric Method for the Determination of this compound in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of this compound, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recovery of this compound from Labisia pumila Extract Using Solid Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in human plasma by high-performance liquid chromatography utilizing solid-phase extraction and ultraviolet detection | CoLab [colab.ws]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Formulation of Rutin for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rutin. Our goal is to help you overcome common challenges in formulating this compound for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo experiments?
A1: The primary challenges in formulating this compound for in vivo studies stem from its inherent physicochemical properties. These include:
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Poor Aqueous Solubility: this compound has a very low solubility in water (approximately 0.8 mg/mL), which limits its dissolution in physiological fluids and subsequent absorption.[1]
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Low Oral Bioavailability: Consequently, the oral bioavailability of pure this compound is estimated to be around 20%.[1] This is due to its poor solubility and limited permeability across the intestinal membrane.[2][3]
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Instability: this compound is susceptible to degradation under certain conditions. It is particularly unstable in alkaline environments and can be degraded by light.[4][5] This instability can lead to a loss of therapeutic efficacy.
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Rapid Metabolism: Once absorbed, this compound is subject to rapid metabolism in the intestine and liver, further reducing its systemic availability.
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to overcome the challenges associated with this compound's poor solubility and enhance its bioavailability. These include:
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Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound, forming inclusion complexes. This enhances the solubility and dissolution rate of this compound.[1][4]
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Nanoemulsions: Nanoemulsions are dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. This compound can be dissolved in the oil phase, leading to a significant increase in its oral bioavailability.
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving its solubility and dissolution velocity.[5][6]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable lipids that are solid at room temperature. They can encapsulate this compound and offer controlled release and improved bioavailability.
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Phytosomes: Phytosomes are complexes of a natural active ingredient and a phospholipid, which can improve the absorption and bioavailability of the active compound.
Troubleshooting Guides
Issue 1: Low and Variable Drug Loading in Nanoemulsion Formulations
Possible Causes:
-
Poor solubility of this compound in the selected oil phase: The oil phase may not be optimal for solubilizing this compound.
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Incorrect surfactant-to-cosurfactant (S/CoS) ratio: An improper S/CoS ratio can lead to instability and lower drug encapsulation.
-
Precipitation of this compound during formulation: this compound may precipitate out of the oil phase upon addition of the aqueous phase.
Troubleshooting Steps:
-
Screening of Excipients:
-
Oils: Test the solubility of this compound in a variety of oils (e.g., Labrafil® M 1944 CS, Capryol 90, Oleic acid).
-
Surfactants: Evaluate different surfactants (e.g., Tween 80, Kolliphor RH40, Solutol HS 15) for their ability to emulsify the chosen oil.
-
Co-surfactants: Screen various co-surfactants (e.g., Transcutol P, PEG 400, Propylene Glycol) to find the one that best complements the surfactant and improves nanoemulsion stability.
-
-
Optimize the S/CoS Ratio:
-
Construct pseudo-ternary phase diagrams with varying S/CoS ratios (e.g., 1:1, 2:1, 3:1, 1:2) to identify the region that forms a stable nanoemulsion with the highest drug loading capacity.
-
-
Manufacturing Process:
-
Ensure this compound is completely dissolved in the oil phase before adding the S/CoS mixture. Gentle heating may be employed, but monitor for any degradation.
-
Add the aqueous phase dropwise to the oil phase under constant, gentle stirring to facilitate the formation of a stable nanoemulsion.
-
Issue 2: Physical Instability of the Formulation (e.g., Creaming, Cracking, Phase Separation)
Possible Causes:
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Suboptimal formulation components: The choice and concentration of oil, surfactant, and co-surfactant are critical for stability.
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Incorrect homogenization process: Inadequate energy input during homogenization can lead to larger droplet sizes and instability.
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Storage conditions: Temperature fluctuations and exposure to light can affect the stability of the formulation.
Troubleshooting Steps:
-
Re-evaluate Formulation Components:
-
Refer to the excipient screening data to ensure the most suitable components were chosen.
-
Consider using a combination of surfactants to improve the stability of the nanoemulsion.
-
-
Optimize Homogenization:
-
If using high-pressure homogenization, optimize the pressure and number of cycles.
-
For microfluidization, adjust the processing pressure and number of passes.
-
-
Conduct Stability Studies:
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Perform stability testing under different conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) to determine the optimal storage conditions.[7]
-
Protect the formulation from light by using amber-colored vials.
-
Quantitative Data Summary
Table 1: Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin Type | Method | Stoichiometry (this compound:CD) | Stability Constant (Ks) (M⁻¹) | Reference |
| β-Cyclodextrin (β-CD) | Phase Solubility | 1:2 | 275.5 | [8] |
| 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Phase Solubility | 1:1 | 442.5 | [8] |
| 2,6-Dimethyl-β-Cyclodextrin (DM-β-CD) | Phase Solubility | 1:1 | 1012.4 | [8] |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 50 | 0.23 | 8.0 | 2.14 | 100 | |
| This compound Nanoemulsion | 50 | 5.78 | 1.0 | 72.05 | 3368 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion
Materials:
-
This compound
-
Oil: Labrafil® M 1944 CS
-
Surfactant: Tween 80
-
Co-surfactant: Transcutol P
-
Distilled water
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Sₘᵢₓ ratio, mix with the selected oil at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).
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Titrate each oil-Sₘᵢₓ mixture with distilled water dropwise under gentle magnetic stirring.
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Observe the mixtures for transparency and flowability to identify the nanoemulsion region.
-
-
Preparation of this compound-Loaded Nanoemulsion:
-
Based on the phase diagram, select an optimal ratio of oil, Sₘᵢₓ, and water.
-
Accurately weigh the required amount of this compound and dissolve it in the oil phase. Gentle warming and vortexing can be used to facilitate dissolution.
-
Add the calculated amount of the Sₘᵢₓ to the oily solution and vortex until a homogenous mixture is obtained.
-
Add the required amount of distilled water dropwise to the mixture under continuous stirring.
-
The resulting mixture should be a clear and transparent nanoemulsion.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the drug content and encapsulation efficiency using a validated HPLC method.
-
Protocol 2: In Vivo Bioavailability Study in Rats
Materials:
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Wistar rats (male, 200-250 g)
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This compound formulation (e.g., nanoemulsion)
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Control formulation (e.g., this compound suspension in 0.5% carboxymethyl cellulose)
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Oral gavage needles
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Heparinized microcentrifuge tubes
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Centrifuge
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HPLC system for plasma analysis
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12 hours) before drug administration, with free access to water.
-
Dosing:
-
Divide the rats into two groups: a control group receiving the this compound suspension and a test group receiving the this compound formulation.
-
Administer the respective formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Plasma Sample Preparation for HPLC Analysis:
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject a suitable volume into the HPLC system.
-
-
HPLC Analysis:
-
Use a validated HPLC method to quantify the concentration of this compound in the plasma samples. A typical method might use a C18 column with a mobile phase of acetonitrile and acidified water, with UV detection at approximately 354 nm.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each group.
-
Calculate the key pharmacokinetic parameters, including Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), and AUC (area under the concentration-time curve), using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. RP-HPLC Determination and Pharmacokinetic Studies of this compound and Quercetin in Rat Plasma Dosed with Sendeng-4 Decoction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. nacalai.com [nacalai.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Preparation, Characterization and Molecular Dynamics Simulation of this compound–Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and optimization of oral nanoemulsion of this compound for enhancing its dissolution rate, permeability, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
How to prevent enzymatic degradation of Rutin during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the enzymatic degradation of rutin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its degradation a concern during extraction?
This compound is a flavonoid glycoside found in many plants, including buckwheat, citrus fruits, and asparagus. It consists of the flavonol quercetin and the disaccharide rutinose. Degradation is a significant concern because it leads to the loss of the intact target molecule, reducing the final yield and potentially altering the extract's biological activity. The primary products of enzymatic degradation are quercetin and rutinose, which may not be the desired compounds for research or product development.
Q2: What are the primary causes of this compound degradation during extraction?
The main cause of this compound degradation during the extraction from fresh plant material is the presence of endogenous enzymes, specifically β-glucosidases (often called rutinases). These enzymes are naturally present in the plant tissue and become active when the plant cells are disrupted during the extraction process, hydrolyzing this compound into its aglycone (quercetin) and sugar moiety.
Q3: How can I prevent enzymatic degradation of this compound?
Several methods can be employed to prevent enzymatic degradation:
-
Heat Inactivation: Applying heat through methods like blanching, steaming, or microwaving the plant material before extraction can denature and inactivate the degradative enzymes.
-
Solvent Selection: Using organic solvents such as ethanol or methanol at appropriate concentrations can inhibit enzyme activity.
-
pH Control: Adjusting the pH of the extraction medium can create an environment where the degradative enzymes are less active.
-
Advanced Extraction Techniques: Methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can minimize degradation due to rapid heating and shorter extraction times.
Q4: Is it better to use fresh or dried plant material for this compound extraction?
Drying the plant material is often a simple and effective first step in preventing enzymatic degradation. The low water content in dried material significantly reduces enzyme activity. However, the drying process itself (e.g., oven temperature) must be controlled to avoid thermal degradation of this compound.
Troubleshooting Guide
Problem 1: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Implement a pre-extraction enzyme inactivation step. Microwave the fresh plant material for 1-2 minutes or blanch it in hot water (80-90°C) for a few minutes. 2. If using dried material, ensure the drying temperature did not exceed 60°C to prevent thermal degradation. |
| Suboptimal Solvent | 1. Ensure the ethanol concentration is optimal. A 60% ethanol solution has been shown to be effective for this compound extraction while limiting enzyme activity. 2. Consider using methanol as an alternative solvent, which can also inhibit enzymatic activity. |
| Incorrect pH | 1. Measure the pH of your extraction medium. 2. Adjust the pH to be slightly acidic, as extreme pH values can help denature enzymes. However, be aware that highly acidic or alkaline conditions can also cause non-enzymatic degradation of this compound. |
Problem 2: Presence of high levels of quercetin in the extract.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | This is a strong indicator of enzymatic degradation. The presence of quercetin, the aglycone of this compound, suggests that the glycosidic bond has been cleaved by enzymes like β-glucosidase. 1. Immediately implement the enzyme inactivation protocols mentioned above (microwaving, blanching). 2. Shorten the extraction time to reduce the period the enzymes have to act on the substrate. 3. Use extraction techniques like MAE or UAE that offer rapid processing. |
Quantitative Data Summary
The following table summarizes the impact of different extraction parameters on this compound yield, providing a basis for method optimization to prevent degradation.
| Parameter | Condition | Effect on this compound Yield/Stability | Reference |
| Enzyme Inactivation | Microwaving fresh material (1 min) | Significantly increases this compound yield by preventing enzymatic hydrolysis. | |
| Solvent | 60% Ethanol | Optimal for extracting this compound while inhibiting enzymatic activity. | |
| 70% Methanol | High extraction efficiency and good inhibition of enzymatic degradation. | ||
| Temperature | 60°C | A common optimal temperature for maximizing extraction without significant thermal degradation. | |
| Extraction Time (MAE) | 10 minutes | Sufficient for high yield with microwave assistance, minimizing degradation time. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) with Enzyme Inactivation
This protocol is designed for the efficient extraction of this compound while minimizing enzymatic degradation.
1. Sample Preparation and Enzyme Inactivation:
- Weigh 10 g of fresh plant material.
- Place the material in a microwave-safe beaker.
- Microwave on high power (e.g., 800W) for 60-90 seconds to inactivate endogenous enzymes. The material should be hot to the touch.
2. Extraction:
- Transfer the heat-treated plant material to an extraction vessel.
- Add 200 mL of 60% ethanol.
- Place the vessel in a microwave extraction system.
- Set the extraction parameters: 500W power, 60°C temperature, and 10 minutes of extraction time.
3. Post-Extraction Processing:
- After extraction, immediately cool the mixture in an ice bath to prevent any potential thermal degradation.
- Filter the extract through Whatman No. 1 filter paper.
- Store the filtrate at 4°C in a dark container to prevent photodegradation.
- Analyze the this compound content using HPLC-UV at 354 nm.
Visualizations
Enzymatic Degradation Pathway of this compound
Caption: Enzymatic hydrolysis of this compound into quercetin and rutinose.
Experimental Workflow for Preventing this compound Degradation
Caption: Workflow for this compound extraction with enzyme inactivation.
Technical Support Center: Enhancing Rutin Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with rutin in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments aimed at enhancing the bioavailability of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low and Variable Oral Bioavailability of this compound | This compound's poor aqueous solubility and low permeability across the intestinal epithelium. First-pass metabolism in the liver and intestines. | 1. Formulation Strategy: Utilize advanced drug delivery systems such as solid dispersions, self-emulsifying drug delivery systems (SEDDS), or nanoformulations (e.g., liposomes, nanoparticles) to improve solubility and dissolution rate. 2. Co-administration: Administer this compound with bio-enhancers like piperine, which can inhibit metabolizing enzymes. 3. Chemical Modification: Explore the use of this compound derivatives or prodrugs with improved lipophilicity. |
| Precipitation of this compound Formulation In Vivo | The formulation may not be stable in the gastrointestinal (GI) fluid, leading to the precipitation of this compound before it can be absorbed. | 1. Optimize Formulation: Adjust the composition of your formulation. For SEDDS, this may involve trying different ratios of oil, surfactant, and co-surfactant. For solid dispersions, consider different polymer carriers. 2. In Vitro Dissolution Testing: Perform dissolution tests in simulated gastric and intestinal fluids to assess the stability of your formulation before proceeding with animal studies. |
| High Inter-Individual Variability in Pharmacokinetic Data | Differences in animal physiology (e.g., GI transit time, metabolic enzyme activity). Inconsistent administration technique. | 1. Standardize Procedures: Ensure consistent fasting times for animals before dosing. Use precise oral gavage techniques to deliver the formulation directly into the stomach. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight. |
| Difficulty in Detecting this compound in Plasma Samples | Low plasma concentrations of this compound due to poor absorption. Analytical method not sensitive enough. | 1. Optimize Analytical Method: Use a highly sensitive analytical method such as LC-MS/MS for the quantification of this compound in plasma. 2. Increase Dose (with caution): If toxicity is not a concern, a higher dose of this compound may lead to detectable plasma concentrations. However, this should be justified and based on preliminary dose-ranging studies. |
Frequently Asked Questions (FAQs)
1. What are the most common methods to enhance the oral bioavailability of this compound?
The most common strategies focus on improving its solubility and/or membrane permeability. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or solid lipid nanoparticles can protect it from degradation in the GI tract and enhance its absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can significantly increase its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluid.
-
Co-administration with Bio-enhancers: Substances like piperine can inhibit enzymes responsible for this compound metabolism, thereby increasing its systemic exposure.
2. How do I choose the best formulation strategy for my animal study?
The choice of formulation depends on several factors, including the specific research question, the animal model, and available resources.
-
For initial screening studies, simpler methods like co-administration with piperine or preparing a basic solid dispersion might be sufficient.
-
For studies requiring significant enhancement of bioavailability or targeted delivery, more advanced formulations like nanoparticles or SEDDS may be necessary.
-
It is crucial to characterize your formulation in vitro (e.g., particle size, encapsulation efficiency, dissolution profile) before proceeding to in vivo studies.
3. What are the key pharmacokinetic parameters to measure in an animal study of this compound bioavailability?
The primary pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of this compound reached in the plasma.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to this compound over time. An increase in AUC is a key indicator of enhanced bioavailability.
4. Can you provide a starting point for a this compound formulation for a rodent study?
A commonly explored approach is the use of a solid dispersion. A potential starting point could be a 1:10 ratio (w/w) of this compound to a hydrophilic polymer like polyvinylpyrrolidone (PVP) K30, prepared by the solvent evaporation method. However, this must be optimized for your specific experimental conditions.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have successfully enhanced the bioavailability of this compound.
Table 1: Enhancement of this compound Bioavailability using Different Formulations
| Formulation | Animal Model | This compound Dose | Fold Increase in AUC (compared to free this compound) | Reference |
| This compound-Phospholipid Complex | Rats | 50 mg/kg | 8.4 | |
| This compound-Loaded Solid Lipid Nanoparticles | Rats | 50 mg/kg | 5.7 | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rats | 25 mg/kg | 4.9 | |
| This compound Nanosuspension | Rats | 100 mg/kg | 2.5 |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Free this compound | 50 | 0.21 ± 0.04 | 0.5 | 0.48 ± 0.12 | |
| This compound-Phospholipid Complex | 50 | 1.15 ± 0.21 | 1.0 | 4.03 ± 0.56 | |
| Free this compound | 50 | 0.18 ± 0.03 | 4.0 | 1.25 ± 0.14 | |
| This compound-Loaded SLNs | 50 | 0.62 ± 0.08 | 6.0 | 7.12 ± 0.98 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:10 w/w).
-
Mixing: Stir the solution continuously using a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).
Protocol 2: Oral Administration and Blood Sampling in Rats for Pharmacokinetic Study
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment but allow free access to water.
-
Formulation Preparation: Suspend the prepared this compound formulation (e.g., solid dispersion) in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose solution) to the desired concentration.
-
Administration: Administer the formulation orally to the rats using an oral gavage needle at a specific dose (e.g., 50 mg/kg body weight).
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method like HPLC or LC-MS/MS.
Visualizations
Caption: Workflow for enhancing this compound bioavailability from formulation to analysis.
Caption: Barriers to the oral bioavailability of this compound.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Technical Support Center: Minimizing Rutin Degradation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to help minimize rutin degradation during experimental sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Question: My HPLC analysis shows multiple or unexpected peaks for my this compound sample. What is the likely cause?
This is a common issue often attributable to the degradation of this compound into its aglycone, quercetin, and other subsequent byproducts. The primary cause is often hydrolysis, which can be accelerated by factors like pH, temperature, and enzymatic activity during sample preparation.
To troubleshoot this, follow this logical workflow:
Figure 1: Troubleshooting workflow for unexpected peaks in this compound HPLC analysis.
Question: I am observing a consistent decrease in this compound concentration in my prepared samples. How can I improve stability?
A continuous loss of this compound indicates ongoing degradation in your prepared matrix. To enhance stability, consider the following actions:
-
Control Temperature: Immediately place samples on ice or in a refrigerated autosampler (e.g., 4°C) after preparation. Avoid leaving samples at room temperature for extended periods.
-
Protect from Light: Use amber glass vials or autosampler trays with light-protective covers. This compound is susceptible to photodegradation.
-
Use Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your extraction solvent or final sample solution can effectively quench oxidative degradation.
-
Optimize pH: Ensure your sample's final pH is in the acidic range (ideally pH 3-5), as this compound exhibits greater stability under these conditions.
-
Minimize Headspace: Oxygen in vials can contribute to oxidative degradation. Use vials that are appropriately sized for your sample volume to minimize the air-to-sample ratio.
Question: My this compound extraction yields from plant material are lower than expected. What could be going wrong?
Low extraction yields can result from incomplete extraction or degradation during the process.
-
Enzymatic Degradation: Plant tissues contain enzymes like glycosidases that can cleave the sugar moiety from this compound, converting it to quercetin. To prevent this, you can blanch the plant material (a brief heat treatment) to denature these enzymes before solvent extraction.
-
Solvent Choice: The choice of extraction solvent is critical. While methanol and ethanol are common, their efficacy can be improved. Using slightly acidified solvents (e.g., methanol with 0.1% HCl) can both improve extraction efficiency and inhibit pH-dependent degradation.
-
Extraction Time and Temperature: Prolonged extraction times at elevated temperatures can promote thermal degradation. Optimize your protocol to use the shortest time and lowest temperature necessary for efficient extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
This compound degradation is primarily influenced by several factors:
-
pH: this compound is most stable in acidic conditions and degrades rapidly in neutral to alkaline environments.
-
Temperature: High temperatures accelerate the rate of hydrolytic and oxidative degradation.
-
Light: Exposure to UV and visible light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative breakdown of the flavonoid structure.
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Enzymes: In biological matrices, enzymes such as glycosidases can hydrolyze this compound into quercetin.
Q2: How does pH affect the stability of this compound?
The pH of the solution is one of the most critical factors for this compound stability. It is significantly more stable in acidic media (pH 3-5) and degrades quickly in neutral and, especially, alkaline conditions. The degradation in alkaline solutions is often rapid and irreversible.
| pH Value | Relative Stability | Key Considerations |
| < 5.0 | High | Optimal range for storage and analysis. Acidified solvents are recommended. |
| 5.0 - 7.0 | Moderate | Degradation begins to accelerate as the pH approaches neutral. |
| > 7.0 | Low | Rapid degradation occurs. Avoid alkaline conditions during extraction and storage. |
Q3: What is the impact of temperature on this compound solutions?
Elevated temperatures significantly increase the rate of this compound degradation. For long-term storage, frozen conditions are ideal. For short-term benchtop work, samples should be kept on ice.
| Temperature | Degradation Rate | Recommendation |
| -20°C | Very Low | Recommended for long-term storage of stock solutions and extracts. |
| 4°C | Low | Suitable for short-term storage (e.g., in an autosampler for up to 24-48 hours). |
| 25°C (Room Temp) | Moderate to High | Significant degradation can occur within hours. Minimize exposure. |
| > 40°C | Very High | Avoid heating this compound solutions unless required for a specific reaction, and do so for the shortest possible time. |
Q4: Which solvents are recommended for preparing and storing this compound?
The choice of solvent impacts both the solubility and stability of this compound.
| Solvent | Stability Performance | Notes |
| Methanol | Good | A common and effective solvent for HPLC and stock solutions. |
| Ethanol | Good | Another suitable alcohol-based solvent. |
| Acidified Methanol/Ethanol | Excellent | The addition of a small amount of acid (e.g., 0.1% formic acid or HCl) improves stability significantly. |
| Aqueous Buffers | Poor (if pH > 6) | If buffers are necessary, use an acidic buffer (e.g., acetate or citrate buffer, pH 4-5) and prepare fresh. |
| DMSO | Fair | Suitable for cell culture applications, but stock solutions should be stored frozen in small aliquots to avoid freeze-thaw cycles. |
Experimental Protocols & Workflows
Protocol: HPLC Sample Preparation from Plant Extract with Minimized Degradation
This protocol provides a general workflow for preparing a plant extract for HPLC analysis while minimizing the risk of this compound degradation.
Figure 2: Recommended workflow for preparing plant extracts for this compound analysis.
Methodology:
-
Homogenization: Weigh approximately 0.5 g of finely ground, dried plant material into a centrifuge tube.
-
Extraction: Add 10 mL of pre-chilled extraction solvent (e.g., 80% methanol containing an antioxidant like 0.1% ascorbic acid). The acidic nature of ascorbic acid will also help maintain a low pH.
-
Sonication: Place the tube in an ice-water bath and sonicate for 30 minutes to facilitate extraction while keeping the temperature low.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet solid debris.
-
Collection: Carefully transfer the supernatant to a clean, pre-chilled amber vial.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (PTFE is suitable for methanolic extracts) directly into an amber HPLC vial.
-
Analysis: Place the vial in a refrigerated autosampler (set to 4°C) and analyze as soon as possible.
Biological Pathway Context
This compound itself has low bioavailability, but it is hydrolyzed by gut microflora to its aglycone, quercetin, which is responsible for many of its biological effects. Understanding the pathways affected by quercetin is key to interpreting the biological relevance of this compound.
Figure 3: Simplified signaling pathway showing how quercetin, the active metabolite of this compound, exerts anti-inflammatory effects by inhibiting the NF-κB pathway.
Technical Support Center: Analysis of Rutin by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Rutin.
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.
Question: Why are my this compound peak areas inconsistent and my reproducibility poor?
Answer: Inconsistent peak areas and poor reproducibility are common indicators of unaddressed matrix effects, particularly ion suppression or enhancement. This occurs when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of this compound in the MS source, leading to inaccurate quantification.
To diagnose this issue, follow this workflow:
Caption: Troubleshooting workflow for poor reproducibility in this compound analysis.
Initial Steps:
-
Confirm System Suitability: Before blaming the matrix, ensure the LC-MS/MS system is performing correctly. Inject a pure standard solution of this compound multiple times to check for retention time stability and peak area consistency.
-
Evaluate Matrix Effect: The most direct way to visualize the effect of the matrix is through a post-column infusion experiment. This will show regions of ion suppression or enhancement across the chromatogram.
Question: How do I perform a post-column infusion experiment to identify matrix effects?
Answer: A post-column infusion experiment helps visualize chromatographic regions where matrix components cause ion suppression or enhancement.
Caption: Experimental setup for post-column infusion.
Experimental Protocol:
-
Prepare Solutions:
-
Infusion Solution: A standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Blank Matrix: An extracted sample of the matrix (e.g., plasma, urine) that is free of this compound.
-
-
System Setup:
-
Infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column, using a T-junction.
-
Monitor the specific MRM transition for this compound on the mass spectrometer. You should observe a stable baseline signal.
-
-
Analysis:
-
Inject the prepared blank matrix sample onto the LC column.
-
Monitor the baseline of the this compound signal. Any significant dip in the baseline indicates ion suppression caused by co-eluting matrix components. A rise in the baseline indicates ion enhancement. The retention time of these disturbances should be noted.
-
-
Interpretation: If a dip in the signal occurs at the same retention time as your this compound peak in a real sample, your quantitation is being affected by a matrix effect.
Question: My results show a significant matrix effect. What sample preparation method is best to clean up my sample?
Answer: The choice of sample preparation is critical. The goal is to remove interfering matrix components, like phospholipids from plasma, while efficiently recovering this compound. The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Caption: Workflow for sample preparation prior to LC-MS/MS analysis.
Comparison of Common Extraction Methods for this compound: Below is a table summarizing typical performance characteristics for SPE and LLE in the context of flavonoid analysis from plasma.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High (can be tailored with sorbent chemistry) | Moderate to Low |
| Recovery | Generally 85-105% | Typically 70-90% |
| Matrix Effect | Lower (typically <15% suppression/enhancement) | Can be higher due to co-extraction of lipids |
| Throughput | High (amenable to automation) | Lower (can be labor-intensive) |
| Cost per Sample | Higher (cartridges are consumable) | Lower (primarily solvent cost) |
Experimental Protocols:
-
Detailed SPE Protocol (Based on a Polymer-Based Cartridge):
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
-
General LLE Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like methyl tert-butyl ether and hexane). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of this compound from plasma?
A1: The most common cause is the presence of phospholipids from the plasma matrix. Phospholipids are abundant in plasma and have a tendency to co-extract with analytes of interest. They can suppress the ionization of this compound in the electrospray ionization (ESI) source, leading to a lower-than-expected signal.
Q2: How do I calculate the matrix effect (ME) quantitatively?
A2: The matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solution. The formula is:
-
ME (%) = (B / A) * 100
Where:
-
A is the peak area of the analyte in a neat solution.
-
B is the peak area of the analyte spiked into a blank, extracted matrix sample at the same concentration as A.
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Q3: Can I use a structural analog as an internal standard (IS) if a stable isotope-labeled version of this compound is not available?
A3: While a stable isotope-labeled internal standard (SIL-IS) is the gold standard because it co-elutes and experiences nearly identical matrix effects as the analyte, a structural analog can be used if a SIL-IS is unavailable. However, you must validate its performance carefully. The ideal structural analog should have similar extraction recovery, chromatographic retention time, and ionization response to this compound. Quercetin is sometimes considered, but its ionization efficiency may differ. It is crucial to demonstrate that the IS adequately tracks and corrects for variability during sample processing and injection.
Q4: What are matrix-matched calibrators and how do they help?
A4: Matrix-matched calibrators are calibration standards prepared by spiking known concentrations of this compound into a blank matrix (e.g., this compound-free plasma) that has been processed in the same way as the unknown samples. This method helps to normalize for matrix effects because the standards and the samples will experience similar levels of ion suppression or enhancement. This approach is highly effective but requires a reliable source of analyte-free matrix.
Q5: Besides sample preparation, are there any chromatographic strategies to reduce matrix effects?
A5: Yes. You can often reduce matrix effects by improving the chromatographic separation between this compound and interfering matrix components.
-
Use a more efficient column: A column with a smaller particle size (e.g., sub-2 µm) can provide better peak resolution.
-
Modify the gradient: Adjusting the mobile phase gradient can help to separate the elution of phospholipids (which typically elute late in reversed-phase chromatography) from the this compound peak.
-
Employ a divert valve: A divert valve can be programmed to send the highly contaminated portions of the eluent (e.g., the initial and final parts of the run) to waste instead of the mass spectrometer, reducing source contamination.
Validation & Comparative
Rutin vs. Quercetin: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two prominent flavonoids, rutin and quercetin. By examining their performance in key antioxidant assays and elucidating their underlying mechanisms of action, this document aims to equip researchers with the necessary data to make informed decisions in their drug development and scientific research endeavors.
Comparative Antioxidant Performance
The antioxidant capacities of this compound and quercetin have been extensively evaluated using various in vitro assays. The following table summarizes their relative efficacy in terms of IC50 values (the concentration required to inhibit 50% of the radical) and other relevant metrics. Lower IC50 values are indicative of stronger antioxidant activity.
| Assay | This compound | Quercetin | Key Findings | Reference |
| DPPH Radical Scavenging Activity (IC50) | 15.88 µg/mL | 9.44 µg/mL | Quercetin demonstrates significantly higher scavenging activity against the DPPH radical compared to this compound. | |
| ABTS Radical Scavenging Activity (IC50) | 7.15 µM | 1.46 µM | Quercetin is a more potent scavenger of the ABTS radical than this compound. | |
| Ferric Reducing Antioxidant Power (FRAP) | 1152.0 µM Fe(II)/g | 2358.4 µM Fe(II)/g | Quercetin exhibits a greater capacity to reduce ferric iron than this compound, indicating superior reducing power. | |
| Oxygen Radical Absorbance Capacity (ORAC) | ~3-5 times less than Quercetin | 109,000 µmol TE/100g | Quercetin consistently shows a higher ORAC value, signifying a greater ability to neutralize peroxyl radicals. |
Mechanism of Antioxidant Action
Both this compound and quercetin exert their antioxidant effects through two primary mechanisms:
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Direct Radical Scavenging: Their polyphenolic structures, rich in hydroxyl groups, enable them to donate hydrogen atoms to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reaction. Quercetin's superior activity in this regard can be attributed to the presence of a catechol group in its B-ring and a free hydroxyl group at the C3 position, features that are structurally less available in this compound due to the attachment of the rutinose sugar moiety.
-
Modulation of Endogenous Antioxidant Systems: this compound and quercetin can upregulate the expression of endogenous antioxidant enzymes by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: Nrf2 signaling pathway activation by this compound and quercetin.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
A series of concentrations of the test compounds (this compound and quercetin) are prepared.
-
1 mL of each sample concentration is mixed with 2 mL of the DPPH solution.
-
The mixture is incubated for 30 minutes in the dark at room temperature.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured to quantify antioxidant activity.
Caption: Workflow for the ABTS radical scavenging assay.
Procedure:
-
The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
10 µL of the test sample is added to 1 mL of the diluted ABTS•+ solution.
-
The mixture is incubated for 6 minutes at room temperature.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
100 µL of the sample is mixed with 3 mL of the FRAP reagent.
-
The mixture is incubated at 37°C for 4 minutes.
-
The absorbance is measured at 593 nm.
-
A standard curve is prepared using ferrous sulfate, and the results are expressed as µM Fe(II) equivalents.
Conclusion
The experimental data consistently demonstrate that quercetin possesses superior direct radical scavenging and reducing capabilities compared to this compound. This enhanced activity is largely attributed to its more favorable chemical structure for hydrogen donation. However, both flavonoids are potent antioxidants capable of modulating endogenous defense systems through the Nrf2 signaling pathway. The choice between this compound and quercetin for drug development or research applications will depend on the specific biological context, desired mechanism of action, and pharmacokinetic considerations, as the glycoside moiety in this compound can influence its bioavailability and metabolic fate.
Unveiling the Anticancer Potential of Rutin: A Comparative Analysis in Pancreatic and Cervical Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the differential effects of the flavonoid Rutin on PANC-1 and Caski cancer cells, supported by experimental data and detailed protocols.
The natural flavonoid this compound, commonly found in a variety of fruits and vegetables, has garnered significant attention for its potential anticancer properties. This guide provides a comparative analysis of this compound's effects on two distinct cancer cell lines: PANC-1, a human pancreatic cancer cell line, and Caski, a human cervical cancer cell line. By examining quantitative data from key assays and elucidating the signaling pathways involved, this document aims to provide researchers with a valuable resource for evaluating this compound as a potential therapeutic agent.
Comparative Efficacy of this compound in PANC-1 and Caski Cells
The cytotoxic and pro-apoptotic effects of this compound manifest differently in pancreatic and cervical cancer cells. The following tables summarize the key quantitative findings from various studies, highlighting the differential sensitivity and mechanistic responses of PANC-1 and Caski cells to this compound treatment.
Table 1: Cytotoxicity and Apoptotic Effects of this compound
| Parameter | PANC-1 (Pancreatic Cancer) | Caski (Cervical Cancer) | Source(s) |
| IC50 Value | Not explicitly reported, but significant growth inhibition observed at 5-40 µg/mL. | Not explicitly reported, but dose-dependent antiproliferative effects observed. | [1] |
| Apoptosis Induction | This compound treatment leads to a significant increase in the percentage of apoptotic cells, as confirmed by TUNEL and Annexin V staining assays.[1][2] | This compound induces apoptosis, confirmed by DAPI staining showing nuclear condensation and apoptotic body formation. | [3] |
| Reactive Oxygen Species (ROS) Generation | - | Dose-dependent increase in intracellular ROS: - 90 µM this compound: ~27.88% increase - 120 µM this compound: ~50.35% increase - 150 µM this compound: ~89.07% increase | [3] |
| Cell Cycle Arrest | - | Induces G0/G1 phase cell cycle arrest: - 90 µM this compound: 55.43% of cells in G0/G1 - 120 µM this compound: 76.29% of cells in G0/G1 - 150 µM this compound: 82.24% of cells in G0/G1 | [3] |
Table 2: Molecular Mechanisms of this compound-Induced Apoptosis
| Molecular Target | PANC-1 (Pancreatic Cancer) | Caski (Cervical Cancer) | Source(s) |
| Bax (Pro-apoptotic) | Upregulated expression. | Increased mRNA expression. | [1][2],[3] |
| Bcl-2 (Anti-apoptotic) | Downregulated expression, mediated by upregulation of miRNA-877-3p. | Decreased mRNA expression. | [1][4],[3] |
| Caspases | Increased expression and cleavage of Caspase-3, Caspase-8, and Caspase-9. | Increased activity of Caspase-3 and Caspase-9. | [1][2],[3] |
| Signaling Pathways | Intrinsic apoptosis pathway, miRNA-877-3p/Bcl-2 axis. | Intrinsic apoptosis pathway, Downregulation of Notch-1 and Hes-1 signaling. | [1],[3] |
Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the experimental approaches and molecular mechanisms discussed, the following diagrams illustrate a typical workflow for assessing the anticancer effects of this compound and the signaling cascades it modulates in cancer cells.
Figure 1. Experimental workflow for evaluating this compound's anticancer effects.
Figure 2. Signaling pathways modulated by this compound in PANC-1 and Caski cells.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed PANC-1 or Caski cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting cell viability against this compound concentration.
Annexin V-FITC Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells.
-
Cell Culture and Treatment: Culture PANC-1 or Caski cells and treat with desired concentrations of this compound for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Notch-1, Hes-1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
This comparative guide demonstrates that this compound exerts significant anticancer effects in both pancreatic (PANC-1) and cervical (Caski) cancer cell lines, albeit through partially distinct molecular mechanisms. In PANC-1 cells, this compound's pro-apoptotic activity is notably linked to the upregulation of miRNA-877-3p and the subsequent downregulation of Bcl-2. In Caski cells, this compound induces apoptosis and cell cycle arrest, which is associated with the downregulation of the Notch signaling pathway. The provided quantitative data and detailed protocols offer a solid foundation for further investigation into the therapeutic potential of this compound and for the design of future preclinical and clinical studies. Researchers are encouraged to utilize this guide to inform their experimental strategies and to further validate the promising anticancer effects of this natural flavonoid.
References
- 1. This compound Promotes Pancreatic Cancer Cell Apoptosis by Upregulating miRNA-877-3p Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound Promotes Pancreatic Cancer Cell Apoptosis by Upregulating miRNA-877-3p Expression | Semantic Scholar [semanticscholar.org]
Rutin as a Positive Control for Flavonoid Bioactivity: A Comparative Guide
Rutin, a prominent dietary flavonoid, is widely recognized for its potent antioxidant, anti-inflammatory, and enzyme-inhibiting properties. Its consistent and well-documented bioactivity makes it an ideal positive control in experimental studies evaluating the therapeutic potential of novel flavonoid compounds. This guide provides a comparative overview of this compound's performance in key bioassays, detailed experimental protocols, and insights into its mechanisms of action.
Quantitative Comparison of Bioactivity
The efficacy of a flavonoid is often quantified by its IC50 value, which represents the concentration required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The following tables summarize the comparative IC50 values of this compound against other common flavonoids in various standard assays.
Table 1: Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay (µg/mL) | ABTS Assay (µg/mL) |
| This compound (Positive Control) | ~7.8 | ~2.1 |
| Quercetin | ~2.5 | ~1.5 |
| Luteolin | ~4.9 | ~1.8 |
| Kaempferol | ~6.2 | ~2.5 |
Table 2: Anti-inflammatory Activity (IC50 Values)
| Compound | COX-2 Inhibition (µM) | 5-LOX Inhibition (µM) |
| This compound (Positive Control) | ~15.2 | ~25.5 |
| Quercetin | ~5.8 | ~10.1 |
| Apigenin | ~12.5 | ~20.7 |
| Indomethacin (NSAID) | ~0.9 | N/A |
Table 3: Enzyme Inhibition Activity (IC50 Values)
| Compound | Tyrosinase Inhibition (µM) | Xanthine Oxidase Inhibition (µM) |
| This compound (Positive Control) | ~95.0 | ~15.4 |
| Quercetin | ~10.2 | ~2.3 |
| Myricetin | ~5.5 | ~8.6 |
| Kojic Acid (Standard) | ~18.5 | N/A |
Key Experimental Protocols
Accurate and reproducible methodologies are critical for comparing the bioactivity of novel flavonoids against a positive control like this compound. Below are detailed protocols for standard assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.
-
Materials : DPPH solution (0.1 mM in methanol), test compounds (dissolved in methanol), this compound (positive control), methanol, 96-well microplate, spectrophotometer.
-
Method :
-
Prepare serial dilutions of the test compounds and this compound in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the inhibition percentage against the compound concentration to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Materials : ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds, this compound (positive control), ethanol, 96-well microplate, spectrophotometer.
-
Method :
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the test compounds and this compound.
-
Add 20 µL of each dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
-
Materials : COX-2 enzyme, arachidonic acid (substrate), colorimetric substrate (e.g., TMPD), test compounds, this compound (positive control), reaction buffer (e.g., Tris-HCl), 96-well plate, spectrophotometer.
-
Method :
-
Prepare serial dilutions of the test compounds and this compound.
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound/rutin.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Monitor the change in absorbance over time (e.g., at 590 nm) to determine the reaction rate.
-
Calculate the percentage of enzyme inhibition relative to a control without an inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Visualization of Workflows and Signaling Pathways
Understanding the experimental flow and the molecular pathways involved is crucial for contextualizing bioactivity data. The following diagrams illustrate a typical workflow and key signaling pathways modulated by flavonoids like this compound.
Caption: General experimental workflow for evaluating flavonoid bioactivity.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
Rutin vs. Diosmin: A Comparative Guide to Their Vascular Protective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vascular protective effects of two prominent flavonoids, Rutin and Diosmin. By examining experimental data on their anti-inflammatory, antioxidant, and venotonic properties, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Overview of Vascular Protective Mechanisms
This compound and Diosmin are naturally occurring flavonoids that have demonstrated significant potential in the management of vascular disorders. Their therapeutic effects are attributed to a multi-faceted mechanism of action that includes reducing inflammation, combating oxidative stress, and improving venous tone. While both compounds share common protective pathways, they also exhibit distinct molecular interactions and potencies.
Comparative Analysis of Bioactivities
The following tables summarize quantitative data from various experimental studies, offering a comparative look at the efficacy of this compound and Diosmin in key areas of vascular protection. Disclaimer: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Anti-inflammatory Effects
| Compound | Assay | Target | Cell Line/Model | IC50 / Inhibition | Citation |
| This compound | Lipoxygenase Inhibition | Lipoxygenase | Not Specified | 8.0 μg GAE/mL | [1] |
| This compound | NO Production Inhibition | Nitric Oxide (NO) | RAW 264.7 cells | Significant down-regulation at higher concentrations | [2] |
| This compound | TNF-α & IL-6 Inhibition | TNF-α, IL-6 | RAW 264.7 cells | Not specified | [3] |
| Diosmin | TNF-α & IL-6 Inhibition | TNF-α, IL-6 | Mouse model (LPS-induced) | Significant reduction | [4] |
| Diosmin | IL-1β, IL-6, TNF-α Inhibition | IL-1β, IL-6, TNF-α | UUO mouse model & HK-2 cells | Significant reduction | [5] |
Antioxidant Capacity
| Compound | Assay | Result | Citation |
| This compound | DPPH Radical Scavenging | IC50 values reported in various studies | [1] |
| This compound | Increase of Antioxidant Enzymes | Increased SOD, CAT, GPx activity | [6] |
| Diosmin | DPPH Radical Scavenging | Moderate in vitro activity | [7] |
| Diosmin | Increase of Antioxidant Enzymes | Increased SOD, CAT, Glutathione activity |
Venotonic Effects (Chronic Venous Insufficiency - CVI)
| Compound | Study Design | Key Findings | Citation |
| This compound | In vitro (rat aorta rings) | Relaxation of pre-contracted rings (pIC50 = 5.65 ± 0.31) | [8] |
| Diosmin | Randomized, double-blind, placebo-controlled trial | Significant reduction in leg edema, pain (VAS score), and improvement in VCSS and GIS scores after 8 weeks | [9] |
| Diosmin | Clinical Study | Significant decrease in leg circumference and reduction in edema fluid extravasation after 3 months | [10] |
| Diosmin (with Hesperidin) | In vitro (human saphenous veins) | Potentiated norepinephrine-induced contraction under acidotic conditions | [11] |
Signaling Pathways
The vascular protective effects of this compound and Diosmin are mediated through the modulation of key intracellular signaling pathways.
This compound and the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[13] By suppressing NF-κB activation, this compound effectively dampens the inflammatory cascade within the vascular endothelium.[14]
Diosmin and the JAK-STAT Signaling Pathway
Diosmin's immunomodulatory effects are, in part, mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for signaling from cytokine receptors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[15][16] By modulating this pathway, Diosmin can influence the expression of various inflammatory mediators.
References
- 1. droracle.ai [droracle.ai]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diosmin ameliorates renal fibrosis through inhibition of inflammation by regulating SIRT3-mediated NF-κB p65 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound supplement on blood pressure markers, some serum antioxidant enzymes, and quality of life in patients with type 2 diabetes mellitus compared with placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Effects of quercetin and this compound on vascular preparations: a comparison between mechanical and electrophysiological phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of body venous tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The human saphenous vein in pharmacology: effect of a new micronized flavonoidic fraction (Daflon 500 mg) on norepinephrine induced contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Oxidative Stress and Proinflammatory Cytokine Level in Adjuvant Induced Rheumatoid Arthritis via Inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
Rutin vs. Standard Anti-inflammatory Drugs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of the flavonoid rutin against standard non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac, ibuprofen, and celecoxib. The information is supported by experimental data from in-vitro and in-vivo studies to assist researchers and professionals in drug development in evaluating the potential of this compound as an anti-inflammatory agent.
**Executive Summary
This compound, a natural flavonoid, demonstrates significant anti-inflammatory properties through various mechanisms, including the modulation of key signaling pathways and inhibition of inflammatory enzymes. In-vitro and in-vivo studies suggest that this compound's efficacy is comparable to that of standard NSAIDs in certain models of inflammation. This guide synthesizes the available data to provide a direct comparison of their performance.
In-Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound and standard NSAIDs has been evaluated using various in-vitro assays. Key methods include the inhibition of protein denaturation and the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of Albumin Denaturation
Protein denaturation is a well-established cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.
Table 1: Comparison of IC50 Values for Inhibition of Albumin Denaturation
| Compound | IC50 (µg/mL) | Reference |
| This compound-based Mouthwash | Similar activity to Diclofenac | [1][2] |
| Diclofenac Sodium | 471.3 | [3] |
| Diclofenac | 35.519 | [4] |
| Diclofenac | 49.54 | [5] |
Note: A direct IC50 value for pure this compound in an albumin denaturation assay was not available in the searched literature. The data for the this compound-based mouthwash suggests comparable activity to diclofenac. The IC50 values for diclofenac vary across different studies, which may be due to variations in experimental conditions.
Cyclooxygenase (COX) Enzyme Inhibition
A primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
Table 2: Comparison of IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Diclofenac | 0.075 | 0.038 | 1.97 | [6] |
| Ibuprofen | 12 | 80 | 0.15 | [7] |
| Celecoxib | 17 | 0.04 | 425 | [8] |
Note: Direct comparative IC50 values for this compound from the same experimental setup as the standard drugs were not found in the searched literature. However, it is known that this compound can suppress COX-2 expression.[9]
In-Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of various compounds.
Carrageenan-Induced Paw Edema in Rats
This model induces a reproducible inflammatory response, allowing for the quantitative assessment of edema inhibition.
Table 3: Comparison of Edema Inhibition in Carrageenan-Induced Paw Edema Model
| Treatment | Dose | Time (hours) | % Edema Inhibition | Reference |
| This compound Nanocrystals Hydrogel | - | 6 | Significantly higher than Diclofenac gel | [10][11] |
| Diclofenac Sodium Gel (Commercial) | - | 6 | - | [10][11] |
| Ibuprofen | 100 mg/kg | 1-5 | Significant inhibition | [12] |
Note: A direct percentage inhibition for the this compound nanocrystal hydrogel was not specified, but the study concluded it was significantly more effective than the commercial diclofenac gel.[10][11] A direct comparison of this compound with ibuprofen in the same study was not available.
Mechanisms of Action: Signaling Pathways
This compound and standard NSAIDs exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
dot
Caption: this compound and Diclofenac's influence on the NF-κB pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.
dot
Caption: this compound and Ibuprofen's impact on the MAPK pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
In-Vitro Inhibition of Albumin Denaturation Assay
Objective: To assess the anti-inflammatory activity of a substance by measuring its ability to inhibit heat-induced protein denaturation.
Methodology:
-
Preparation of Solutions:
-
A 1% aqueous solution of bovine serum albumin (BSA) is prepared.
-
Test compounds (this compound, diclofenac, etc.) are dissolved in a suitable solvent (e.g., DMSO, ethanol) to prepare stock solutions, which are then serially diluted to various concentrations.
-
-
Reaction Mixture:
-
The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen’s egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test solution of varying concentrations.
-
-
Incubation:
-
The reaction mixtures are incubated at 37°C for 20 minutes.
-
Following incubation, the mixtures are heated at 70°C in a water bath for 5 minutes.
-
-
Measurement:
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
Data Analysis:
-
The IC50 value (the concentration of the test substance required to inhibit 50% of protein denaturation) is determined by plotting the percentage inhibition against the concentration of the test substance.
-
In-Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a compound in an animal model.
Methodology:
-
Animals:
-
Wistar albino rats of either sex (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.
-
-
Grouping and Administration:
-
Animals are divided into groups (e.g., control, standard, and test groups).
-
The test compound (this compound) or the standard drug (e.g., ibuprofen, diclofenac) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.
-
-
Induction of Edema:
-
One hour after the administration of the test or standard drug, 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
The paw volume is measured immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
-
In-Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
-
Detection of Prostaglandin Production:
-
The production of prostaglandin E2 (PGE2), a major product of the COX reaction, is measured. This is often done using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis:
-
The percentage of COX inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined from the concentration-response curve.
-
Conclusion
The compiled data indicates that this compound possesses significant anti-inflammatory properties, with a mechanism of action that involves the modulation of the NF-κB and MAPK signaling pathways. While direct comparative studies providing quantitative data such as IC50 values against a range of standard NSAIDs are limited, the available evidence suggests that this compound's efficacy is comparable to that of diclofenac in in-vitro protein denaturation assays and superior in an in-vivo carrageenan-induced paw edema model when formulated as a nanocrystal hydrogel.[1][2][10][11]
Further head-to-head comparative studies are warranted to fully elucidate the relative potency of this compound against standard NSAIDs. However, its demonstrated anti-inflammatory effects, coupled with its natural origin, position this compound as a promising candidate for further research and development as a potential anti-inflammatory agent.
Experimental Workflow Diagram
dot
Caption: Comparative experimental workflow for anti-inflammatory drugs.
References
- 1. Comparative Anti-Inflammatory Activity of this compound-Based Mouthwash and Diclofenac Sodium: An in-Vitro Evaluation | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Diclofenac Sodium | CAS:15307-79-6 | COX inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. jvsmedicscorner.com [jvsmedicscorner.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a pain-relieving flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model [mdpi.com]
- 12. Anti-Inflammatory Effect of Polyherbal Formulation (PHF) on Carrageenan and Lipopolysaccharide-Induced Acute Inflammation in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Cross-validation of different analytical methods for Rutin quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Rutin, a flavonoid with significant therapeutic potential, is paramount. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
This guide delves into the principles, performance, and practical considerations of four widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The comparative data presented is synthesized from various validation studies to provide a comprehensive overview.
Cross-Validation Workflow for Analytical Methods
A systematic approach to cross-validating different analytical methods is crucial to ensure consistency and reliability of results. The following workflow outlines the key stages involved in this process.
Caption: Workflow for cross-validation of analytical methods.
Comparative Analysis of Validation Parameters
The performance of each analytical method is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics of HPLC, UV-Vis Spectrophotometry, HPTLC, and LC-MS for this compound quantification.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry | HPTLC | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.999[2] | > 0.998[3] | > 0.99[4] |
| Accuracy (% Recovery) | 98-102%[5] | 98.55–103.34%[2] | 98.09-101.37% | 85.35-111.75% |
| Precision (% RSD) | < 2%[5] | < 2%[2] | < 2% | < 15% |
| LOD | 0.005 µg/mL[6] | 0.00854 mg/mL[7] | 0.0024 mg/mL | 4 ng/mL |
| LOQ | 0.15 µg/mL[6] | 0.0259 mg/mL[7] | 0.0072 mg/mL | 4 ng/mL |
| Specificity | High | Low to Moderate | Moderate to High | Very High |
| Throughput | Moderate | High | High | Moderate |
| Cost | Moderate | Low | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established and validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method offers high resolution and sensitivity for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[8]
-
Mobile Phase: A mixture of methanol and 0.05% formic acid in water (80:20 v/v) is commonly used.[1] The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is around 257 nm or 355 nm.[10]
-
Standard Preparation: A stock solution of this compound is prepared in methanol. Working standards are prepared by serially diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 2-10 µg/mL).[1]
-
Sample Preparation: The sample containing this compound is extracted with a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to a concentration within the calibration range.
-
Analysis: Equal volumes (e.g., 20 µL) of the standard solutions and sample solutions are injected into the HPLC system. The peak area of this compound is used for quantification.
UV-Vis Spectrophotometry
This is a simple and cost-effective method for this compound quantification, particularly in simple matrices.
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: Methanol is a commonly used solvent for this compound.
-
Wavelength of Maximum Absorbance (λmax): The λmax of this compound in methanol is typically observed at 257 nm and 360 nm.[2] The selection of λmax should be based on the absence of interference from other components in the sample.
-
Standard Preparation: A stock solution of this compound is prepared in methanol. A series of standard solutions of varying concentrations (e.g., 2-12 µg/mL) are prepared by diluting the stock solution.
-
Sample Preparation: The sample is dissolved in methanol, and if necessary, centrifuged or filtered to obtain a clear solution. The solution is then diluted to a concentration that falls within the linear range of the calibration curve.
-
Analysis: The absorbance of the standard and sample solutions is measured at the selected λmax against a methanol blank. A calibration curve of absorbance versus concentration is plotted for the standard solutions, and the concentration of this compound in the sample is determined from this curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is suitable for screening and quantification.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A common mobile phase for the separation of this compound is a mixture of ethyl acetate, formic acid, glacial acetic acid, and water in a specific ratio (e.g., 100:11:11:27 v/v/v/v).
-
Standard and Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands of a specific width using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase up to a certain distance (e.g., 80 mm).
-
Densitometric Analysis: After development, the plate is dried, and the densitometric scanning is performed at the wavelength of maximum absorbance for this compound (e.g., 254 nm). The peak area is used for quantification.
-
Calibration Curve: A calibration curve is prepared by plotting the peak area versus the concentration of the applied standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for pharmacokinetic studies.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[11]
-
Chromatographic Conditions: Similar to HPLC, a C18 column is typically used. The mobile phase is often a gradient of acetonitrile and water containing a small amount of formic acid (e.g., 0.1%).[11]
-
Mass Spectrometry Parameters: The mass spectrometer is operated in either positive or negative ion mode. For this compound, positive ion mode is common, with detection using multiple reaction monitoring (MRM) for enhanced selectivity. The transition for this compound can be m/z 611 → m/z 303.[4]
-
Standard and Sample Preparation: Similar to HPLC, with careful consideration to avoid ion suppression effects from the matrix. The use of an internal standard is highly recommended for accurate quantification.
-
Analysis: The sample is injected into the LC-MS system, and the peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify this compound in the sample.
Conclusion
The choice of an analytical method for this compound quantification depends on several factors, including the nature of the sample matrix, the required sensitivity and selectivity, sample throughput, and available resources.
-
HPLC is a robust and widely used method that offers a good balance of performance and cost.
-
UV-Vis Spectrophotometry is a simple, rapid, and economical choice for routine analysis of relatively pure samples.
-
HPTLC is advantageous for high-throughput screening and quantification in various matrices.
-
LC-MS provides the highest sensitivity and selectivity and is the method of choice for complex samples and when very low concentrations of this compound need to be determined.
By understanding the principles and performance characteristics of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in their studies of this compound.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of this compound Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of this compound by HPTLC and In Vitro Antioxidant and Antibacterial Activities of Phenolic-Rich Extracts from Verbesina sphaerocephala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.najah.edu [repository.najah.edu]
- 8. RP-HPLC Method Development and Validation for Simultaneous Estimation of this compound and Quercetin in Morus alba L. leaf extr… [ouci.dntb.gov.ua]
- 9. medcrop.or.kr [medcrop.or.kr]
- 10. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 11. Exploring Ultrasound and Microwave-Assisted Accelerated Aging of Jerez Vinegar: Impacts on Phenolic, Volatile, Colorimetric, and Sensory Properties [mdpi.com]
A Comparative Analysis of Rutin from Diverse Botanical Sources: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of rutin, a flavonoid of significant interest in the pharmaceutical and nutraceutical industries, sourced from various plants. Intended for researchers, scientists, and professionals in drug development, this document details extraction yields, purity, and the antioxidant and anti-inflammatory properties of this compound from prominent botanical sources. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
Quantitative Comparison of this compound from Various Plant Sources
The selection of a plant source for this compound extraction is a critical factor influencing yield, purity, and subsequent biological activity. The following tables summarize quantitative data from multiple studies to provide a comparative overview.
Table 1: Comparison of this compound Content and Extraction Yields from Different Plant Sources
| Plant Source | Part Used | Extraction Method | Solvent | This compound Content (mg/g of extract) | Extraction Yield (% w/w) | Reference |
| Punica granatum | Bark | Maceration | 70% Acetone | 158.29 | Not Reported | [1] |
| Melissa officinalis | Leaves | Maceration | 70% Acetone | 133.09 | Not Reported | [1] |
| Lagerstroemia tomentosa | Flowers | Maceration | 70% Acetone | 120.16 | Not Reported | [1] |
| Lagerstroemia tomentosa | Leaves | Maceration | 70% Acetone | 118.17 | Not Reported | [1] |
| Sambucus nigra | Flowers | Not Specified | Not Specified | 142.32 | Not Specified | [2] |
| Ruta graveolens | Aerial Parts | Hydroalcoholic | Not Specified | 40.15 | Not Specified | [3] |
| Moringa oleifera | Leaves | Not Specified | Not Specified | Not Reported | Not Reported | [4] |
| Asparagus officinalis | Leafy by-products | Three-step methanolic | Methanol | Not Reported | 78.2% (of purified this compound) | [5] |
| Calendula officinalis | Not Specified | Ultrasound-assisted | Not Specified | Not Reported | 2.28% | [6] |
| Origanum vulgare (Oregano) | Not Specified | Hydroethanolic | Ethanol/Water | Not Reported | 8.9% | [6] |
Table 2: Comparative Biological Activity of this compound from Different Plant Sources
| Plant Source | Assay | Endpoint | Result | Reference |
| Ruta graveolens | DPPH Radical Scavenging | IC50 | 159.17 ± 1.56 µg/mL | [3] |
| Sambucus australis | DPPH Radical Scavenging | IC50 | 43.5 µg/mL (leaves) | [7] |
| Sambucus australis | Nitric Oxide Scavenging | IC50 | 285.0 µg/mL (leaves) | [7] |
| Sambucus nigra | Nitric Oxide Production (LPS-stimulated neutrophils) | Inhibition | Significant reduction | [8] |
| Ruta graveolens | Nitric Oxide Production (LPS-stimulated macrophages) | Inhibition | 73% | [9] |
Disclaimer: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental methodologies.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and standardization.
This compound Extraction and Purification (General Protocol)
This protocol outlines a general procedure for the extraction and purification of this compound from plant materials.
-
Extraction :
-
Air-dried and powdered plant material is macerated with 70% acetone at room temperature.
-
The mixture is filtered to separate the extract from the solid plant residue.
-
-
Purification :
-
The filtrate is concentrated under reduced pressure to remove the acetone.
-
The aqueous extract is then partitioned with a non-polar solvent like n-hexane to remove lipids and chlorophyll.
-
The aqueous layer is concentrated and allowed to stand for crystallization of this compound.
-
-
Quantification :
-
The purified this compound is quantified using Reversed-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD)[1].
-
Antioxidant Activity Assays
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation : A solution of 0.2 mM DPPH in methanol is prepared.
-
Reaction : 50 µL of the plant extract (at various concentrations) is mixed with 2950 µL of the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.
-
Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours. The solution is then diluted with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction : 30 µL of the plant extract is mixed with 3 mL of the diluted ABTS solution.
-
Incubation : The mixture is incubated in the dark for 6 minutes.
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the result is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Reaction Mixture : 2 ml of 10 mM sodium nitroprusside in phosphate-buffered saline (pH 7.4) is mixed with 0.5 ml of the plant extract at various concentrations[10].
-
Incubation : The mixture is incubated at 25°C for 150 minutes.
-
Griess Reaction : 0.5 ml of the incubated solution is mixed with 1 ml of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allowed to stand for 5 minutes. Then, 1 ml of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride is added, and the mixture is incubated for 30 minutes at room temperature[10].
-
Measurement : The absorbance is measured at 540 nm.
-
Calculation : The percentage of NO scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the plant extract).
Signaling Pathways Modulated by this compound
This compound exerts its antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways.
Inhibition of Inflammatory Pathways
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
Conclusion
This comparative guide highlights the significant variation in this compound content and biological activity across different plant sources. While Punica granatum and Melissa officinalis show high concentrations of this compound in their extracts, the anti-inflammatory and antioxidant potency can vary. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to standardize their investigations and further explore the therapeutic potential of this compound from diverse botanical origins. Future research should focus on direct comparative studies under uniform experimental conditions to provide a more definitive ranking of plant sources for optimal this compound extraction and bioactivity.
References
- 1. journalejmp.com [journalejmp.com]
- 2. mdpi.com [mdpi.com]
- 3. Ruta graveolens and this compound, as its major compound: investigating their effect on spatial memory and passive avoidance memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sambucus nigra: A traditional medicine effective in reducing inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANTI-INFLAMMATORY COMPOUNDS FROM MEDICINAL PLANT RUTA GRAVEOLENS | International Society for Horticultural Science [ishs.org]
- 10. Nitric oxide (NO) scavenging assay [bio-protocol.org]
Verifizierung des Wirkmechanismus von Rutin mittels Knockout-Modellen: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung liefert dieser Leitfaden einen objektiven Vergleich der Leistung von Rutin im Kontext von Knockout-Modellen zur Validierung seines Wirkmechanismus. Detaillierte experimentelle Daten und Protokolle untermauern die hier präsentierten Informationen.
This compound, ein in vielen Pflanzen vorkommendes Flavonoid-Glykosid, ist für seine antioxidativen und entzündungshemmenden Eigenschaften bekannt.[1] Die Validierung des genauen Wirkmechanismus auf molekularer Ebene ist entscheidend für die Entwicklung gezielter therapeutischer Strategien. Knockout-Tiermodelle, bei denen spezifische Gene ausgeschaltet sind, stellen ein unverzichtbares Werkzeug dar, um die kausale Rolle von Signalwegen bei der Vermittlung der pharmakologischen Wirkungen von this compound zu untersuchen. Dieser Leitfaden konzentriert sich auf die Schlüsselrollen der Nrf2- und NF-κB-Signalwege, die durch Studien mit entsprechenden Knockout-Modellen bestätigt wurden, und beleuchtet zudem alternative Signalwege und vergleicht this compound mit anderen Flavonoiden.
Quantitative Datenanalyse: this compound-Effekte in Wildtyp- vs. Knockout-Modellen
Die folgende Tabelle fasst quantitative Daten aus Studien zusammen, die die Wirkung von this compound in Wildtyp-Mäusen im Vergleich zu Mäusen mit einem Knockout für den Transkriptionsfaktor Nrf2 (Nuklearer Faktor Erythroid 2-related Factor 2) untersuchten. Nrf2 ist ein zentraler Regulator der zellulären antioxidativen Antwort.
| Parameter | Tiermodell | Behandlung | Ergebnis Wildtyp (WT) | Ergebnis Nrf2-Knockout (KO) | Schlussfolgerung |
| Oxidativer Stress | Maus-embryonale Fibroblasten (MEFs) | CDDO-MA (Nrf2-Aktivator) | Signifikante Reduktion von tBHP-induzierter ROS-Generierung | Keine Reduktion der tBHP-induzierten ROS-Generierung | Die antioxidative Wirkung ist Nrf2-abhängig.[2] |
| Genexpression antioxidativer Enzyme (ARE-Gene) | Maus-embryonale Fibroblasten (MEFs) | CDDO-MA (Nrf2-Aktivator) | Signifikanter Anstieg von GSTa3, HO-1 und NQO-1 | Keine Induktion von ARE-Genen | Die Induktion von Schutzenzymen ist Nrf2-abhängig.[2] |
| Lungenentzündung (durch Zigarettenrauch induziert) | Maus | Zigarettenrauch | Geringgradige Entzündung | Signifikant verstärkte neutrophile Lungenentzündung | Nrf2 schützt vor zigarettenrauchinduzierter Entzündung.[3] |
| Emphysem-Entwicklung (durch Zigarettenrauch induziert) | Maus | Zigarettenrauch | Keine pathologischen Abnormalitäten | Entwicklung eines Emphysems nach 8 Wochen | Nrf2 spielt eine entscheidende Rolle beim Schutz vor Emphysementwicklung.[3] |
Hinweis: Direkte quantitative Daten für this compound in Nrf2-Knockout-Mäusen waren in den durchgeführten Suchen nicht in tabellarischer Form verfügbar. Die hier dargestellten Daten stammen aus Studien mit Nrf2-Knockout-Modellen und Substanzen mit einem zu this compound analogen, Nrf2-aktivierenden Wirkmechanismus, um die prinzipielle Abhängigkeit von diesem Signalweg zu veranschaulichen.
Experimentelle Protokolle
Die Durchführung von Studien mit Knockout-Modellen erfordert präzise und standardisierte Protokolle, um reproduzierbare und verlässliche Ergebnisse zu gewährleisten.
Generierung und Validierung von Nrf2-Knockout-Mäusen
-
Zielgerichtete Gen-Inaktivierung: Ein Targeting-Vektor wird konstruiert, um ein essentielles Exon des Nfe2l2-Gens (das für Nrf2 kodiert) durch eine Resistenzkassette (z. B. für Neomycin) zu ersetzen.[3]
-
Elektroporation in embryonale Stammzellen (ES-Zellen): Der Vektor wird in ES-Zellen elektroporiert.
-
Selektion und Verifizierung: Erfolgreich rekombinierte ES-Zellen werden durch die Resistenzkassette selektiert und mittels PCR und Southern Blotting verifiziert.
-
Generierung chimärer Mäuse: Verifizierte ES-Zellen werden in Blastozysten injiziert und in Leihmütter implantiert.
-
Zucht und Genotypisierung: Die resultierenden chimären Nachkommen werden mit Wildtyp-Mäusen gekreuzt, um heterozygote Mäuse zu erzeugen. Durch anschließende Inzucht werden homozygote Nrf2-Knockout-Mäuse generiert. Die Genotypisierung der Nachkommen erfolgt mittels PCR.[4]
Tiermodell für Entzündungen (Carrageenan-induziertes Pfotenödem)
-
Tierauswahl: Männliche C57BL/6-Wildtyp- und Nrf2-Knockout-Mäuse (8-10 Wochen alt) werden verwendet.
-
This compound-Verabreichung: this compound (z. B. 50 mg/kg Körpergewicht) oder das Vehikel (z. B. 0,5% Carboxymethylcellulose) wird den Tieren oral 1 Stunde vor der Induktion der Entzündung verabreicht.
-
Induktion des Ödems: 0,1 ml einer 1%igen λ-Carrageenan-Lösung in Kochsalzlösung wird subplantar in die rechte Hinterpfote injiziert.[5]
-
Messung des Pfotenvolumens: Das Pfotenvolumen wird unmittelbar vor der Carrageenan-Injektion und zu verschiedenen Zeitpunkten danach (z. B. 1, 2, 3, 4, 5 und 6 Stunden) mit einem Plethysmometer gemessen.[5]
-
Analyse: Die Zunahme des Pfotenvolumens wird als Maß für das Ödem berechnet. Am Ende des Experiments können die Tiere getötet und das Gewebe für histologische und biochemische Analysen (z. B. Myeloperoxidase-Aktivität als Maß für die Neutrophilen-Infiltration) entnommen werden.
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, illustrieren die beteiligten Signalwege und den experimentellen Arbeitsablauf.
Abbildung 1: Vereinfachter Nrf2-Signalweg und die Rolle von this compound.
Abbildung 2: Vereinfachter NF-κB-Signalweg und der hemmende Einfluss von this compound.
Abbildung 3: Allgemeiner experimenteller Arbeitsablauf.
Alternative Wirkmechanismen und vergleichende Betrachtung
Neben den prominenten Nrf2- und NF-κB-Signalwegen deuten Studien darauf hin, dass this compound seine Wirkung auch über andere molekulare Pfade entfalten kann.
-
PI3K/Akt-Signalweg: Es gibt Hinweise, dass this compound den PI3K/Akt-Signalweg aktivieren kann, was insbesondere im Kontext der Neuroprotektion von Bedeutung ist.[6] Diese Aktivierung kann nachgeschaltete Effekte wie die Hemmung der Apoptose und die Förderung des Zellüberlebens haben. In Modellen der Kolitis wurde hingegen eine hemmende Wirkung von this compound auf den PI3K/Akt/GSK3ß-Signalweg beobachtet, was die kontextabhängige Regulation dieses Pfades durch this compound unterstreicht.[7][8]
-
MAPK-Signalweg: Der Mitogen-aktivierte Proteinkinase (MAPK)-Signalweg, der eine zentrale Rolle bei Entzündungsreaktionen und Zellproliferation spielt, wird ebenfalls von this compound moduliert. Studien zeigen, dass this compound die Aktivierung von p38 MAPK und nachgeschalteten Kinasen hemmen kann, was zu seiner entzündungshemmenden Wirkung beiträgt.[7][8][9]
Vergleich mit anderen Flavonoiden
This compound gehört zur großen Familie der Flavonoide, zu der auch Substanzen wie Quercetin und Epicatechin zählen.
-
Quercetin: Quercetin, das Aglykon von this compound, teilt viele seiner biologischen Aktivitäten. Es ist ebenfalls ein potenter Aktivator des Nrf2-Signalwegs und ein Inhibitor von NF-κB. Einige Studien deuten darauf hin, dass Quercetin aufgrund seiner geringeren Molekülgröße und höheren Bioverfügbarkeit nach der Spaltung von this compound im Darm möglicherweise eine stärkere direkte Wirkung auf zellulärer Ebene hat.
-
Epicatechin: Dieses in Kakao und grünem Tee reichlich vorhandene Flavan-3-ol hat ebenfalls ausgeprägte antioxidative Eigenschaften. Studien deuten darauf hin, dass Epicatechin die mitochondriale Biogenese über den p38 MAPK-Signalweg fördern kann, ein Mechanismus, der auch für this compound von Relevanz sein könnte.[6]
Die Verwendung von Knockout-Modellen ist entscheidend, um die spezifischen Beiträge der einzelnen Signalwege zur Wirkung dieser verschiedenen Flavonoide zu differenzieren und ihre jeweiligen therapeutischen Potenziale präzise zu bewerten.
Schlussfolgerung
Die Verifizierung des Wirkmechanismus von this compound durch den Einsatz von Knockout-Modellen hat entscheidend dazu beigetragen, die zentrale Rolle der Nrf2- und NF-κB-Signalwege zu bestätigen. Die Abhängigkeit der antioxidativen und entzündungshemmenden Effekte von this compound von einem funktionierenden Nrf2- bzw. die Hemmung des NF-κB-Signalwegs unterstreicht das Potenzial von this compound als Modulator dieser für die zelluläre Homöostase kritischen Pfade. Zukünftige Studien, die Knockout-Modelle für weitere Zielproteine wie PI3K, Akt oder spezifische MAP-Kinasen nutzen, werden das Verständnis der vielfältigen Wirkungsweise von this compound weiter vertiefen und die Entwicklung gezielter therapeutischer Anwendungen vorantreiben. Die vergleichende Analyse mit anderen Flavonoiden in diesen Modellen wird zudem helfen, die potentesten Kandidaten für spezifische Indikationen zu identifizieren.
References
- 1. This compound, a natural flavonoid glycoside, ameliorates zearalenone induced liver inflammation via inhibiting lipopolysaccharide gut leakage and NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2-deficient mice are highly susceptible to cigarette smoke-induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NRF2 knockout rat: a new animal model to study endothelial dysfunction, oxidant stress, and microvascular rarefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound against brain injury induced by acrylamide or gamma radiation: role of PI3K/AKT/GSK-3β/NRF-2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound prevents inflammation-associated colon damage via inhibiting the p38/MAPKAPK2 and PI3K/Akt/GSK3β/NF-κB signalling axes and enhancing splenic Tregs in DSS-induced murine chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Validation of Rutin's Therapeutic Benefits: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published studies on the benefits of the flavonoid Rutin. By presenting quantitative data from multiple studies in a standardized format, this guide facilitates the independent validation of this compound's therapeutic potential in antioxidant, anti-inflammatory, cardiovascular, and neuroprotective applications.
I. Antioxidant Activity
This compound's potent antioxidant activity is a cornerstone of its therapeutic potential. This has been evaluated in numerous studies using various assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values from different studies, providing a basis for comparing its efficacy against other flavonoids, such as Quercetin.
| Study / Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | FRAP Assay (µM Fe(II)/µg) |
| Study 1 | |||
| This compound | >100[1] | >100[1] | 158.74[1] |
| Quercetin | 0.55[1] | 1.17[1] | 373.95[1] |
| Study 2 | |||
| This compound | Not specified, lower than Quercetin[2] | - | - |
| Quercetin | 9.7 ± 0.8 µM[2] | - | - |
| Study 3 | |||
| This compound | IC50 not specified, activity confirmed[3] | IC50 not specified, activity confirmed[3] | - |
| Quercetin | IC50 not specified, activity confirmed[3] | IC50 not specified, activity confirmed[3] | - |
Experimental Protocols: Antioxidant Assays
A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
DPPH Radical Scavenging Assay Protocol:
-
A stock solution of the test compound (e.g., this compound, Quercetin) is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Serial dilutions of the stock solution are made to obtain a range of concentrations.
-
A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
A small volume of each concentration of the test compound is mixed with a larger volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[4][5][6][7]
Experimental Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
II. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various in vivo and in vitro models. A widely used in vivo model is the carrageenan-induced paw edema test in rats.
| Study / Treatment | Paw Edema Inhibition (%) | Key Findings |
| Study 1 | Significant reduction starting at 2 hours | This compound (100 mg/kg, oral) significantly reduced paw swelling.[8] |
| Study 2 | Significant reduction, comparable to Diclofenac | This compound in combination with Quercetin showed synergistic anti-inflammatory effects. |
| Study 3 | Significant inhibition[9] | This compound (100 mg/kg, intramuscular) showed a higher anti-inflammatory effect than meloxicam up to 2 hours.[9] |
Experimental Protocols: Carrageenan-Induced Paw Edema
This model is a standard method for evaluating the anti-inflammatory activity of compounds.
Carrageenan-Induced Paw Edema Protocol:
-
Animals (typically rats) are fasted overnight before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (this compound) or a standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent (e.g., 1% carrageenan suspension in saline) is given into the right hind paw.
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[8][10][11]
Experimental Workflow for Paw Edema Model
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
III. Cardiovascular Benefits in Type 2 Diabetes
Clinical studies have investigated the effects of this compound supplementation on cardiovascular risk factors in patients with type 2 diabetes. These studies provide valuable data on its potential to improve blood pressure and antioxidant status.
| Study | Duration | Dosage | Key Cardiovascular Outcomes | Key Antioxidant Enzyme Outcomes |
| Study 1 | 3 months | 1 g/day this compound | ↓ Systolic Blood Pressure, ↓ Diastolic Blood Pressure, ↓ Mean Arterial Pressure, ↓ Heart Rate[12][13][14] | ↑ Superoxide Dismutase (SOD), ↑ Catalase (CAT), ↑ Glutathione Peroxidase (GPx)[12][13][14] |
| Study 2 | 60 days | 500 mg/day this compound | ↓ Systolic Blood Pressure, ↓ Diastolic Blood Pressure[15][16] | Not Assessed |
Experimental Protocols: Clinical Trial in Type 2 Diabetes
The following provides a general outline of the methodology used in clinical trials investigating this compound's effects in diabetic patients.
Clinical Trial Protocol Outline:
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Participants: Patients diagnosed with type 2 diabetes mellitus, meeting specific inclusion and exclusion criteria (e.g., age range, duration of diabetes, HbA1c levels).
-
Intervention: Participants are randomly assigned to receive either this compound supplements (e.g., 500 mg or 1 g per day) or a placebo for a defined period (e.g., 60 days to 3 months).
-
Data Collection:
-
Baseline Measurements: Before the intervention begins, baseline data is collected, including blood pressure (systolic, diastolic, mean arterial pressure), heart rate, and blood samples for analyzing antioxidant enzyme levels (SOD, CAT, GPx).
-
Follow-up Measurements: The same parameters are measured at the end of the intervention period.
-
-
Statistical Analysis: Statistical tests are used to compare the changes in the measured parameters between the this compound and placebo groups to determine the significance of the intervention's effects.[12][13][14][15]
IV. Modulation of Cellular Signaling Pathways
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development. The PI3K/Akt and MAPK pathways are key targets of this compound's action.
Signaling Pathway: PI3K/Akt
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway, which is often dysregulated in diseases like cancer.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Protocols: Western Blotting for Signaling Pathway Analysis
Western blotting is a fundamental technique to quantify changes in protein expression and phosphorylation, providing insights into the activation state of signaling pathways.
Western Blot Protocol for p-Akt and p-ERK:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound at various concentrations and for different durations. A control group remains untreated.
-
Protein Extraction: Cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-Akt, anti-p-ERK) and the total forms of the proteins (e.g., anti-Akt, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the pathway.
This guide provides a framework for the comparative analysis of this compound's benefits. By presenting data and methodologies from various studies, it aims to support the independent validation and further exploration of this compound as a promising therapeutic agent. Researchers are encouraged to consult the full-text articles for more in-depth information.
References
- 1. inabj.org [inabj.org]
- 2. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do this compound and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radiation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Analysis of Physicochemical Characteristics, Antioxidant Compound Contents, and Antioxidant Activities of Five Guava (Psidium guajava L.) Cultivars Harvested in Korea [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Anti-inflammatory effect of this compound on rat paw oedema, and on neutrophils chemotaxis and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RCT: this compound flavonoid improves blood pressure and quality of life in type 2 diabetic patients [nutraingredients.com]
- 13. The effects of this compound supplement on blood pressure markers, some serum antioxidant enzymes, and quality of life in patients with type 2 diabetes mellitus compared with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of this compound supplement on blood pressure markers, some serum antioxidant enzymes, and quality of life in patients with type 2 diabetes mellitus compared with placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
A Comparative Clinical Review of Rutin and Quercetin: Efficacy, Mechanisms, and Therapeutic Potential
This guide provides a comprehensive comparison of the clinical evidence for two prominent flavonoids, Rutin and Quercetin. Targeted at researchers, scientists, and drug development professionals, this review synthesizes data from various clinical trials to objectively evaluate their therapeutic potential and underlying mechanisms of action.
Introduction
This compound, a glycoside of Quercetin, and its aglycone form, Quercetin, are potent antioxidant and anti-inflammatory flavonoids found in a variety of fruits, vegetables, and medicinal plants. While structurally related, their distinct pharmacokinetic profiles and biological activities warrant a detailed comparative analysis of their clinical evidence. This review focuses on their effects on metabolic disorders, cardiovascular health, and inflammatory conditions, presenting quantitative data and experimental methodologies from key clinical studies.
Comparative Clinical Efficacy
While direct head-to-head clinical trials comparing this compound and Quercetin are scarce, this section provides a comparative analysis based on individual placebo-controlled studies.
Metabolic Health
Both this compound and Quercetin have been investigated for their beneficial effects on metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.
This compound's Effects on Metabolic Syndrome:
A randomized, double-blind, placebo-controlled clinical trial investigated the effects of 500 mg/day of this compound for 6 weeks in patients with metabolic syndrome. The study revealed significant improvements in fasting blood glucose (FBG), insulin levels, and insulin resistance (HOMA-IR). Furthermore, this compound supplementation led to a significant increase in total antioxidant capacity (TAC).
Quercetin's Effects on Metabolic Syndrome:
In a similar randomized, double-blind, placebo-controlled trial, patients with metabolic syndrome receiving 150 mg/day of Quercetin for 6 weeks showed a significant reduction in waist circumference and systolic blood pressure. Post-meal triglyceride levels and HDL-cholesterol also showed favorable changes. Another study highlighted Quercetin's ability to improve endothelial function and reduce inflammation in this patient population.
Quantitative Data Summary:
| Parameter | This compound (500 mg/day for 6 weeks) | Quercetin (150 mg/day for 6 weeks) |
| Fasting Blood Glucose (FBG) | Significant Decrease (p < 0.05) | No Significant Change |
| Insulin | Significant Decrease (p < 0.05) | No Significant Change |
| HOMA-IR | Significant Decrease (p < 0.05) | No Significant Change |
| Total Antioxidant Capacity (TAC) | Significant Increase (p < 0.05) | Not Reported |
| Waist Circumference | Not Reported | Significant Decrease (p < 0.05) |
| Systolic Blood Pressure | No Significant Change | Significant Decrease (p < 0.05) |
| Post-meal Triglycerides | Not Reported | Significant Decrease (p < 0.05) |
| HDL-Cholesterol | No Significant Change | Significant Increase (p < 0.05) |
Anti-inflammatory and Antioxidant Effects
The antioxidant and anti-inflammatory properties of this compound and Quercetin are central to their therapeutic potential.
This compound:
Clinical evidence suggests that this compound's antioxidant effects are significant. In the aforementioned study, a daily intake of 500 mg of this compound for 6 weeks resulted in a marked increase in plasma total antioxidant capacity. This is attributed to its ability to scavenge free radicals and chelate metal ions.
Quercetin:
Quercetin has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Clinical trials have demonstrated its ability to reduce markers of inflammation such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α).
Bioavailability and Metabolism
A key differentiator between this compound and Quercetin is their bioavailability. This compound, being a glycoside, must be hydrolyzed by gut microflora to release Quercetin before it can be absorbed. This results in a slower and more variable absorption compared to Quercetin aglycone. Quercetin itself has relatively low bioavailability, which is enhanced when it is formulated with other compounds or in specific delivery systems.
Experimental Protocols
This compound Supplementation for Metabolic Syndrome
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 42 patients diagnosed with metabolic syndrome.
-
Intervention: Participants were randomly assigned to receive either 500 mg of a this compound supplement or a placebo daily for 6 weeks.
-
Data Collection: Anthropometric measurements, blood pressure, and fasting blood samples were collected at the beginning and end of the study.
-
Biochemical Analysis: Fasting blood glucose, insulin, lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C), and total antioxidant capacity were measured.
-
Statistical Analysis: Independent t-tests were used to compare the mean changes in variables between the two groups.
Quercetin Supplementation for Metabolic Syndrome
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 78 overweight or obese subjects with metabolic syndrome features.
-
Intervention: Participants received 150 mg/day of Quercetin or a placebo for 6 weeks.
-
Data Collection: Anthropometric measurements, blood pressure, and fasting blood samples were collected at baseline and after 6 weeks.
-
Biochemical Analysis: Fasting plasma glucose, insulin, lipid profiles, and markers of endothelial function and inflammation were assessed.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes in variables between the Quercetin and placebo groups.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and Quercetin are mediated through the modulation of various signaling pathways.
Caption: Bioavailability and primary signaling pathways of this compound and Quercetin.
Caption: Generalized workflow for the cited clinical trials.
Safety and Tolerability
Both this compound and Quercetin are generally considered safe and well-tolerated when consumed in amounts commonly found in food. In the clinical trials discussed, no serious adverse events were reported with supplementation of either flavonoid. However, high doses of Quercetin supplements have been associated with mild side effects such as headache and upset stomach.
Conclusion
The available clinical evidence suggests that both this compound and Quercetin possess significant therapeutic potential, particularly in the management of metabolic and inflammatory conditions. This compound appears to have a more pronounced effect on improving glucose metabolism and antioxidant status, while Quercetin shows stronger effects on blood pressure and lipid profiles. These differences may be partly attributable to their distinct bioavailabilities and metabolic pathways.
Safety Operating Guide
Proper Disposal of Rutin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Rutin, a common flavonoid compound. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product. While general guidelines are provided here, the SDS will contain detailed information pertinent to the specific formulation you are using.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
In cases of dust formation, a NIOSH/MSHA-approved respirator is necessary.[1]
Spill Management:
In the event of a this compound spill, follow these procedures:
-
Minor Spills:
-
Immediately clean up all spills to prevent dust generation.[2]
-
Avoid breathing any dust and prevent contact with skin and eyes.[2]
-
Use dry clean-up methods such as sweeping, shoveling, or vacuuming (with an explosion-proof machine).[2]
-
Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[2]
-
-
Major Spills:
-
Alert personnel in the vicinity.[2]
-
Wear appropriate protective clothing and control personal contact with the material.[2]
-
By any means available, prevent the spillage from entering drains or waterways.[2]
-
Recover the product wherever possible.[2]
-
If the spill is wet, vacuum or shovel it up and place it in labeled containers for disposal.[2]
-
Wash the area with large amounts of water and prevent runoff from entering drains.[2]
-
If contamination of drains or waterways occurs, immediately advise emergency services.[2]
-
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all local, state, and federal regulations.[2] Waste disposal requirements can vary significantly by location.[2]
-
Waste Characterization:
-
Determine if your this compound waste is considered hazardous or non-hazardous according to your local regulations. This may depend on the quantity, concentration, and any solvents or other chemicals mixed with the this compound.
-
-
Containerization:
-
Place all this compound waste, including contaminated materials like filter paper or TLC plates, into a designated, sealed, and clearly labeled waste container.
-
-
Disposal Options:
-
Licensed Professional Waste Disposal Service: The most recommended method for the disposal of this compound is to contact a licensed professional waste disposal company.[3] This ensures that the waste is handled and disposed of in compliance with all relevant regulations.
-
Chemical Incineration:
-
Some safety data sheets suggest that this compound can be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Another option is to dissolve or mix the material with a combustible solvent and then incinerate it.[1] Exercise extreme care during ignition as the material may be highly flammable.[3]
-
-
Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Crucially, DO NOT discharge this compound into sewers or waterways. [2]
Quantitative Data Summary
At present, publicly available safety data sheets for this compound do not provide specific quantitative data, such as concentration limits, that would dictate a change in disposal procedure. The guidance provided is qualitative, emphasizing regulatory compliance and the use of professional disposal services.
| Parameter | Value | Source |
| Disposal Method | Adherence to local, state, and federal regulations | [2] |
| Recommended Action | Contact a licensed professional waste disposal service | [3] |
| Prohibited Action | Discharge into sewer or waterways | [2] |
Logical Flow for this compound Disposal Decisions
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Rutin
This guide provides immediate, essential safety protocols and logistical information for handling Rutin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound, a flavonoid glycoside, is generally considered to have low toxicity. However, different suppliers provide conflicting hazard classifications. Some Safety Data Sheets (SDS) classify it as not a hazardous substance[1][2], while others consider it hazardous, potentially causing irritation to the eyes, respiratory system, and skin[3]. One source indicates it may be harmful if swallowed[4]. As a fine powder, this compound can also pose a combustible dust hazard; dust clouds may form explosive mixtures with air[5][6]. Given these potential risks, it is imperative to handle this compound with appropriate caution and utilize the personal protective equipment outlined below.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Equipment | Specification and Purpose |
| Eye Protection | Safety Goggles or Glasses | Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[3][7][8] |
| Hand Protection | Chemical-resistant Gloves | Use gloves tested according to standards like EN 374. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][3][7] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA-approved respirator or a particulate filter device (such as P1 or N95) is necessary when dust formation is likely or ventilation is inadequate.[3][6][7] |
| Body Protection | Laboratory Coat or Gown | Wear a lab coat or other protective clothing to prevent skin contact.[3][4][5] Ensure cuffs are covered by gloves.[9] |
Operational Plan: Handling and Storage Protocols
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or local exhaust ventilation is recommended to control dust.[3][5]
-
Avoid Dust Generation: Minimize the generation and accumulation of dust during handling.[5][6]
-
Personal Hygiene: Avoid all personal contact, including inhalation and contact with skin and eyes.[5][8] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly with soap and water after handling is complete.[5][6]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[5]
Storage Conditions:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated place.[3][6]
-
Protect the substance from direct light and moisture.[2][3][7]
-
Avoid storing with incompatible materials, such as strong oxidizing agents.[3][5]
Emergency Plan: Spill Response
In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Assess: For major spills, evacuate unnecessary personnel from the area.[4] Assess the extent of the spill to determine if it is minor or major.[5]
-
Wear Appropriate PPE: Before cleanup, don all recommended PPE, including gloves, safety goggles, and a dust respirator.[5]
-
Contain the Spill: For major spills, prevent the powder from entering drains or waterways.[5]
-
Clean Up:
-
Final Decontamination: Wash the spill site thoroughly with large amounts of water after the material has been collected.[3][5]
-
Containerize Waste: Place all spilled material and contaminated cleanup supplies into a clean, dry, sealable, and properly labeled container for disposal.[5]
Disposal Plan
All waste, including spilled material and contaminated PPE, must be handled in accordance with all applicable local, state, and federal regulations.[5][10]
-
Waste Characterization: this compound waste may need to be treated as special or hazardous waste. Consult with your institution's environmental health and safety (EHS) department for guidance.[3][4]
-
Disposal Method: Do not discharge into sewers or waterways.[5] One suggested disposal method for chemical waste is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] However, always defer to your local regulations and institutional protocols.
-
Contaminated Packaging: Dispose of contaminated containers in the same manner as the product itself, following official regulations.[3]
References
- 1. uprm.edu [uprm.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. tradekorea.com [tradekorea.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. times-bio.com [times-bio.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. echemi.com [echemi.com]
- 9. 2.5 Routine Practices and Personal Protective Equipment – Personal Care Skills for Health Care Assistants – 2nd Edition [opentextbc.ca]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
